6-Amino-5-methylpyridine-3-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-methylpyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-2-5(12(9,10)11)3-8-6(4)7/h2-3H,1H3,(H2,7,8)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKHWWIMOQYJAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364496 | |
| Record name | 6-amino-5-methylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40741-48-8 | |
| Record name | 6-amino-5-methylpyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Amino-5-methylpyridine-3-sulfonic acid
This guide provides a comprehensive, technically detailed pathway for the synthesis of 6-Amino-5-methylpyridine-3-sulfonic acid, a valuable heterocyclic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the synthetic strategy, reaction mechanisms, and experimental considerations.
Introduction and Strategic Approach
This compound is a substituted pyridine derivative featuring both a basic amino group and an acidic sulfonic acid moiety. This amphoteric nature makes it an interesting building block for the synthesis of novel compounds with tailored physicochemical properties.
The user's initial query suggested a synthesis from 2-Amino-3-picoline. However, a thorough analysis of the target molecule's structure, this compound, reveals that a direct transformation from 2-Amino-3-picoline (2-amino-3-methylpyridine) is not feasible due to the differing substitution patterns of the amino and methyl groups. The correct precursor for the desired product is 2-amino-5-methylpyridine . This guide, therefore, outlines a robust two-stage synthesis commencing with the preparation of 2-amino-5-methylpyridine from the readily available starting material, 3-methylpyridine (3-picoline), followed by its direct sulfonation to yield the target compound.
Part 1: Synthesis of the Key Precursor: 2-Amino-5-methylpyridine
The synthesis of 2-amino-5-methylpyridine from 3-methylpyridine is a well-established industrial process, often referred to as the Chichibabin reaction. This amination reaction involves the use of sodium amide in an inert solvent.
Reaction Scheme: Synthesis of 2-Amino-5-methylpyridine
Caption: Synthesis of 2-Amino-5-methylpyridine from 3-Methylpyridine.
Experimental Protocol: Synthesis of 2-Amino-5-methylpyridine[1][2]
Materials:
-
3-Methylpyridine (anhydrous)
-
Sodium amide (sodamide)
-
Anhydrous xylene or a similar inert high-boiling solvent
-
Methanol
-
Water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, disperse finely divided sodium amide in anhydrous xylene.
-
Heat the mixture to approximately 130-140 °C with vigorous stirring.
-
Slowly add anhydrous 3-methylpyridine to the hot dispersion. The reaction is exothermic and will evolve hydrogen gas, leading to an increase in pressure if performed in a sealed vessel.
-
After the addition is complete, maintain the reaction mixture at around 130 °C for 4-5 hours with continuous stirring.
-
After the reaction is complete, carefully quench the reaction mixture by the slow addition of methanol, followed by water, to decompose any unreacted sodium amide.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product, a mixture of 2-amino-5-methylpyridine and 2-amino-3-methylpyridine, is then purified by fractional distillation to isolate the desired 2-amino-5-methylpyridine.
Part 2: Sulfonation of 2-Amino-5-methylpyridine
The final step in the synthesis is the direct sulfonation of the 2-amino-5-methylpyridine precursor. The strong activating and directing effect of the amino group at the 2-position (equivalent to the 6-position) will direct the electrophilic substitution to the vacant ortho-position, which is C3.
Reaction Scheme: Sulfonation of 2-Amino-5-methylpyridine
Caption: Sulfonation of 2-Amino-5-methylpyridine.
Experimental Protocol: Synthesis of this compound[3]
This protocol is adapted from the established procedure for the sulfonation of 2-aminopyridine.
Materials:
-
2-Amino-5-methylpyridine
-
Concentrated sulfuric acid
-
Aluminum powder
-
Ethanol
-
Crushed ice
-
Deionized water
Procedure:
-
In a reaction vessel capable of withstanding high temperatures, carefully add 2-amino-5-methylpyridine to an excess of concentrated sulfuric acid with cooling.
-
Add a small amount of aluminum powder to the mixture.
-
Heat the reaction mixture to 210 °C with stirring for approximately 5 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
The resulting precipitate is the crude this compound.
-
Filter the precipitate and wash it with cold water.
-
The crude product can be further purified by recrystallization from hot water.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield |
| 1 | Amination | 3-Methylpyridine, Sodium amide | Anhydrous Xylene | 130-140 | 4-5 | High |
| 2 | Sulfonation | 2-Amino-5-methylpyridine, Conc. H2SO4, Al powder | None | 210 | 5 | Moderate to High |
Overall Experimental Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
In-depth Discussion and Scientific Rationale
As a Senior Application Scientist, it is imperative to not only provide a method but to also instill an understanding of the underlying chemical principles and practical considerations.
Part 1: Precursor Synthesis - The Chichibabin Amination
The choice of the Chichibabin reaction for the synthesis of 2-amino-5-methylpyridine is dictated by its efficiency and the use of readily available starting materials. The mechanism involves the nucleophilic attack of the amide ion (NH₂⁻) on the pyridine ring. The reaction proceeds preferentially at the 2- and 6-positions due to the electron-withdrawing nature of the ring nitrogen, which makes these positions more electrophilic. In the case of 3-methylpyridine, amination occurs at both the 2- and 6-positions, leading to a mixture of 2-amino-5-methylpyridine and 2-amino-3-methylpyridine. The separation of these isomers is the critical step in this part of the synthesis and requires efficient fractional distillation. The use of an inert, high-boiling solvent like xylene is crucial to achieve the necessary reaction temperature. The reaction is highly exothermic and evolves hydrogen gas, which necessitates careful control of the addition rate of 3-methylpyridine and adequate ventilation.
Part 2: Electrophilic Sulfonation
The sulfonation of the 2-amino-5-methylpyridine intermediate is a classic example of electrophilic aromatic substitution on a substituted pyridine ring. The amino group at the 2-position is a strong activating group and an ortho-, para-director. The para-position (C5) is blocked by the methyl group. The ortho-position (C3) is therefore the most favorable site for electrophilic attack. The methyl group at C5 is a weakly activating group and also an ortho-, para-director, directing to C4 and C6 (which is equivalent to C2 and is occupied by the amino group). Thus, the directing effects of both substituents align to strongly favor the introduction of the sulfonic acid group at the C3 position.
The use of concentrated sulfuric acid at a high temperature, along with aluminum powder as a catalyst, provides the harsh conditions necessary to overcome the inherent lower reactivity of the pyridine ring towards electrophilic substitution compared to benzene. The aluminum powder is believed to facilitate the reaction, although the exact mechanism is not fully elucidated in the available literature for this specific reaction. It may act as a Lewis acid to increase the electrophilicity of the sulfonating species.
Safety Considerations:
-
Sodium amide is a highly reactive and water-sensitive reagent. It should be handled under an inert atmosphere and away from any sources of moisture.
-
The Chichibabin reaction evolves hydrogen gas, which is flammable. The reaction should be conducted in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.
-
The sulfonation reaction is performed at a high temperature and should be carefully monitored. The addition of the reaction mixture to ice should be done slowly and with caution due to the exothermic nature of the dilution of concentrated sulfuric acid.
References
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
- Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
-
PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Amino-5-methylpyridine-3-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-5-methylpyridine-3-sulfonic acid is a substituted pyridine derivative with functionalities that make it a compound of interest in synthetic and medicinal chemistry. Its structure, featuring an amino group, a methyl group, and a sulfonic acid moiety on a pyridine ring, imparts a unique combination of acidic, basic, and aromatic characteristics. Understanding the precise physicochemical properties of this molecule is paramount for its effective application in drug design, materials science, and as a versatile chemical intermediate. This guide provides a detailed examination of its key properties, supported by established analytical protocols and field-proven insights to ensure technical accuracy and practical utility for researchers.
Chemical Identity and Structure
This compound is a heterocyclic aromatic compound. The pyridine ring provides a stable scaffold, while the sulfonic acid group confers strong acidic properties and hydrophilicity. The amino group acts as a weak base and a site for further functionalization.
The structural arrangement of these groups dictates the molecule's electronic distribution, reactivity, and intermolecular interactions.
Caption: 2D Chemical Structure of this compound.
Core Compound Identifiers
A summary of essential identification and molecular properties is provided below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | J&K Scientific |
| CAS Number | 40741-48-8 | CymitQuimica[1] |
| Molecular Formula | C₆H₈N₂O₃S | J&K Scientific |
| Molecular Weight | 188.20 g/mol | J&K Scientific |
| InChI Key | CKKHWWIMOQYJAT-UHFFFAOYSA-N | J&K Scientific |
| SMILES | CC1=CC(=CN=C1N)S(=O)(=O)O | J&K Scientific |
| Typical Purity | 97% | J&K Scientific, CymitQuimica[1] |
Physicochemical Properties
The physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. For drug development professionals, properties like solubility and pKa are fundamental to understanding absorption, distribution, metabolism, and excretion (ADME).
Solubility Profile
The presence of the highly polar sulfonic acid group suggests significant aqueous solubility, particularly in its deprotonated (sulfonate) form. However, the aromatic pyridine ring and methyl group introduce some lipophilic character. Solubility is therefore expected to be highly dependent on the pH of the medium.
-
In acidic media (low pH): The amino group will be protonated (-NH₃⁺) and the sulfonic acid will be in its neutral form (-SO₃H).
-
In neutral media (physiological pH ~7.4): The sulfonic acid will be deprotonated (-SO₃⁻) and the amino group will be neutral (-NH₂), forming a zwitterion. This zwitterionic nature often enhances aqueous solubility.
-
In basic media (high pH): The sulfonic acid will be deprotonated (-SO₃⁻), and the amino group will remain neutral (-NH₂), resulting in an anionic species.
While specific experimental solubility data for this compound is not widely published, its structural analogue, metanilic acid (3-aminobenzenesulfonic acid), is described as being slightly soluble in water, with a reported value of less than 1 mg/mL at 22 °C[2]. Given the additional methyl group, a similar or slightly lower solubility might be anticipated, though the pyridine nitrogen introduces complexity that necessitates experimental verification.
Acid-Base Properties (pKa)
The molecule possesses two primary ionizable groups: the strongly acidic sulfonic acid group and the weakly basic amino group. The pyridine ring nitrogen is also weakly basic.
-
Sulfonic Acid (pKa₁): Aromatic sulfonic acids are strong acids. For reference, the pKa of benzenesulfonic acid is approximately -2.8, and the pKa of metanilic acid is 3.74[2]. The electron-donating effects of the amino and methyl groups on the pyridine ring would likely increase the pKa of the sulfonic acid group compared to unsubstituted pyridine-3-sulfonic acid, making it a slightly weaker acid. A pKa value in the range of 2.5-4.0 is a reasonable estimate.
-
Amino Group (pKa₂): The pKa of the conjugate acid of the 6-amino group will be influenced by the electron-withdrawing sulfonic acid group. This effect will lower its basicity compared to a simple aminopyridine. The pKa for this group is likely to be in the range of 3.0-5.0.
Accurate determination of these pKa values is crucial for predicting the compound's charge state at a given pH, which directly impacts its solubility, membrane permeability, and receptor-binding interactions.
Experimental Protocols for Property Determination
To ensure scientific integrity, the following protocols describe robust, self-validating methods for determining key physicochemical properties.
Protocol: Determination of Aqueous Thermodynamic Solubility
This protocol is based on the well-established shake-flask method, which is considered the gold standard for measuring equilibrium solubility.[3]
Rationale: This method ensures that a true equilibrium is reached between the solid compound and the solution, providing a thermodynamically stable solubility value. Using HPLC for quantification offers high specificity and sensitivity and can simultaneously monitor for compound degradation.[4]
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Prepare aqueous buffer solutions at relevant pH values (e.g., pH 2.0, 7.4, and 9.0). Develop and validate a stability-indicating HPLC method for the quantification of this compound.[5]
-
Incubation: Add an excess amount of the solid compound to vials containing each buffer solution. The presence of undissolved solid should be visible.
-
Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate.[3]
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.[4]
-
Separation: Immediately separate the solid and liquid phases by centrifugation at high speed (e.g., >10,000 g) or by passing through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to prevent further dissolution or precipitation.
-
Analysis: Dilute the clear supernatant and analyze its concentration using the validated HPLC method. Measure the final pH of the supernatant to confirm it has not shifted.
Protocol: Determination of pKa by Potentiometric Titration
This method is a highly precise and widely used technique for pKa determination.[6] It involves monitoring pH changes as a titrant of known concentration is added to a solution of the compound.[7]
Rationale: Potentiometric titration directly measures the buffering regions of an ionizable compound. The pKa corresponds to the pH at which 50% of the functional group is ionized, which is found at the half-equivalence point on the titration curve. Plotting the first or second derivative of the curve helps to accurately identify the equivalence points.[8]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Methodology:
-
Preparation: Accurately prepare a solution of the compound (e.g., 1-5 mM) in purified water, potentially with a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[9] Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).[10]
-
Calibration: Calibrate a pH meter using at least three standard buffers that bracket the expected pKa values.
-
Titration: Place the analyte solution in a thermostatted vessel on a magnetic stirrer and immerse the pH electrode.[10] Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. To accurately find the equivalence point(s), plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) against the titrant volume.[8] The peak of the first derivative plot indicates the equivalence point.
-
pKa Calculation: The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume needed to reach the first equivalence point). If multiple ionizable groups are present, this process is repeated for each equivalence point.
Spectroscopic and Chromatographic Profile
Characterization by spectroscopic and chromatographic methods is essential for identity confirmation and purity assessment.
Infrared (IR) Spectroscopy
Expected characteristic IR absorption bands for this compound would include:
-
N-H stretching: Two bands around 3450-3300 cm⁻¹ for the primary amine. For comparison, 2-amino-5-methylpyridine shows N-H stretching bands around 3444 and 3335 cm⁻¹.[11]
-
S=O stretching: Strong, characteristic bands for the sulfonyl group, typically appearing in the 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹ regions.
-
S-O stretching: A band for the S-OH bond, typically around 900-850 cm⁻¹.
-
C=C and C=N stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.
Chromatographic Analysis
Due to its polar and ionic nature, reversed-phase HPLC can be challenging. A mixed-mode chromatography approach, combining reversed-phase and ion-exchange mechanisms, is often effective for retaining and separating sulfonic acids.[12] Alternatively, ion chromatography with suppressed conductivity detection is a robust method for quantifying sulfonic acids.[13]
Example HPLC Method Conditions (Starting Point):
-
Column: Mixed-mode (e.g., reversed-phase/anion-exchange)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, increasing gradually.
-
Detection: UV (e.g., 254 nm or 270 nm) or ELSD/MS for universal detection.[12]
Conclusion
This compound is a multifunctional molecule whose utility is deeply rooted in its physicochemical properties. Its zwitterionic potential, pH-dependent solubility, and distinct acidic and basic centers are critical parameters that govern its behavior. The experimental protocols detailed in this guide provide a reliable framework for researchers to accurately characterize this compound, enabling its confident application in drug discovery and advanced chemical synthesis. A thorough understanding of these foundational properties is the cornerstone of rational design and successful development.
References
-
Loba Chemie. 2-AMINO-5-METHYLPYRIDINE | 1603-41-4. Available from: [Link]
-
Wikipedia. Metanilic acid. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan J. Chem. 2013;6(3):196-200. Available from: [Link]
-
J&K Scientific. This compound, 97% | 40741-48-8. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available from: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]
-
ACS Publications. Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Anal. Chem. 1971;43(13):1822-1824. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. Int J Pharm Sci Res. 2016;7(4):1612-19. Available from: [Link]
-
NIH National Library of Medicine. Development of Methods for the Determination of pKa Values. Available from: [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available from: [Link]
-
Wiley Analytical Science. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]
- Google Patents. Process for the preparation of 2-amino-5-methyl-pyridine. US5332824A.
-
HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. Available from: [Link]
-
World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
PubMed. Determination of sulfonic acids and alkylsulfates by ion chromatography in water. J Chromatogr A. 2008;1190(1-2):233-40. Available from: [Link]
-
PubChem. 3-Pyridinesulfonic acid. Available from: [Link]
-
ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available from: [Link]
-
ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Available from: [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Metanilic acid - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. who.int [who.int]
- 5. ijpsr.com [ijpsr.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
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- 13. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of 6-Amino-5-methylpyridine-3-sulfonic acid (CAS 40741-48-8)
This technical guide provides a comprehensive framework for the characterization of 6-Amino-5-methylpyridine-3-sulfonic acid, a key heterocyclic compound with potential applications in pharmaceutical and chemical research. Given the limited availability of public experimental data for this specific molecule, this guide integrates foundational analytical principles with data from analogous compounds to present a robust methodology for its synthesis, purification, and detailed characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply rigorous analytical techniques to novel chemical entities.
Introduction: Unveiling the Molecular Identity
This compound (CAS 40741-48-8) is a substituted pyridine derivative featuring both an amino and a sulfonic acid group. These functional groups confer distinct chemical properties that are critical to its potential biological activity and application. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] A thorough characterization is paramount to ensure the identity, purity, and consistency of this compound in any research or development endeavor.
Table 1: Core Molecular Identifiers for CAS 40741-48-8
| Identifier | Value | Source |
| CAS Number | 40741-48-8 | [4][5][6] |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₆H₈N₂O₃S | [6][7] |
| Molecular Weight | 188.20 g/mol | [6] |
| InChI Key | CKKHWWIMOQYJAT-UHFFFAOYSA-N | [5][6] |
| SMILES | CC1=CC(=CN=C1N)S(=O)(=O)O | [6] |
Synthesis and Purification: A Pathway to a Pure Analyte
A reported synthesis of this compound involves the sulfonation of 2-Amino-3-picoline.[8] This reaction is typically carried out using concentrated sulfuric acid at elevated temperatures.[9]
Synthetic Protocol
A plausible synthetic route is the direct sulfonation of 2-amino-3-picoline.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-picoline (1 mole).
-
Carefully add concentrated sulfuric acid (3 moles) to the flask while cooling in an ice bath.
-
Add a catalytic amount of aluminum powder.
-
Heat the reaction mixture to 160-210°C and maintain for 5-20 hours.[9]
-
After cooling to room temperature, the reaction mixture is poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from hot water to yield the final product.
Purification and Quality Control
Recrystallization from water is a primary method for purification. The purity of the synthesized compound should be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection, as detailed in the characterization section below. The acceptance criterion for purity should be ≥97% for research applications.
Structural Elucidation and Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For the target compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
Predicted ¹H NMR Spectrum (in D₂O):
The zwitterionic nature of the molecule in a neutral aqueous solution will influence the chemical shifts. The sulfonic acid group will be deprotonated (SO₃⁻) and the pyridine nitrogen is likely to be protonated.
-
δ ~2.3-2.5 ppm (s, 3H): This singlet corresponds to the methyl group (CH₃) protons at position 5.
-
δ ~7.5-7.7 ppm (s, 1H): This singlet is attributed to the aromatic proton at position 4 of the pyridine ring.
-
δ ~8.2-8.4 ppm (s, 1H): This singlet corresponds to the aromatic proton at position 2 of the pyridine ring.
Predicted ¹³C NMR Spectrum (in D₂O):
-
δ ~15-20 ppm: Methyl carbon (C5-CH₃).
-
δ ~120-150 ppm: Aromatic carbons of the pyridine ring. The exact shifts will be influenced by the substituents.
-
C2: Expected to be significantly downfield due to the influence of the protonated ring nitrogen and the amino group.
-
C3: Expected to be downfield due to the sulfonic acid group.
-
C4: Aromatic CH.
-
C5: Aromatic carbon attached to the methyl group.
-
C6: Aromatic carbon attached to the amino group.
Experimental Protocol for NMR Analysis:
-
Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1650-1580 | N-H bend | Primary Amine |
| 1600-1475 | C=C and C=N stretch | Pyridine Ring |
| 1250-1150 | Asymmetric SO₂ stretch | Sulfonic Acid |
| 1080-1010 | Symmetric SO₂ stretch | Sulfonic Acid |
| 1335-1250 | C-N stretch | Aromatic Amine |
Experimental Protocol for FTIR Analysis:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile compound.
Predicted Mass Spectrum (ESI):
-
Positive Ion Mode: Expect a prominent peak for the protonated molecule [M+H]⁺ at m/z 189.03.
-
Negative Ion Mode: Expect a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 187.01.
Fragmentation Pattern:
The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for sulfonated aromatic compounds include the loss of SO₂ (64 Da) or SO₃ (80 Da).[10]
Caption: A potential fragmentation pathway in positive ion ESI-MS.
Experimental Protocol for LC-MS Analysis:
-
Dissolve the sample in a suitable solvent (e.g., methanol/water mixture).
-
Inject the sample into an HPLC system coupled to a mass spectrometer with an ESI source.
-
Acquire mass spectra in both positive and negative ion modes.
-
Analyze the data to determine the molecular weight and identify key fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity and quantifying the compound. A reverse-phase method would be a suitable starting point.
Table 3: Proposed HPLC Method
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides acidic pH to ensure consistent ionization. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. |
| Gradient | 5% B to 95% B over 15 minutes | To elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at ~260 nm | Pyridine derivatives typically have a strong UV absorbance in this region. |
| Injection Volume | 10 µL | Standard injection volume. |
Experimental Protocol for HPLC Analysis:
-
Prepare a stock solution of the sample in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set up the HPLC system with the conditions outlined in Table 3.
-
Inject the standards and the sample.
-
Analyze the chromatograms to determine the retention time and peak area.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area.
Physical and Chemical Properties
While experimental data is scarce, some properties can be predicted based on analogous compounds.
Table 4: Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Basis of Prediction |
| Melting Point | >300 °C | Pyridine-3-sulfonic acid has a melting point of >300 °C.[11] The presence of strong intermolecular forces (hydrogen bonding, ionic interactions) suggests a high melting point. |
| Solubility | Soluble in water, insoluble in non-polar organic solvents. | The presence of the sulfonic acid and amino groups makes the molecule highly polar and capable of forming hydrogen bonds with water. Pyridine-3-sulfonic acid is soluble in water.[11][12] |
| Appearance | White to off-white crystalline solid. | Similar pyridine sulfonic acids are described as white crystalline solids.[11] |
Biological Activity and Safety Considerations
Potential Biological Activity
Aminopyridine derivatives are known for a wide range of pharmacological activities.[1][2][3] They can act as ion channel modulators, and some have shown potential as antibacterial, anti-inflammatory, and anti-cancer agents.[3][13] The specific biological activity of this compound would need to be determined through in vitro and in vivo screening assays.
Safety and Handling
Based on available supplier information, this compound should be handled with care.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis, purification, and detailed characterization of this compound (CAS 40741-48-8). By leveraging a combination of predictive analysis based on analogous structures and established analytical protocols, researchers can confidently establish the identity, purity, and key physicochemical properties of this compound. The methodologies outlined herein are designed to be adaptable and form a solid foundation for further investigation into the potential applications of this molecule in drug discovery and development.
References
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-23.
- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
- BenchChem. (n.d.). A Technical Guide to the Biological Activity Screening of Novel Aminopyridine Compounds.
- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
- ChemBK. (n.d.). Pyridine-3-sulfonic acid for synthesis.
- Emco Chemicals. (n.d.). Pyridine-3-sulfonic Acid | CAS 636-45-9.
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-23.
- ChemicalBook. (n.d.). PYRIDINE-2-SULFONIC ACID | 15103-48-7.
- ResearchGate. (n.d.).
- Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 633-637.
- Chemical Bull Pvt. Ltd. (n.d.). Pyridine-3-Sulfonic Acid | 636-73-7.
- University of Hertfordshire. (2021). Pyridine sulfonic acid.
- PubMed. (n.d.).
- ChemicalBook. (n.d.). This compound synthesis.
- ChemicalBook. (2023). This compound | 40741-48-8.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 4-Aminopyridine-3-Sulfonic Acid.
- PubMed Central (PMC). (2023).
- analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy.
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). This compound CAS#:.
- SpectraBase. (n.d.). Pyridine.
- BenchChem. (n.d.). 6-Amino-5-nitropyridine-3-sulfonic acid | 62009-38-5.
- CymitQuimica. (n.d.). This compound.
- St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.
- ResearchGate. (n.d.). FT-IR spectra of Poly(aniline-co-aniline-2-sulfonic acid) (curve top),...
- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
- ResearchGate. (2005). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
- J&K Scientific. (n.d.). This compound, 97% | 40741-48-8.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-Amino-5-methylpyridine-3-sulfonic acid
Executive Summary
This technical guide provides a comprehensive framework for the spectroscopic analysis of 6-Amino-5-methylpyridine-3-sulfonic acid (CAS: 40741-48-8), a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer an integrated analytical strategy, emphasizing the causal reasoning behind methodological choices. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—as interconnected tools for unambiguous structural elucidation and characterization. Each section details not only the protocol but also the theoretical underpinnings and interpretive logic, providing researchers and drug development professionals with a robust, self-validating system for analyzing this and similar molecules.
Introduction: The Analytical Imperative
This compound is a substituted pyridine with a molecular formula of C₆H₈N₂O₃S and a molecular weight of approximately 188.20 g/mol .[2][3] Its structure combines an aromatic pyridine core, an electron-donating amino group, a methyl group, and a strongly acidic sulfonic acid moiety. This unique combination of functional groups dictates its chemical reactivity, solubility, and potential for biological interaction. Therefore, rigorous spectroscopic characterization is not merely a quality control step but a fundamental prerequisite for its application in any research or development context. An integrated approach, leveraging the strengths of multiple spectroscopic techniques, is essential to confirm its identity, purity, and structural integrity.
Integrated Spectroscopic Workflow
The comprehensive analysis of a molecule like this compound relies on a logical workflow where each technique provides a unique piece of the structural puzzle. The results are synergistic, with data from one method complementing and confirming the findings of another.
Figure 1: An integrated workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1. Rationale and Experimental Causality NMR spectroscopy is the cornerstone of molecular structure elucidation, providing definitive information about the carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR will confirm the number and connectivity of all non-exchangeable protons and carbons, respectively.
The choice of solvent is a critical experimental parameter. Due to the presence of the acidic sulfonic acid proton and the amino protons, a deuterated protic solvent like D₂O could lead to H-D exchange, causing those signals to disappear. Therefore, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the preferred solvent.[1] It is an aprotic polar solvent capable of dissolving the compound while preserving the signals from the -NH₂ and -SO₃H protons, making them observable in the ¹H NMR spectrum.
3.2. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25°C.
-
Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Acquire several hundred to a few thousand scans to achieve adequate signal intensity.
-
3.3. Expected Data and Interpretation
| ¹H NMR (DMSO-d₆, 300 MHz) | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Proton (H2/H4) | ~8.0 - 8.5 | Singlet | 1H | Pyridine Ring CH |
| Aromatic Proton (H4/H2) | ~7.5 - 8.0 | Singlet | 1H | Pyridine Ring CH |
| Amino Protons | ~6.0 - 7.0 (broad) | Singlet (broad) | 2H | -NH₂ |
| Methyl Protons | ~2.2 - 2.5 | Singlet | 3H | -CH₃ |
| Sulfonic Acid Proton | >10.0 (very broad) | Singlet (broad) | 1H | -SO₃H |
| ¹³C NMR (DMSO-d₆, 75 MHz) | Expected δ (ppm) | Assignment |
| Aromatic Carbon | ~150 - 160 | C6-NH₂ |
| Aromatic Carbon | ~145 - 155 | C-SO₃H |
| Aromatic Carbon | ~140 - 150 | C2/C4 |
| Aromatic Carbon | ~120 - 130 | C4/C2 |
| Aromatic Carbon | ~110 - 120 | C5-CH₃ |
| Methyl Carbon | ~15 - 20 | -CH₃ |
Interpretation Note: The broadness of the -NH₂ and -SO₃H signals is due to chemical exchange and quadrupole effects from the nitrogen atom. The exact chemical shifts of the aromatic protons are influenced by the combined electronic effects of the amino, methyl, and sulfonic acid groups. 2D NMR techniques like COSY and HSQC can be used for definitive assignment of proton and carbon signals.[1]
Infrared (IR) Spectroscopy
4.1. Rationale and Experimental Causality IR spectroscopy is unparalleled for the rapid identification of functional groups. Each covalent bond vibrates at a characteristic frequency, producing a unique "fingerprint" for the molecule. For this compound, IR will confirm the presence of the N-H bonds in the amino group, the S=O and S-O bonds of the sulfonic acid group, the C-H bonds of the methyl and pyridine moieties, and the vibrations of the pyridine ring itself.
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal sample preparation and avoids the need for KBr pellets.
4.2. Experimental Protocol: FTIR-ATR
-
Background Scan: Record a background spectrum of the clean ATR crystal (diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
4.3. Expected Data and Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |
| N-H Stretch | 3450 - 3300 | Medium | Asymmetric and symmetric stretching of the primary amine.[4] |
| O-H Stretch | 3000 - 2500 (very broad) | Broad, Weak | From the sulfonic acid -OH group, often overlapping with C-H stretches. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak | From the methyl group. |
| Pyridine Ring C=C, C=N Stretch | 1620 - 1450 | Strong-Medium | Multiple bands characteristic of the aromatic ring.[4] |
| S=O Asymmetric Stretch | ~1250 - 1150 | Strong | Characteristic strong absorption for sulfonyl groups.[5] |
| S=O Symmetric Stretch | ~1050 - 1030 | Strong | A second strong, characteristic absorption for sulfonyl groups.[6] |
| SO₂ Deformation | 650 - 550 | Medium | Scissoring and wagging modes of the SO₂ group.[5][6] |
UV-Visible (UV-Vis) Spectroscopy
5.1. Rationale and Experimental Causality UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically those involving π-electrons in conjugated systems. The substituted pyridine ring constitutes a chromophore. The amino and sulfonic acid groups act as auxochromes, modifying the wavelength and intensity of absorption. This technique is particularly useful for quantitative analysis and for studying the effects of pH on the molecule's electronic structure, as protonation or deprotonation of the amino and sulfonic acid groups will alter the conjugation and thus the absorption spectrum.[1]
5.2. Experimental Protocol: UV-Vis Spectrophotometry
-
Solvent Selection: Use a UV-transparent solvent such as methanol, ethanol, or buffered aqueous solutions.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL in methanol).
-
Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the low µg/mL range).
-
Blanking: Use the pure solvent as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Scan the sample from 400 nm down to 200 nm.
-
(Optional) pH Study: Prepare a series of solutions in buffers of varying pH (e.g., pH 2, 7, and 10) to observe shifts in λₘₐₓ.[1]
5.3. Expected Data and Interpretation
| Solvent | Expected λₘₐₓ (nm) | Transition Type | Comments |
| Methanol | ~230 - 250 | π → π | High-energy transition of the aromatic system. |
| Methanol | ~280 - 320 | π → π / n → π* | Lower-energy transition, influenced by the amino auxochrome. |
Interpretation Note: In acidic solution (pH < 2), protonation of the ring nitrogen may cause a hypsochromic (blue) shift. In alkaline solution (pH > 9), deprotonation of the sulfonic acid and potential effects on the amino group may cause a bathochromic (red) shift. These shifts are diagnostic of the acidic and basic centers within the molecule.
Mass Spectrometry (MS)
6.1. Rationale and Experimental Causality Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide its elemental formula with high-resolution instruments. Electrospray Ionization (ESI) is the ideal ionization method for this polar, non-volatile molecule. Given the presence of the highly acidic sulfonic acid group, analysis in negative ion mode is the most logical choice.[1] This will readily promote the formation of the deprotonated molecule [M-H]⁻, providing a clear signal for the molecular ion.
6.2. Experimental Protocol: LC-MS (ESI⁻)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer equipped with an ESI source. A simple direct infusion analysis may also be performed.
-
ESI Source Parameters (Negative Mode):
-
Capillary Voltage: ~ -3.0 to -4.0 kV
-
Nebulizing Gas (N₂): Set to an appropriate flow rate for stable spray.
-
Drying Gas (N₂): Set to a temperature of ~300-350°C.
-
-
Mass Analyzer: Scan a mass range that brackets the expected molecular weight (e.g., m/z 50-300). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer should be used to obtain an accurate mass.
6.3. Expected Data and Interpretation
| Ion | Expected m/z (Monoisotopic) | Comments |
| [M-H]⁻ | 187.0235 | The primary molecular ion expected in negative ESI mode. HRMS can confirm the formula C₆H₇N₂O₃S⁻. |
| [M-H-SO₃]⁻ | 107.0558 | A potential major fragment corresponding to the loss of sulfur trioxide (SO₃, 80 Da). |
Interpretation Note: Tandem MS (MS/MS) experiments can be performed by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides further structural confirmation. The loss of SO₃ is a common and diagnostic fragmentation pathway for aromatic sulfonic acids.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process that requires a thoughtful, integrated approach. By systematically applying NMR, IR, UV-Vis, and Mass Spectrometry, a researcher can build a complete and unambiguous profile of the molecule. This guide has outlined not only the "how" but the "why" of the analytical workflow, grounding each experimental choice in sound scientific principles. Following these self-validating protocols will ensure data of the highest integrity, providing the trustworthy characterization necessary for advancing research and development in any field this molecule may impact.
References
- Benchchem. (n.d.). 6-Amino-5-nitropyridine-3-sulfonic acid.
- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
- ChemicalBook. (n.d.). This compound synthesis.
- CymitQuimica. (n.d.). This compound.
- J&K Scientific. (n.d.). This compound, 97%.
- Varghese, B., et al. (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry.
- Sigma-Aldrich. (n.d.). 6-amino-5-methylpyridine-3-sulfonamide.
- ChemicalBook. (n.d.). This compound.
- ResearchGate. (2005). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid.
- ResearchGate. (n.d.). UV-Vis spectra for 5 containing Ru(III) species.
-
National Institutes of Health (NIH). (n.d.). NMR analysis, cytotoxic activity and theoretical study of a complex between SRPIN340 and p-sulfonic acid calix[6]arene. Retrieved from
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- ChemicalBook. (n.d.). This compound.
- National Institutes of Health (NIH). (n.d.). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin.
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- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
Sources
A Comprehensive Technical Guide to the Solubility Profile of 6-Amino-5-methylpyridine-3-sulfonic acid
Abstract
This technical guide provides a detailed exploration of the solubility profile of 6-Amino-5-methylpyridine-3-sulfonic acid, a key consideration for its application in research, drug development, and chemical synthesis. In the absence of extensive published quantitative data, this document establishes a predicted solubility profile based on first principles of physical organic chemistry and structural analogy. Furthermore, it offers robust, step-by-step experimental protocols for the accurate determination of its solubility in a range of common laboratory solvents. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to effectively formulate and utilize this compound in their work.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a fundamental physicochemical property that governs its behavior in both biological and chemical systems.[1] For drug development professionals, understanding a compound's solubility is paramount, as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. In the realm of chemical synthesis, solubility dictates the choice of reaction media, purification methods, and overall process efficiency.
This compound (C₆H₈N₂O₃S, Molar Mass: 188.20 g/mol ) is a substituted pyridine derivative featuring a strongly acidic sulfonic acid group, a basic amino group, and a lipophilic methyl group.[2][3] This unique combination of functional groups suggests a complex and interesting solubility profile that is highly dependent on the nature of the solvent.
Predicted Solubility Profile of this compound
A theoretical assessment of a compound's solubility can be derived from an analysis of its molecular structure and the principles of intermolecular forces. The presence of the highly polar sulfonic acid group (-SO₃H) is expected to dominate the solubility characteristics of this compound.[4]
Physicochemical Properties Influencing Solubility
-
Polarity: The molecule possesses both highly polar (sulfonic acid, amino group) and nonpolar (methyl group, pyridine ring) regions, making it amphiphilic to some extent.
-
Hydrogen Bonding: The sulfonic acid and amino groups are excellent hydrogen bond donors and acceptors, suggesting strong interactions with protic solvents.
-
Acidity and Basicity: The sulfonic acid group is strongly acidic, while the amino group and the pyridine nitrogen are basic. This zwitterionic character at certain pH values will significantly impact aqueous solubility.
Predicted Solubility in Common Laboratory Solvents
Based on these properties, a qualitative solubility profile can be predicted. This serves as a valuable starting point for experimental design.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | High | The sulfonic acid and amino groups can form strong hydrogen bonds with water. The zwitterionic nature of the molecule in aqueous solution enhances its solubility. |
| Methanol, Ethanol | High to Moderate | These polar protic solvents can also engage in hydrogen bonding, though likely less effectively than water. | |
| Polar Aprotic | DMSO, DMF | High to Moderate | These solvents are strong hydrogen bond acceptors and have high dielectric constants, which can solvate the polar functional groups of the molecule. |
| Acetonitrile | Moderate to Low | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF. | |
| Acetone | Low | Acetone is less polar than other aprotic solvents and a weaker hydrogen bond acceptor. | |
| Nonpolar | Toluene, Hexane | Very Low to Insoluble | The large polarity difference between the solute and these nonpolar solvents will prevent significant dissolution. "Like dissolves like" is the governing principle here. |
This predicted profile underscores the importance of empirical determination to ascertain the quantitative solubility of this compound in these solvents.
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[5][6]
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Step-by-Step Protocol for the Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the saturated solution by interpolating its analytical response from the calibration curve.
-
Data Analysis and Reporting
The solubility should be reported in standard units, such as mg/mL or mol/L, at the specified temperature. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.
Visualization of Key Concepts
To aid in the understanding of the principles and workflows discussed, the following diagrams are provided.
Caption: The process of achieving a saturated solution at equilibrium.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a strong theoretical basis predicts high solubility in polar protic solvents, particularly water, and diminishing solubility in less polar and nonpolar solvents. This guide provides the foundational knowledge and a detailed, actionable experimental protocol for researchers to empirically determine the solubility of this compound in their solvents of interest. The accurate determination of its solubility profile is a critical step in unlocking the full potential of this compound in drug discovery and chemical synthesis.
References
-
J&K Scientific. This compound, 97% | 40741-48-8. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Avdeef, A. (2007). Solubility of sparingly-soluble drugs. In Drug Bioavailability (pp. 1-38). Springer, New York, NY.
-
PubChem. 4-aminopyridine-3-sulfonic Acid. [Link]
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Tautomerism in Substituted Aminopyridines: A Technical Guide for Drug Development Professionals
A Technical Guide to Tautomerism in Substituted Aminopyridines for Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1][2] In the realm of medicinal chemistry, the tautomeric behavior of heterocyclic compounds, particularly substituted aminopyridines, is of critical importance. Aminopyridines are privileged scaffolds found in numerous marketed drugs and clinical candidates. Their biological activity, physicochemical properties, and pharmacokinetic profiles are intimately linked to the predominant tautomeric form present under physiological conditions. This guide provides an in-depth technical exploration of tautomerism in substituted aminopyridines, designed for researchers, scientists, and drug development professionals. We will delve into the structural nuances of amino-imino tautomerism, dissect the key factors governing the equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the critical impact of this phenomenon on drug design.
The Core Principle: Amino-Imino Tautomerism in the Pyridine Scaffold
The defining characteristic of 2- and 4-substituted aminopyridines is their ability to exist in a tautomeric equilibrium between two forms: the amino form and the imino form.[3] This is a specific type of prototropic tautomerism, involving the migration of a proton between the exocyclic nitrogen and the endocyclic (ring) nitrogen atom.[4][5]
-
Amino Tautomer: This form maintains the aromaticity of the pyridine ring. The exocyclic nitrogen is a true amino group (-NH2).
-
Imino Tautomer: This form disrupts the ring's aromaticity, resulting in a quinonoid-like structure. The exocyclic nitrogen becomes an imine (=NH), and the proton resides on the ring nitrogen, creating a pyridone-imine structure.
Historically, it was debated which form predominated, but extensive evidence now confirms that for most simple aminopyridines, the amino form is overwhelmingly more stable .[3][6] The primary driving force for this preference is the preservation of the aromatic resonance energy, which is substantially lost in the non-aromatic imino form.[3] Computational studies on 2-amino-4-methylpyridine, for instance, show the canonical amino structure to be significantly more stable (by 13.60 kcal/mol) than the corresponding imino tautomer in the gas phase.[7][8][9]
Below is a visualization of this fundamental equilibrium for a generic 2-aminopyridine.
Caption: Prototropic equilibrium between the stable aromatic amino tautomer and the less stable non-aromatic imino tautomer of 2-aminopyridine.
Factors Influencing the Tautomeric Equilibrium
While the amino form is generally favored, the position of the tautomeric equilibrium (defined by the constant, K_T = [imino]/[amino]) is not static. It is a dynamic balance influenced by a subtle interplay of structural and environmental factors. Understanding and predicting these shifts is a cornerstone of rational drug design.
Electronic Effects of Substituents
The nature and position of other substituents on the pyridine ring can significantly alter the relative stability of the tautomers.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) can stabilize the negative charge that develops on the ring in the imino form's zwitterionic resonance structure. This can decrease the energy gap between the amino and imino forms, potentially increasing the population of the imino tautomer.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or alkyl groups enhance the electron density of the aromatic ring, further stabilizing the already-favored amino tautomer.
The position of the substituent is also critical. For example, a substituent at the 6-position of a 2-aminopyridine will have a more direct electronic influence on the equilibrium compared to a substituent at the 4-position.
Solvent Effects: The Polarity Paradigm
The surrounding solvent environment plays a crucial role, primarily through its polarity and its ability to form hydrogen bonds.[6]
-
Apolar Solvents (e.g., Toluene, Chloroform): In non-polar environments, the less polar amino tautomer is generally favored.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with both tautomers. However, the imino form often has a larger dipole moment and distinct hydrogen bond donor/acceptor sites (e.g., the N-H on the ring and the exocyclic =NH). This can lead to preferential stabilization of the imino tautomer, shifting the equilibrium.[10]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors. In some heterocyclic systems, polar aprotic solvents like DMSO have been shown to favor the imino tautomer compared to apolar solvents.[10]
The dramatic influence of the solvent highlights the necessity of studying tautomeric preferences in conditions that mimic the physiological environment.
pH and Ionization State
Since tautomerization is a prototropic process, the pH of the medium is a critical determinant. The protonation or deprotonation of the aminopyridine scaffold creates different species, each with its own tautomeric preference.
-
Acidic Conditions: Protonation typically occurs on the most basic nitrogen. For the amino tautomer, this is the ring nitrogen. The resulting cation is resonance-stabilized.
-
Basic Conditions: Deprotonation can occur from the exocyclic amino group, forming an anion that is also resonance-stabilized.
The pKa of the compound is, therefore, a composite value reflecting the equilibria between all neutral and ionized tautomeric forms. A change in pH can dramatically shift the dominant species and, consequently, the observed biological activity.[11]
Caption: Influence of pH on the overall equilibrium of a substituted aminopyridine, involving protonated, neutral, and anionic species.
Methodologies for Characterizing Tautomeric Equilibria
A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of tautomeric systems.
Experimental Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[1]
-
¹H NMR: The chemical shifts of protons attached to nitrogen (N-H) and carbon are highly sensitive to the electronic environment. The amino (-NH2) protons will have a different chemical shift and appearance compared to the imino (=NH) and ring (N-H) protons.
-
¹³C NMR: The carbon chemical shifts, particularly for the carbons attached to the amino/imino group (C2 or C4) and adjacent carbons, differ significantly between tautomers due to changes in hybridization and aromaticity.
-
¹⁵N NMR: Although less common, ¹⁵N NMR provides direct insight into the nitrogen environment and can be definitive in assigning tautomeric forms.
UV-Vis Spectroscopy: The electronic transitions of the amino and imino forms are distinct. The aromatic amino form typically has a π-π* transition at a different wavelength than the quinonoid-like imino form. By comparing the spectrum of the compound to that of "fixed" derivatives (where the proton is replaced by a methyl group to lock the tautomeric form), the equilibrium constant in various solvents can be quantified.[12]
Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups characteristic of each tautomer.[13]
-
Amino form: Shows characteristic N-H stretching vibrations for the -NH2 group.
-
Imino form: Shows C=N stretching vibrations and a different N-H stretching frequency for the ring N-H.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[7][9] They provide critical insights into the energetics of the system.
Typical DFT Workflow for Tautomer Analysis:
-
Geometry Optimization: The 3D structure of each putative tautomer is optimized in the gas phase to find its lowest energy conformation.
-
Frequency Calculation: This is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Relative Energy Calculation: The electronic energies, including ZPVE corrections, are compared to determine the relative stability of the tautomers in the gas phase. A transition state for the interconversion can also be calculated to determine the energy barrier.[8][9]
-
Solvation Modeling: To simulate solution-phase behavior, calculations are repeated using a continuum solvation model (e.g., PCM, SMD). This accounts for the bulk electrostatic effects of the solvent and is crucial for obtaining results that correlate with experimental data.[14]
Caption: A streamlined workflow for the computational (DFT) analysis of tautomeric equilibria in different environments.
Impact on Drug Design and Development
The specific tautomer that interacts with a biological target dictates the molecule's efficacy. Since different tautomers have different shapes, hydrogen bonding patterns, and electrostatic potentials, they will exhibit different binding affinities for a receptor or enzyme active site.
-
Pharmacodynamics: A drug may be designed to bind in its less stable tautomeric form. The energetic "cost" of adopting this form upon binding must be offset by favorable interactions within the binding pocket. This is a key consideration in structure-based drug design.
-
Pharmacokinetics (ADME): Physicochemical properties like solubility, lipophilicity (logP), and membrane permeability are tautomer-dependent. The imino form is often more polar than the amino form, which can decrease its ability to cross cellular membranes. The presence of an unrecognized, less permeable tautomer can lead to poor oral bioavailability.
-
Intellectual Property: The existence of multiple tautomers can have implications for patent claims. It is crucial to characterize and claim all relevant tautomeric forms of an active pharmaceutical ingredient (API).
Data Summary: Tautomeric Preferences
The following table summarizes the generally observed tautomeric preferences for aminopyridines under different conditions.
| Condition | Predominant Tautomer | Key Rationale |
| Gas Phase | Amino | Preservation of Aromaticity[3] |
| Apolar Solvent | Amino | Lower polarity is favored |
| Polar Protic Solvent | Varies (often Amino , but Imino population can increase) | Specific H-bonding interactions can stabilize the more polar Imino form[10] |
| Presence of EWGs | Amino (but Imino stability increases) | EWGs stabilize the partial negative charge on the ring in the Imino form |
Conclusion
Tautomerism in substituted aminopyridines is not a mere academic curiosity; it is a critical variable that profoundly influences the entire drug discovery and development pipeline.[2][15] The assumption that a molecule exists as a single, static structure is a perilous oversimplification. A thorough understanding and characterization of the tautomeric landscape is essential for optimizing drug-target interactions, achieving desirable pharmacokinetic profiles, and building robust intellectual property. By employing a synergistic combination of high-resolution spectroscopy and sophisticated computational modeling, drug development professionals can navigate the complexities of tautomerism, leading to the design of safer, more effective medicines.
References
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Al-Omary, F. A. M., El-Emam, A. A., & Ali, T. F. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SpringerPlus, 4, 589. [Link]
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ResearchGate. (n.d.). (PDF) Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Retrieved January 17, 2026, from [Link]
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Forlani, L. (1992). Tautomerism of some amino aza‐containing heterocycles. Journal of Heterocyclic Chemistry, 29(6), 1461–1464. [Link]
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ResearchGate. (n.d.). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Retrieved January 17, 2026, from [Link]
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Angyal, S. J., & Angyal, C. L. (1952). The Tautornerism of N-Hetero-aromatic Amines. Part I. Journal of the Chemical Society, 1461. [Link]
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Boufelfel, A., et al. (n.d.). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. ScienceDirect. Retrieved January 17, 2026, from [Link]
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Química Orgánica. (n.d.). Tautomerism in aromatic heterocycles. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). Tautomer. Retrieved January 17, 2026, from [Link]
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Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, 32(2), 329. [Link]
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ResearchGate. (n.d.). Tautomerism of heterocycles: Five-membered rings with one heteroatom. Retrieved January 17, 2026, from [Link]
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Al-Omary, F. A. M., El-Emam, A. A., & Ali, T. F. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed. [Link]
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Dreyfus, M., Dodin, G., Bensaude, O., & Dubois, J. E. (1975). Tautomerism of purines. 2. Amino-imino tautomerism in 1-alkyladenines. Journal of the American Chemical Society, 97(9), 2369–2376. [Link]
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ResearchGate. (n.d.). (PDF) Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Retrieved January 17, 2026, from [Link]
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ChemEurope.com. (n.d.). Tautomer. Retrieved January 17, 2026, from [Link]
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Semantic Scholar. (n.d.). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). DFT Calculations of Amine-Imine Tautomerism in Some Pyrimidine Derivatives and Their 1:1 and 1:2 Complexes With Water. Retrieved January 17, 2026, from [Link]
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Hasanein, A. A., & Senior, S. A. (2011). DFT calculations of amine‐imine tautomerism in some pyrimidine derivatives and their 1:1 and 1:2 complexes with water. International Journal of Quantum Chemistry, 111(15), 3993–4010. [Link]
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Pluta, T., & Tieles, C. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]
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American Chemical Society. (n.d.). Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. Retrieved January 17, 2026, from [Link]
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American Chemical Society. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters. [Link]
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PubMed. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. [Link]
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Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. [Link]
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SISGEENCO. (n.d.). Tautomerism occurrence and intrinsic importance in the development of new drugs. Retrieved January 17, 2026, from [Link]
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Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. [Link]
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Reva, I., & Lapinski, L. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4277. [Link]
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A Foundational Pillar of Heterocyclic Chemistry: Early Investigations into the Sulfonation of Pyridine Derivatives
An in-depth technical guide or whitepaper on the core.
Abstract
The incorporation of the sulfonic acid moiety into the pyridine nucleus is a transformation of fundamental importance in synthetic organic chemistry, with far-reaching implications in the development of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the seminal, early research that established the groundwork for the sulfonation of pyridine and its derivatives. We will explore the formidable challenges posed by the electron-deficient nature of the pyridine ring, delve into the harsh, yet effective, methodologies developed by pioneering chemists, and examine the initial mechanistic hypotheses that guided this foundational work. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the historical context and the fundamental principles that underpin modern synthetic strategies for this critical class of compounds.
The Innate Challenge: The Electronic Character of the Pyridine Ring
The pyridine ring, an archetypal six-membered aromatic heterocycle, presents a significant hurdle to electrophilic aromatic substitution reactions. The presence of the electronegative nitrogen atom exerts a powerful electron-withdrawing effect, both through induction and the mesomeric effect, leading to a substantial deactivation of the ring towards attack by electrophiles. This deactivation is particularly pronounced at the 2-, 4-, and 6-positions. Consequently, the sulfonation of pyridine necessitates significantly more forcing conditions than the analogous reaction with benzene. Early researchers quickly recognized that direct sulfonation with sulfuric acid alone was largely ineffective, prompting the exploration of more potent sulfonating agents and catalytic systems.
The Era of "Forcing Conditions": Early Methodologies and Key Discoveries
The late 19th and early 20th centuries witnessed the first successful, albeit challenging, sulfonations of pyridine. These early investigations were characterized by the use of aggressive reagents and high temperatures, a testament to the tenacity of the chemists of the era.
Direct Sulfonation with Oleum and the Role of a Mercuric Sulfate Catalyst
One of the earliest and most significant breakthroughs was the use of fuming sulfuric acid (oleum), a solution of sulfur trioxide in sulfuric acid, as the sulfonating agent. Even with this powerful reagent, extremely high temperatures, often in the range of 220-270 °C, were required to achieve appreciable conversion. A pivotal discovery in this context was the catalytic effect of mercuric sulfate. The addition of a catalytic amount of HgSO₄ to the reaction mixture was found to significantly improve the yield of the desired pyridine-3-sulfonic acid.
-
Apparatus: A sealed Carius tube or a high-pressure autoclave is charged with pyridine.
-
Reagents: A significant excess of 20-40% oleum is carefully added, followed by a catalytic quantity of mercuric sulfate.
-
Reaction: The vessel is sealed and heated in a furnace to approximately 230-250 °C for several hours.
-
Work-up: After cooling, the reaction vessel is opened with extreme caution. The contents are slowly poured onto crushed ice.
-
Isolation: The acidic solution is neutralized with calcium carbonate or barium hydroxide to precipitate the excess sulfate as insoluble salts. The mixture is filtered, and the filtrate, containing the calcium or barium salt of pyridine-3-sulfonic acid, is treated with a stoichiometric amount of sulfuric acid to precipitate the alkaline earth metal sulfate.
-
Purification: The final filtrate is concentrated to afford pyridine-3-sulfonic acid, which can be further purified by crystallization.
Table 1: Summary of Early Pyridine Sulfonation Conditions
| Substrate | Sulfonating Agent | Catalyst | Temperature (°C) | Major Product |
| Pyridine | 20-40% Oleum | HgSO₄ | 220-250 | Pyridine-3-sulfonic acid |
| Pyridine | 20% Oleum | None | >300 | Pyridine-3-sulfonic acid |
| 2-Methylpyridine | 20% Oleum | HgSO₄ | 220-240 | 2-Methylpyridine-5-sulfonic acid |
| 3-Methylpyridine | 20% Oleum | HgSO₄ | 220-240 | 3-Methylpyridine-5-sulfonic acid |
Mechanistic Postulates and Regioselectivity
Early chemists correctly deduced that the sulfonation of pyridine proceeds via an electrophilic aromatic substitution mechanism. The observed and consistent formation of the 3-sulfonic acid derivative was a key piece of evidence. The deactivating effect of the nitrogen atom is most strongly felt at the α (2,6) and γ (4) positions, leaving the β (3,5) positions as the least deactivated and therefore the most susceptible to electrophilic attack. The role of the mercury catalyst was postulated to involve coordination to the pyridine nitrogen, which could potentially increase the electrophilicity of the sulfonating agent or modulate the electronic distribution in the pyridine ring to favor substitution.
Caption: A logical diagram illustrating the early postulated steps in the mercury-catalyzed sulfonation of pyridine.
The Influence of Substituents: Early Forays into Pyridine Derivatives
The sulfonation of substituted pyridines was also a subject of early inquiry, providing foundational insights into the interplay of electronic effects in heterocyclic systems.
-
Activating Substituents: The presence of electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH) groups, was found to facilitate the sulfonation reaction, allowing for somewhat milder conditions and often directing the incoming sulfonic acid group to specific positions. For instance, the sulfonation of 2-aminopyridine was observed to proceed more readily than that of the parent pyridine.
-
Deactivating Substituents: Conversely, electron-withdrawing groups like the nitro (-NO₂) group further deactivated the ring, making sulfonation exceedingly difficult, even under the most forcing conditions available at the time.
Caption: A generalized experimental workflow for the sulfonation of pyridine derivatives as practiced in early research.
Conclusion: A Legacy of Perseverance
The early research on the sulfonation of pyridine derivatives stands as a landmark achievement in organic chemistry. Despite the limitations of their time, including a nascent understanding of reaction mechanisms and a lack of sophisticated analytical instrumentation, these pioneering chemists successfully tamed a notoriously unreactive heterocyclic system. Their work not only provided the first synthetic routes to a valuable class of compounds but also laid the essential groundwork for our modern understanding of electrophilic substitution on heteroaromatic rings. The principles of ring deactivation, regioselectivity, and the use of forcing conditions and catalysis, all first elucidated in these early studies, remain integral to the practice of heterocyclic chemistry today.
References
-
L. F. Fieser, M. Fieser, Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, pp. 644-647. (This is a classic text that consolidates and references much of the early work on common reagents and reactions). [Link]
-
A. R. Katritzky, A. J. Boulton (Eds.), Advances in Heterocyclic Chemistry, Academic Press. (This long-running series provides authoritative reviews on all aspects of heterocyclic chemistry, including historical perspectives on foundational reactions). [Link]
-
J. A. Joule, K. Mills, Heterocyclic Chemistry, 5th Ed., Wiley, 2010. (A standard modern textbook that provides context for the reactivity of pyridine and references foundational work). [Link]
The Synthesis of Pyridine Sulfonic Acid: A Journey Through Time from Brute Force to Elegant Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine sulfonic acids, particularly pyridine-3-sulfonic acid, represent a critical class of heterocyclic compounds that serve as versatile intermediates in a multitude of industrial applications, ranging from electroplating to the synthesis of pharmaceuticals and reactive dyes.[1][2] Their unique molecular architecture, which combines a basic pyridine ring with a strongly acidic sulfonic acid moiety, confers a rich and varied reactivity profile. This guide provides a comprehensive exploration of the discovery and historical evolution of pyridine sulfonic acid synthesis, tracing the path from early, high-pressure methods to more refined, contemporary strategies. By delving into the causality behind experimental choices and presenting detailed, self-validating protocols, this document aims to equip researchers with a deep understanding of this important synthetic journey. A notable modern application is its role as a key intermediate in the manufacturing of Vonoprazan Fumarate, a proton pump inhibitor.[1]
The Dawn of an Era: Fischer's Forcing Sulfonation (1882)
The story of pyridine sulfonic acid begins in the late 19th century with the seminal work of German chemist O. Fischer. In 1882, Fischer achieved the first synthesis of pyridine-3-sulfonic acid through the direct sulfonation of pyridine.[1][2][3] This pioneering effort, while groundbreaking, was a testament to the brute-force methodologies of the era, necessitating extreme reaction conditions.
The electrophilic substitution of a sulfonic acid group onto the pyridine ring is inherently challenging. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack, making sulfonation significantly more difficult than that of benzene.[1][4] Fischer's approach overcame this hurdle through sheer force.
Experimental Protocol: Fischer's Direct Sulfonation
Objective: To synthesize 3-pyridinesulfonic acid by the direct sulfonation of pyridine.
Materials:
-
Pyridine
-
Concentrated sulfuric acid
Procedure:
-
Combine pyridine with an excess of concentrated sulfuric acid in a sealed reaction vessel capable of withstanding high pressure and temperature.[1]
-
Maintain this temperature for an extended period of 24 hours.[1][2][3]
-
After cooling, the reaction mixture is worked up to isolate the 3-pyridinesulfonic acid.
This method, while historically significant, suffered from several major drawbacks:
-
Harsh Conditions: The extremely high temperatures and pressures required significant energy input and specialized, robust equipment.[2]
-
Safety Concerns: The use of concentrated sulfuric acid at such high temperatures generates corrosive sulfur trioxide (SO₃) vapors, posing significant safety and material compatibility challenges.[2]
-
Moderate Yield: The reported yield for this pioneering synthesis was approximately 50%.[1][2][3]
-
Long Reaction Time: A 24-hour reaction time is inefficient for large-scale production.[1][2]
The preferential formation of the 3-isomer under these forcing conditions is a key regiochemical outcome. The electron-withdrawing nature of the nitrogen atom deactivates the 2-, 4-, and 6-positions to a greater extent than the 3- and 5-positions, directing the incoming electrophile to the meta position.
A Catalyst for Change: The Elvain and Goese Innovation (1943)
For over six decades, Fischer's method remained the primary, albeit challenging, route to pyridine-3-sulfonic acid. A significant advancement came in 1943 when S. M. Elvain and his colleagues introduced the use of a mercury(II) sulfate catalyst.[2][5] This innovation dramatically improved the feasibility of the direct sulfonation reaction by allowing it to proceed under considerably milder conditions.
The mercury(II) sulfate catalyst is believed to facilitate the sulfonation by coordinating to the pyridine nitrogen, further influencing the electron distribution in the ring and lowering the activation energy for electrophilic attack by sulfur trioxide.[4]
Experimental Protocol: Catalytic Direct Sulfonation
Objective: To synthesize 3-pyridinesulfonic acid using a mercury(II) sulfate catalyst.
Materials:
-
Pyridine
-
Fuming sulfuric acid (oleum)
-
Mercury(II) sulfate (catalytic amount)
Procedure:
-
In a reaction vessel equipped for heating and stirring, carefully combine fuming sulfuric acid and a catalytic amount of mercury(II) sulfate.
-
Slowly add pyridine to the mixture while controlling the temperature.
-
Heat the reaction mixture to 230°C.[2]
-
Maintain this temperature for a shorter duration compared to the Fischer method.
-
After completion, the reaction is cooled and worked up to isolate the product.
The introduction of the catalyst offered several advantages over the original Fischer method:
-
Milder Conditions: The reaction temperature was significantly lowered from 300-350°C to 230°C.[2]
-
Increased Yield: The yield was reported to be increased by approximately 20% compared to the uncatalyzed reaction.[2]
-
Shorter Reaction Time: The catalytic approach reduced the required reaction time.
Despite these improvements, the use of a mercury-based catalyst introduced a significant new challenge: heavy metal contamination. The need to remove the toxic mercuric sulfate from the final product, especially for pharmaceutical applications, added complex and costly purification steps and created environmental disposal concerns.[2]
The Modern Era: A Multi-Step, Heavy Metal-Free Synthesis
In response to the environmental and safety concerns associated with the mercury-catalyzed process, a more elegant and environmentally benign multi-step synthesis was developed. This modern approach, which has become an industrially preferred method, starts from the readily available and inexpensive 3-chloropyridine.[2] This pathway strategically activates the pyridine ring for sulfonation and avoids the use of heavy metal catalysts.
This synthesis involves three key transformations:
-
Oxidation: 3-chloropyridine is oxidized to 3-chloropyridine-N-oxide.
-
Sulfonation: The chlorine atom in the N-oxide is substituted with a sulfonic acid group.
-
Reduction: The N-oxide is reduced to yield the final product, 3-pyridinesulfonic acid.
Experimental Workflow: Multi-Step Synthesis of 3-Pyridinesulfonic Acid
Caption: Multi-step synthesis of 3-pyridinesulfonic acid.
Detailed Experimental Protocols
Step 1: Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide
Objective: To oxidize 3-chloropyridine to its N-oxide.
Materials:
-
3-Chloropyridine (113.5 g)
-
Acetic acid (250 ml)
-
70% Hydrogen peroxide (75 g)
Procedure:
-
In a suitable reaction vessel, dissolve 113.5 g of 3-chloropyridine in 250 ml of acetic acid.[1][2]
-
Add 75 g of 70% hydrogen peroxide dropwise over a period of 3 hours while maintaining the temperature at 80°C.[1][2]
-
The crude 3-chloropyridine-N-oxide can be used directly in the next step or isolated after a suitable workup. This step typically results in a yield of 98-99%.[1]
Step 2: Sulfonation of 3-Chloropyridine-N-oxide
Objective: To substitute the chlorine atom with a sulfonic acid group.
Materials:
-
Crude 3-chloropyridine-N-oxide (129.6 g)
-
Sodium sulfite (252 g)
-
Water (700 ml)
Procedure:
-
Dissolve 252 g of sodium sulfite in 700 ml of water in an autoclave.[2]
-
Add 129.6 g of crude 3-chloropyridine-N-oxide to the solution.[2]
-
Heat the reaction mixture to 145°C under a nitrogen atmosphere.[2][6]
-
Stir the mixture at this temperature for 17 hours, during which a pressure of 4 to 5 bars will develop.[2][6]
-
After the reaction, cool the mixture to 60°C to obtain pyridine-3-sulfonic acid-N-oxide.[2]
Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide
Objective: To reduce the N-oxide to the final product.
Materials:
-
Crude solution of pyridine-3-sulfonic acid-N-oxide
-
Raney nickel (catalyst)
-
Hydrogen gas
Procedure:
-
To the crude reaction mixture from the previous step, add Raney nickel as the catalyst under a nitrogen atmosphere.[2]
-
Carry out the hydrogenation for approximately 16 hours.[2][6]
-
After hydrogenation, cool the mixture to 70°C and separate the catalyst by filtration.[2]
-
The resulting solution is then worked up to isolate and purify the 3-pyridinesulfonic acid.
This modern, multi-step synthesis offers significant advantages:
-
Avoidance of Heavy Metals: It completely eliminates the need for the toxic mercury catalyst.[2]
-
Milder Conditions: The overall process operates under less extreme temperatures and pressures compared to the direct sulfonation methods.
-
High Purity: The final product can be obtained in high purity, which is crucial for pharmaceutical applications.[2]
-
Cost-Effectiveness: It utilizes an inexpensive and readily available starting material, 3-chloropyridine, which is often an undesired by-product in the synthesis of 2-chloropyridine.[2]
Comparative Analysis of Synthetic Methods
The evolution of pyridine-3-sulfonic acid synthesis is a clear illustration of the progress in synthetic chemistry, driven by the pursuit of efficiency, safety, and environmental responsibility.
| Method | Key Reagents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Key Advantages | Key Disadvantages |
| Fischer (1882) | Pyridine, Conc. H₂SO₄ | 300-350 | 24 | ~50 | Groundbreaking first synthesis | Extremely harsh conditions, long reaction time, moderate yield |
| Elvain (1943) | Pyridine, Oleum, HgSO₄ | 230 | Shorter than Fischer | ~70 | Milder conditions, higher yield, shorter reaction time | Use of toxic mercury catalyst, environmental concerns |
| Modern Multi-step | 3-Chloropyridine, H₂O₂, Na₂SO₃, H₂/Raney Ni | 80-145 | Multi-step | High | Heavy metal-free, high purity, cost-effective starting material | Multi-step process, requires handling of H₂ gas |
Conclusion
The journey of pyridine sulfonic acid synthesis from Fischer's high-pressure reactors to the modern, elegant multi-step process encapsulates the broader narrative of chemical process development. The initial discovery, born out of necessity and perseverance, laid the groundwork for subsequent innovations that prioritized not only yield and efficiency but also safety and environmental sustainability. For researchers and professionals in drug development and materials science, understanding this historical context provides a valuable perspective on the importance of process optimization and the continuous quest for superior synthetic methodologies. The availability of high-purity pyridine sulfonic acids, facilitated by these advancements, continues to be a cornerstone for the creation of novel and essential molecules that impact various facets of our lives.
References
- Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.
-
Wikipedia. (2024, January 12). Pyridine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid. Retrieved from [Link]
-
PubChem. (n.d.). Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1. Retrieved from [Link]
-
McElvain, S. M., & Goese, M. A. (1943). The Sulfonation of Pyridine and the Picolines. Journal of the American Chemical Society, 65(11), 2233–2236. Retrieved from [Link]
-
ResearchGate. (n.d.). Historical context and new applications of pyridinium salt reactivity. Retrieved from [Link]
- Google Patents. (n.d.). EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids.
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- 2. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 3. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
Methodological & Application
Experimental protocol for the synthesis of 6-Amino-5-methylpyridine-3-sulfonic acid
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 6-Amino-5-methylpyridine-3-sulfonic acid. This pyridinosulfonic acid derivative is a valuable building block in medicinal chemistry and materials science. The described methodology is based on the electrophilic sulfonation of 2-amino-3-picoline. This document offers in-depth procedural details, mechanistic insights, safety precautions, and data presentation to guide researchers in the successful synthesis and characterization of the target compound.
Introduction
Pyridine sulfonic acids are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical and materials science research. The incorporation of both a basic amino group and an acidic sulfonic acid group onto the pyridine scaffold imparts unique physicochemical properties, making them versatile intermediates for the synthesis of more complex molecules. This compound, in particular, holds potential for applications in the development of novel therapeutic agents and functional materials.
The synthesis of pyridine sulfonic acids can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1][2] However, the presence of an activating amino group can facilitate this transformation. This protocol details the direct sulfonation of 2-amino-3-picoline (also known as 2-amino-3-methylpyridine) using concentrated sulfuric acid.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Electrophilic sulfonation of 2-amino-3-picoline.
Experimental Protocol
Materials and Equipment
| Reagents | Grade | Supplier | CAS No. |
| 2-Amino-3-picoline | Reagent | Sigma-Aldrich | 1603-40-3 |
| Sulfuric Acid (95-98%) | ACS | Fisher Scientific | 7664-93-9 |
| Deionized Water | - | - | 7732-18-5 |
| Ethanol | Anhydrous | VWR | 64-17-5 |
| Crushed Ice | - | - | - |
| Equipment |
| 250 mL three-necked round-bottom flask |
| Reflux condenser |
| Mechanical stirrer |
| Heating mantle with temperature controller |
| Dropping funnel |
| Beakers and Erlenmeyer flasks |
| Buchner funnel and filter paper |
| pH meter or pH paper |
| Rotary evaporator |
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Procedure
1. Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 10.8 g (0.1 mol) of 2-amino-3-picoline.[3]
-
Cool the flask in an ice-water bath.
2. Sulfonation:
-
Slowly add 30 mL (approximately 0.3 mol) of concentrated sulfuric acid to the stirred 2-amino-3-picoline. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 200-210 °C using a heating mantle.
-
Maintain this temperature with vigorous stirring for 5-6 hours. The reaction mixture will become viscous and darken in color. This harsh condition is necessary to overcome the inherent resistance of the pyridine ring to electrophilic substitution.[4]
3. Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
In a separate large beaker (1 L), prepare a slurry of crushed ice and water.
-
Carefully and slowly pour the viscous reaction mixture onto the crushed ice with constant stirring. This quenching step is highly exothermic.
-
The resulting acidic solution will contain the product as its sulfate salt.
-
Neutralize the solution by the portion-wise addition of a suitable base such as barium carbonate or calcium carbonate until the pH is approximately 7. This will precipitate the excess sulfuric acid as insoluble barium or calcium sulfate.
-
The desired product, this compound, will precipitate out of the solution upon neutralization.
4. Purification:
-
Filter the crude product using a Buchner funnel and wash the filter cake with a small amount of cold deionized water to remove any remaining inorganic salts.
-
For further purification, the crude product can be recrystallized from hot water or an ethanol-water mixture.
-
Dissolve the crude product in a minimum amount of boiling water, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Safety and Handling Precautions
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Exothermic Reactions: The addition of sulfuric acid to 2-amino-3-picoline and the quenching of the reaction mixture with water are highly exothermic. Perform these steps slowly and with adequate cooling.
-
High Temperatures: The reaction is carried out at high temperatures. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped.
-
2-Amino-3-picoline: Toxic if swallowed or in contact with skin.[5] Handle with appropriate PPE.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the sulfonic acid group.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, S=O, and C=N vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[6]
Discussion
The described protocol for the synthesis of this compound is based on the well-established electrophilic sulfonation of an activated pyridine ring. The amino group at the 2-position and the methyl group at the 3-position are both electron-donating groups, which activate the pyridine ring towards electrophilic attack. The sulfonation is expected to occur at the 5-position, which is para to the activating amino group and meta to the weakly activating methyl group, and sterically accessible.
The high reaction temperature is a critical parameter for the success of this synthesis. Pyridine and its derivatives are known to be resistant to sulfonation, often requiring harsh conditions to achieve reasonable yields.[1][2] The work-up procedure involving precipitation from a neutralized aqueous solution is an effective method for isolating the zwitterionic product.
References
- ChemicalBook. This compound synthesis.
- Benchchem. 6-Amino-5-nitropyridine-3-sulfonic acid | 62009-38-5.
- Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.
- CymitQuimica. This compound.
- PubChem. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347.
- J&K Scientific. This compound, 97% | 40741-48-8.
- Sigma-Aldrich. 2-(Boc-amino)-3-methylpyridine 97 138343-75-6.
- Alpha Chemika. 2-AMINO-3-METHYLPYRIDINE For Synthesis.
- Google Patents. Production of pyridine-3-sulfonic acid - US5082944A.
- Sigma-Aldrich. 2-Amino-3-methylpyridine.
- PubChem. 2-Methylpyridine-3-sulfonate | C6H6NO3S- | CID 26338816.
- PubMed Central. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy.
- Loba Chemie. 1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048.
- Smolecule. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 3-methylpyridine-4-sulfonic Acid | 14045-23-9 [smolecule.com]
- 3. 2-AMINO-3-METHYLPYRIDINE For Synthesis | Laboratory chemicals manufacturer, Lab chemical supplier, Laboratory Chemicals, Laboratory chemical suppliers, Lab chemical manufacturer, Lab chemical distributors, Lab chemicals exporter, Alpha Chemika India. [alphachemika.co]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 6-Amino-5-methylpyridine-3-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Utility of 6-Amino-5-methylpyridine-3-sulfonic acid in Azo Dye Synthesis
Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) that bridge aromatic systems.[1] This extended conjugation is the basis of their vibrant colors.[1] The synthesis of these dyes is a cornerstone of industrial and laboratory chemistry, with applications spanning textiles, printing, and advanced materials.[1][2]
Heterocyclic azo dyes, derived from heteroaromatic amines, have garnered significant attention due to their unique properties, including enhanced tinctorial strength, thermal stability, and often, valuable biological activities.[3] "this compound" is a particularly noteworthy precursor in this class. Its structure offers several strategic advantages:
-
The primary amino group is readily converted to a diazonium salt, the electrophilic component in azo coupling.
-
The pyridine ring , as a heterocyclic system, can impart unique shades and properties to the final dye compared to traditional aniline-based dyes.
-
The sulfonic acid group confers water solubility, which is highly desirable for many dyeing applications and can simplify purification processes.
-
The methyl group can subtly influence the electronic properties and steric environment of the molecule.
This document provides a comprehensive guide to the synthesis of azo dyes using this compound, detailing the underlying chemical principles, step-by-step protocols, and key considerations for successful synthesis and characterization.
Core Principles: The Chemistry of Azo Dye Formation
The synthesis of an azo dye from this compound is a two-stage process: diazotization followed by azo coupling .[1]
1. Diazotization: This initial step transforms the primary aromatic amine into a highly reactive diazonium salt. The reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, usually generated in situ from sodium nitrite and a mineral acid like hydrochloric acid.[4] The low temperature (0-5 °C) is critical to prevent the unstable diazonium salt from decomposing.[1]
2. Azo Coupling: The freshly prepared diazonium salt, a weak electrophile, is then introduced to a solution of a "coupling component." This component is an electron-rich aromatic compound, such as a phenol, naphthol, or another aromatic amine.[1] The diazonium ion attacks the activated ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo linkage, creating the final dye molecule.[1] The pH of the coupling reaction is a critical parameter; phenols and naphthols are typically coupled under mildly alkaline conditions, while aromatic amines are coupled in acidic to neutral media.[1]
Experimental Protocols
Materials and Equipment
| Reagents | Equipment |
| This compound | Magnetic stirrer with stirring bar |
| Sodium nitrite (NaNO₂) | Beakers and Erlenmeyer flasks |
| Hydrochloric acid (HCl), concentrated | Graduated cylinders and pipettes |
| Sulfamic acid (for quenching excess nitrous acid) | Thermometer (-10 to 110 °C) |
| Coupling component (e.g., 2-naphthol, N,N-dimethylaniline) | Ice bath |
| Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) | Buchner funnel and flask |
| Distilled water | Vacuum filtration apparatus |
| Ethanol or other suitable recrystallization solvent | pH meter or pH paper |
| Melting point apparatus | |
| UV-Vis Spectrophotometer |
Protocol 1: Diazotization of this compound
This protocol details the formation of the pyridyldiazonium salt solution.
Caption: Workflow for the diazotization of this compound.
Step-by-Step Procedure:
-
Preparation of the Amine Solution: In a beaker, dissolve a specific molar equivalent of this compound in a sufficient volume of dilute hydrochloric acid. Gentle warming may be necessary to achieve complete dissolution.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction.
-
Addition of Sodium Nitrite: In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess) in cold distilled water. Add this solution dropwise to the cold amine solution over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Time: Continue stirring the reaction mixture in the ice bath for an additional 20-30 minutes after the addition of sodium nitrite is complete.
-
Checking for Excess Nitrous Acid: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.
-
Quenching (if necessary): If the test is positive, add a small amount of solid sulfamic acid to the reaction mixture until the starch-iodide test is negative. This removes excess nitrous acid, which can interfere with the subsequent coupling reaction.
-
Immediate Use: The resulting pyridyldiazonium salt solution is unstable and should be used immediately in the azo coupling step.
Protocol 2: Azo Coupling with an Activated Aromatic Compound
This protocol describes the reaction of the pyridyldiazonium salt with a coupling partner to form the azo dye. The example below uses 2-naphthol as the coupling component.
Caption: Workflow for the azo coupling reaction and purification of the resulting dye.
Step-by-Step Procedure:
-
Preparation of the Coupling Solution: In a separate beaker, dissolve a molar equivalent of the coupling component (e.g., 2-naphthol) in a cold, dilute solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly and with vigorous stirring, add the cold pyridyldiazonium salt solution (from Protocol 1) to the cold solution of the coupling component. A colored precipitate of the azo dye should form immediately.[5]
-
Reaction Time and pH Adjustment: Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.[5] During this time, monitor the pH and maintain it in the alkaline range (pH 8-10 for phenols/naphthols) by adding a cold, dilute solution of sodium hydroxide or sodium carbonate as needed.
-
Isolation of the Crude Dye: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the solid product on the filter with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.[6]
-
Purification: The crude dye can be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol-water.[6] The choice of solvent will depend on the solubility of the specific dye synthesized.
-
Drying and Characterization: Dry the purified dye in a desiccator or a vacuum oven at a moderate temperature. The final product can then be characterized by various analytical techniques.
Characterization of the Synthesized Azo Dye
The structure and properties of the newly synthesized azo dye should be confirmed using standard analytical methods:
| Technique | Purpose | Expected Observations |
| Melting Point | Assess purity | A sharp and defined melting point range indicates a pure compound. |
| UV-Visible Spectroscopy | Determine the wavelength of maximum absorbance (λmax) and color properties | An intense absorption band in the visible region (typically 400-700 nm) is characteristic of the azo chromophore. The λmax will vary depending on the coupling component and solvent.[5] |
| FT-IR Spectroscopy | Identify key functional groups | Look for characteristic peaks for the N=N stretch (azo group), O-H or N-H stretches (from the coupling component), and S=O stretches (from the sulfonic acid group). |
| NMR Spectroscopy (¹H and ¹³C) | Confirm the chemical structure | The spectra should be consistent with the proposed structure of the azo dye, showing the correct number of signals with appropriate chemical shifts and integrations for the aromatic and methyl protons/carbons. |
| Mass Spectrometry | Determine the molecular weight | The molecular ion peak should correspond to the calculated molecular weight of the synthesized dye. |
Application Insights and Causality
-
Role of the Sulfonic Acid Group: The sulfonic acid group is a strong electron-withdrawing group, which can decrease the basicity of the amino group. This may necessitate the use of a strong acid in the diazotization step to ensure complete protonation and subsequent reaction.[6] However, its primary role is to impart water solubility to the final dye, which is advantageous for textile dyeing from aqueous baths.[5]
-
Choice of Coupling Component: The final color of the azo dye is determined by the electronic properties of both the diazotized pyridine derivative and the coupling component. Electron-donating groups on the coupling component will generally lead to a bathochromic (red) shift in the absorption maximum, resulting in deeper colors (e.g., oranges, reds, blues).
-
pH Control in Coupling: The pH is critical because it affects the reactivity of both the diazonium salt and the coupling component.
-
For coupling with phenols/naphthols , a mildly alkaline pH is required to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion, which is a better nucleophile.[7]
-
For coupling with aromatic amines , the reaction is typically carried out in a slightly acidic to neutral medium. A high pH would deprotonate the diazonium ion, rendering it unreactive, while a very low pH would protonate the amino group of the coupling component, deactivating it towards electrophilic attack.[1][7]
-
-
Fastness Properties: Azo dyes derived from heterocyclic amines often exhibit good fastness properties (e.g., lightfastness, wash fastness) on synthetic fibers like polyester and nylon.[8] The specific fastness will depend on the overall molecular structure, size, and interactions with the fiber.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all steps of the synthesis in a well-ventilated fume hood.
-
Handling of Reagents:
-
This compound: Handle with care, avoiding inhalation of dust and contact with skin and eyes.
-
Sodium Nitrite: This is a strong oxidizing agent and is toxic if ingested.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with extreme care.
-
-
Diazonium Salts: Solid diazonium salts can be explosive when dry. It is imperative to keep the diazonium salt in solution and at a low temperature at all times. Do not attempt to isolate the solid diazonium salt.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
(PDF) Synthesis and Dyeing Performance of Some Novel Heterocyclic Azo Disperse Dyes. (2022). ResearchGate. [Link]
-
Synthesis, Characterization, DFT and Antibacterial, Azo Ligand Derived From 2-Amino pyrimidine With Antipyrine. (2022). Semantic Scholar. [Link]
-
(PDF) Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). ResearchGate. [Link]
-
CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. (2024). IIP Series. [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2016). National Institutes of Health. [Link]
-
Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. (2022). National Institutes of Health. [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. (2020). National Institutes of Health. [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). National Institutes of Health. [Link]
-
Azo dye formation (video) | Diazonium salts. (n.d.). Khan Academy. [Link]
-
(PDF) Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. (2003). ResearchGate. [Link]
-
Synthesis, characterization and dyeing properties of mono azo pyrazolone dyes based on 2-amino 5-methyl thiazole. (2015). ResearchGate. [Link]
-
UV‐Visible spectra of the dye P2. | Download Scientific Diagram. (2022). ResearchGate. [Link]
-
An Overview of Preparation for Different Azo Compounds. (2023). Al-Nahrain Journal of Science. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes. (2015). Journal of Al-Nahrain University. [Link]
Sources
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrylazo Dye: A Novel Azo Dye Structure with Photoinduced Proton Release and Highlighted Photophysical Properties in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Amino-5-methylpyridine-3-sulfonic acid as a Versatile Precursor for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-methylpyridine-3-sulfonic acid is a bifunctional pyridine derivative that holds significant promise as a scaffold for the synthesis of novel heterocyclic compounds. The strategic placement of an amino group and a sulfonic acid moiety on the pyridine ring offers multiple reaction sites for constructing diverse and complex molecular architectures. The electron-donating nature of the amino group and the electron-withdrawing character of the sulfonic acid group modulate the reactivity of the pyridine core, enabling a range of chemical transformations. This document provides detailed application notes and protocols for the synthesis of this compound and its utilization in the generation of innovative heterocyclic systems with potential applications in medicinal chemistry and materials science.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 40741-48-8 | [1] |
| Molecular Formula | C₆H₈N₂O₃S | [1] |
| Molecular Weight | 188.20 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline solid (predicted) | |
| Solubility | Soluble in water and polar organic solvents (predicted) |
Synthesis of this compound
Experimental Protocol: Sulfonation of 2-Amino-3-picoline
Reaction Scheme:
A schematic representation of the synthesis of this compound.
Materials:
-
2-Amino-3-picoline (98%)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
Procedure:
-
In a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2-amino-3-picoline (0.1 mol, 10.81 g).
-
With constant stirring and under cooling in an ice-water bath, slowly add concentrated sulfuric acid (0.3 mol, 16.3 mL) to the flask. The addition should be dropwise to control the exothermic reaction.
-
After the complete addition of sulfuric acid, heat the reaction mixture to 160°C and maintain this temperature for 20 hours with continuous stirring.
-
After 20 hours, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approximately 200 g) with vigorous stirring.
-
A precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from hot water to obtain pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven at 60°C to a constant weight.
Expected Yield: 40-50%
Application in the Synthesis of Novel Heterocycles
The synthetic utility of this compound is primarily realized through its conversion to the more reactive 6-amino-5-methylpyridine-3-sulfonyl chloride. This intermediate can then be reacted with various nucleophiles to construct a wide array of heterocyclic systems.
Protocol 1: Synthesis of 6-Amino-5-methylpyridine-3-sulfonyl chloride
The conversion of the sulfonic acid to the sulfonyl chloride can be achieved using phosphorus pentachloride (PCl₅) in the presence of phosphorus oxychloride (POCl₃) as a catalyst[2].
Reaction Scheme:
A schematic of the synthesis of 6-Amino-5-methylpyridine-3-sulfonyl chloride.
Materials:
-
This compound
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate solution (5%)
-
Deionized Water
-
Ice
Procedure:
-
In a dry 100 mL round-bottom flask, thoroughly grind this compound (0.05 mol, 9.41 g) with phosphorus pentachloride (0.1 mol, 20.82 g).
-
Add a few drops of phosphorus oxychloride to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture at 130°C for 5 hours[2].
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
The solid product, 6-amino-5-methylpyridine-3-sulfonyl chloride, will precipitate.
-
Filter the solid and wash it sequentially with cold water and 5% sodium bicarbonate solution until the effervescence ceases.
-
Finally, wash the product with cold water and dry it under vacuum.
Application Note 1: Synthesis of Pyridosulfonamides
The resulting 6-amino-5-methylpyridine-3-sulfonyl chloride is a key building block for the synthesis of a variety of pyridosulfonamides, some of which have shown promising antimicrobial activities[2]. The general procedure involves the reaction of the sulfonyl chloride with a primary or secondary amine.
General Reaction Scheme:
A general scheme for the synthesis of pyridosulfonamides.
General Procedure:
-
Dissolve 6-amino-5-methylpyridine-3-sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., pyridine, DMF, or a mixture thereof).
-
To this solution, add the desired amine (1.1 eq).
-
Heat the reaction mixture at 70-80°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Application Note 2: Synthesis of Fused Heterocyclic Systems - Pyridothiadiazine Dioxides
A particularly interesting application of 6-amino-5-methylpyridine-3-sulfonyl chloride is in the synthesis of fused heterocyclic systems, such as pyridothiadiazine dioxides. These compounds can be synthesized through a cyclization reaction with a suitable binucleophile. For instance, reaction with a hydrazine derivative can lead to the formation of a pyridothiadiazine dioxide ring system. These scaffolds are of interest in medicinal chemistry due to their structural similarity to other biologically active thiadiazine derivatives[3].
Proposed Synthetic Pathway:
A proposed pathway for the synthesis of pyridothiadiazine dioxides.
Conceptual Protocol:
-
Sulfonohydrazide Formation: React 6-amino-5-methylpyridine-3-sulfonyl chloride with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent like ethanol or pyridine at room temperature. The amino group of the hydrazine will displace the chloride on the sulfonyl chloride to form the corresponding sulfonohydrazide.
-
Cyclization: The resulting intermediate sulfonohydrazide can then be cyclized to form the pyridothiadiazine dioxide. This cyclization can often be induced by heating the intermediate in a high-boiling solvent (e.g., DMF, DMSO) or by treatment with a base to facilitate the intramolecular nucleophilic attack of the pyridine amino group onto the sulfonamide nitrogen, followed by elimination.
Characterization Data (Predicted)
This compound:
-
¹H NMR (D₂O, 400 MHz): δ 7.8-8.0 (s, 1H, H-2), 7.2-7.4 (s, 1H, H-4), 2.1-2.3 (s, 3H, CH₃).
-
¹³C NMR (D₂O, 100 MHz): δ 155-157 (C-6), 145-147 (C-2), 135-137 (C-4), 125-127 (C-3), 120-122 (C-5), 15-17 (CH₃).
-
IR (KBr, cm⁻¹): 3400-3200 (N-H, O-H), 1640 (N-H bend), 1200-1150 & 1050-1000 (S=O stretch).
6-Amino-5-methylpyridine-3-sulfonyl chloride:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.2-8.4 (s, 1H, H-2), 7.5-7.7 (s, 1H, H-4), 5.0-5.5 (br s, 2H, NH₂), 2.2-2.4 (s, 3H, CH₃).
-
IR (KBr, cm⁻¹): 3450-3300 (N-H), 1630 (N-H bend), 1380 & 1180 (S=O stretch).
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a diverse range of novel heterocyclic compounds. Its straightforward synthesis and the reactivity of its functional groups, particularly after conversion to the sulfonyl chloride, provide a gateway to complex molecular architectures. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this promising building block in drug discovery and materials science.
References
- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
-
New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. PubMed. (2020-11-30). Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. (2021-09-29). Available at: [Link]
- Romines, K. R., et al. (2006). Synthesis and evaluation of 2-amino-5-methyl-3-pyridinesulfonamides as inhibitors of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 49(2), 727-739.
Sources
Application Note & Protocols: A Detailed Guide to the Step-by-Step Synthesis of Pyridosulfonamide Derivatives
Abstract
Pyridosulfonamide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2] This document provides a comprehensive, step-by-step guide for the synthesis of these valuable compounds, intended for researchers, medicinal chemists, and drug development professionals. We will detail the foundational synthetic strategies, focusing on the preparation of key pyridinesulfonyl chloride intermediates and their subsequent coupling with various amines. Beyond standard protocols, we will explore modern catalytic cross-coupling alternatives and provide robust methods for purification and characterization, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Pyridosulfonamide Core
The pyridine ring is a cornerstone of many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. When combined with a sulfonamide linker (–SO₂NH–), the resulting pyridosulfonamide moiety offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors. This structure is highly effective at targeting and binding to biological macromolecules, making it a recurring motif in the design of enzyme inhibitors and receptor modulators.[2][3] The synthetic accessibility and modularity of this scaffold allow for the systematic exploration of chemical space, a critical aspect of modern drug discovery. This guide provides the fundamental knowledge and practical protocols to empower researchers in this endeavor.
Core Synthetic Strategy: A Two-Stage Approach
The most common and versatile approach to synthesizing pyridosulfonamide derivatives is a two-stage process. This strategy offers modularity, allowing for the combination of various pyridine cores with a diverse range of amine building blocks.
-
Stage 1: Synthesis of the Pyridinesulfonyl Chloride Intermediate. This electrophilic precursor is the key building block that will be coupled with the nucleophilic amine. The stability and reactivity of this intermediate are crucial for the success of the subsequent reaction.
-
Stage 2: Sulfonamidation (The Coupling Reaction). The pyridinesulfonyl chloride is reacted with a primary or secondary amine in the presence of a base to form the final sulfonamide bond.
This workflow is visualized in the diagram below.
Caption: General workflow for the two-stage synthesis of pyridosulfonamide derivatives.
Detailed Protocol: Stage 1 - Synthesis of Pyridine-3-sulfonyl Chloride
The preparation of the pyridinesulfonyl chloride intermediate is the most critical and technically demanding part of the synthesis. While several methods exist, the diazotization of an aminopyridine followed by a copper-catalyzed sulfonyl chlorination (a variation of the Sandmeyer reaction) is a robust and widely applicable method.[4][5] We will detail the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine as a representative example.
Principle & Causality
This reaction proceeds in two key phases:
-
Diazotization: 3-aminopyridine is treated with a nitrite source (e.g., sodium nitrite) in a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form an unstable diazonium salt intermediate. The low temperature is critical to prevent the premature decomposition of this salt.
-
Sulfonyl Chlorination: The diazonium salt solution is then added to a solution containing a sulfur dioxide source (often generated in situ from thionyl chloride or sulfur dioxide gas) and a copper catalyst (e.g., cuprous chloride). The copper catalyst facilitates the displacement of the diazonium group with a sulfonyl chloride group.[5]
Materials & Reagents
| Reagent | Formula | M.W. | Quantity (10 mmol scale) | Notes |
| 3-Aminopyridine | C₅H₆N₂ | 94.12 | 0.94 g (10 mmol) | Starting material |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~6.7 mL (6M solution) | For diazotization |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.72 g (10.5 mmol) | Diazotizing agent |
| Thionyl Chloride | SOCl₂ | 118.97 | 2.38 g (20 mmol) | SO₂ source |
| Cuprous Chloride | CuCl | 98.99 | 0.10 g (1 mmol) | Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~60 mL | Extraction solvent |
| Saturated NaHCO₃ (aq) | - | - | As needed | For washing/neutralization |
| Anhydrous Na₂SO₄/MgSO₄ | - | - | As needed | Drying agent |
| Deionized Water | H₂O | 18.02 | As needed | Solvent/Washing |
Step-by-Step Protocol
-
Preparation of Diazonium Salt (Flask A):
-
In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-aminopyridine (0.94 g, 10 mmol) in 6M hydrochloric acid (6.7 mL).
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in a minimal amount of cold water (~3 mL).
-
Add the sodium nitrite solution dropwise to the stirring aminopyridine solution, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C. This is your diazonium salt solution.[5]
-
-
Preparation of Sulfonylating Reagent (Flask B):
-
In a separate 250 mL flask, cautiously add thionyl chloride (2.38 g, 20 mmol) dropwise to deionized water (50 mL) while cooling in an ice bath. This generates sulfurous acid in situ.[4][5]
-
Once the addition is complete, add cuprous chloride (0.10 g, 1 mmol) to the solution and stir to form the catalytic mixture. Keep this flask cooled to 0-5 °C.
-
-
The Coupling Reaction:
-
Slowly add the prepared diazonium salt solution (from Flask A) to the sulfonylating reagent (in Flask B) in batches or via a dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir overnight, gradually warming to room temperature.[6]
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers. Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate solution (1 x 30 mL) to neutralize any remaining acid, followed by water (1 x 30 mL), and finally saturated brine (1 x 30 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield pyridine-3-sulfonyl chloride, often as a yellow to orange liquid or solid.[6] A typical yield is in the range of 80-95%.[4]
-
Detailed Protocol: Stage 2 - Synthesis of a Pyridosulfonamide Derivative
With the pyridinesulfonyl chloride in hand, the final coupling to an amine is typically a straightforward nucleophilic substitution reaction.
Principle & Causality
The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine. A non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Pyridine can often serve as both the base and a solvent.[7][8]
Caption: Mechanism of base-mediated sulfonamide bond formation.
Materials & Reagents
| Reagent | Formula | M.W. | Quantity (5 mmol scale) | Notes |
| Pyridine-3-sulfonyl chloride | C₅H₄ClNO₂S | 177.61 | 0.89 g (5 mmol) | Prepared in Stage 1 |
| Target Amine (e.g., Aniline) | C₆H₇N | 93.13 | 0.47 g (5 mmol) | Nucleophile |
| Pyridine | C₅H₅N | 79.10 | ~1.2 g (15 mmol) | Base and/or solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~20 mL | Reaction solvent |
Step-by-Step Protocol
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve the target amine (e.g., aniline, 0.47 g, 5 mmol) and pyridine (1.2 g, 15 mmol, ~3 eq.) in dichloromethane (20 mL).
-
Stir the solution at room temperature.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve the pyridine-3-sulfonyl chloride (0.89 g, 5 mmol) in a small amount of DCM (~5 mL).
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.
-
Allow the reaction to stir at room temperature for 3-5 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding a small amount of methanol.[9]
-
Concentrate the mixture under reduced pressure.
-
Redissolve the crude residue in a suitable solvent like ethyl acetate or DCM.
-
Wash the organic solution with 1M HCl (to remove excess pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure pyridosulfonamide derivative.[9]
-
Alternative & Advanced Synthetic Methods
While the sulfonyl chloride route is a workhorse, modern organic chemistry offers powerful cross-coupling alternatives, which can be advantageous for complex substrates or to avoid the synthesis of potentially unstable sulfonyl chlorides.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can form C-N bonds between an aryl halide (or triflate) and an amine.[10] While more commonly used for simple amines, specialized ligands and conditions have been developed to extend this methodology to the synthesis of sulfonamides from aryl halides and primary sulfonamides.[11][12][13] This method is valued for its broad substrate scope and functional group tolerance.
-
Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation (or Goldberg reaction for C-N coupling) is a classical method for coupling aryl halides with amines, alcohols, or thiols.[14] Modern protocols use catalytic amounts of copper along with ligands, allowing the reaction to proceed under milder conditions than historically required.[15][16] This can be an effective method for coupling pyridyl halides with sulfonamides.
References
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Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. ResearchGate. Retrieved from [Link]
-
Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
Ahamed, M. N., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Mor. J. Chem., 13(2), 519-539. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites | Request PDF. Retrieved from [Link]
-
Lin, W., et al. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. Retrieved from [Link]
-
Cvelbar, P., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Retrieved from [Link]
-
PubMed. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]
-
NIH. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Semantic Scholar. (2020). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Springer. (n.d.). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
PubMed Central. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
NIH. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Retrieved from [Link]
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Application Notes & Protocols: The Pivotal Role of Pyridine Derivatives in Palladium-Catalyzed Cross-Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Technology
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented precision and efficiency. This transformative power was recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[1][2] At the heart of this chemical revolution lies the pyridine ring, a heterocyclic scaffold of immense importance. Pyridine-based systems are not merely another class of substrates; they are ubiquitous in medicinal chemistry, forming the core of numerous FDA-approved drugs and demonstrating a profound impact on pharmacological activity.[3][4][5]
The relationship between palladium catalysis and pyridine derivatives is uniquely symbiotic. Pyridine-containing molecules serve a dual role: they are highly versatile ligands that can tune the reactivity and stability of the palladium catalyst, and they are critical substrates for constructing complex molecular architectures.[6] However, their utility is not without challenges. The nitrogen lone pair that makes pyridine a useful ligand can also lead to catalyst inhibition when it is the substrate.[7]
This guide provides an in-depth exploration of this dual role. We will dissect the mechanistic principles that govern the performance of pyridine-based ligands and provide field-proven, step-by-step protocols for the successful cross-coupling of pyridine-containing substrates. Our focus is on explaining the causality behind experimental choices, empowering researchers to not only replicate these methods but also to rationally adapt them for new synthetic challenges.
Part I: The Ligand's Role - Pyridine Derivatives as Catalyst Modulators
The success of a palladium-catalyzed reaction hinges on the ligand bound to the metal center. The ligand dictates the catalyst's stability, solubility, and reactivity, influencing the rates of oxidative addition and reductive elimination. Pyridine-based ligands offer a unique combination of steric and electronic properties that can be finely tuned to achieve desired outcomes.
Causality Behind the Choice: Why Pyridine-Based Ligands?
-
Tunable Electronics : The inherent π-deficiency of the pyridine ring, caused by the electronegative nitrogen atom, influences its coordination chemistry. This electronic nature can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the ring, altering the ligand's σ-donor and π-acceptor properties.[8][9][10] This tuning is critical for stabilizing the active Pd(0) species and promoting key steps in the catalytic cycle.
-
Steric Influence : The strategic placement of bulky substituents on the pyridine ring allows for precise control over the steric environment around the palladium center. This can prevent the formation of inactive catalyst dimers, promote reductive elimination, and even impart stereoselectivity in certain reactions.[11][12]
-
Hemilability and Catalyst Activation : Certain pyridine-based ligands exhibit hemilability, where the Pd-N bond is labile and can reversibly dissociate.[13] This process opens a coordination site on the palladium, facilitating substrate binding and oxidative addition without the need for complete ligand dissociation, thereby enhancing catalytic turnover.
-
Overcoming Inhibition : When coupling nitrogen-containing heterocycles (like pyridines themselves), the substrate can competitively bind to the palladium center and inhibit catalysis. Chelating phosphine-pyridine ligands have been shown to overcome this self-inhibition by forming a more stable complex with the palladium, preventing the substrate from deactivating the catalyst.[7][14]
Key Classes of Pyridine-Based Ligands
A variety of ligand architectures incorporating the pyridine motif have been developed, each offering specific advantages.
-
Phosphine-Pyridine Ligands : These are among the most common and versatile P,N-ligands. The combination of a "soft" phosphine donor and a "hard" pyridine-nitrogen donor provides a unique electronic balance. A prominent example is 2-(diphenylphosphino)pyridine.[15][16] Their synthesis is often straightforward, involving the reaction of a halopyridine with a lithium phosphide.[15]
-
N-Heterocyclic Carbene (NHC)-Pyridine Ligands : NHCs are strong σ-donating ligands that form highly stable and robust palladium complexes. When fused with a pyridine ring, they create powerful ligands capable of activating challenging substrates, such as aryl chlorides and even nitroarenes, under milder conditions.[17]
-
Bipyridine and Terpyridine Ligands : These classic N,N-chelating ligands form well-defined, stable palladium complexes. While sometimes less reactive than their phosphine- or NHC-containing counterparts, they are valuable in reactions where catalyst stability is paramount.[18]
Caption: Major classes of pyridine-based ligands used in palladium catalysis.
Part II: The Substrate's Role - Constructing Molecules with Pyridine Cores
While essential as ligands, the true value of palladium catalysis for drug discovery lies in its ability to directly functionalize the pyridine ring. This allows for the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[19]
The Mechanistic Landscape
All major palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, illustrated below. Understanding this cycle is key to troubleshooting and optimizing reactions. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the halopyridine. This is often the rate-limiting step. The subsequent step, transmetalation (in Suzuki or Sonogashira) or migratory insertion (in Heck), introduces the coupling partner. The final step, reductive elimination, forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst.[2][20]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Challenges in Coupling Pyridine Substrates
-
Reactivity Profile : The reactivity of halopyridines in oxidative addition typically follows the trend I > Br > Cl.[21] Furthermore, the position on the ring is critical: the 2- and 4-positions are more electron-deficient and generally more reactive than the 3-position. However, the 2-position can be challenging due to steric hindrance and potential chelation to the catalyst.[6]
-
Catalyst Inhibition : As previously mentioned, the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. This is particularly problematic with electron-rich pyridines. The choice of a bulky, electron-rich ligand is often crucial to favor productive catalysis over catalyst inhibition.[14]
Protocols and Application Notes
The following protocols are designed to be robust and are based on established literature procedures. They represent common, high-value transformations for researchers in drug discovery.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyridines
This reaction is a cornerstone for creating biaryl structures, which are common in pharmaceuticals. The protocol below details the coupling of a chloropyridine with an arylboronic acid, a challenging but highly desirable transformation due to the low cost of chloro-aromatics.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Halopyridine | Boronic Acid | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 99[14] |
| 2 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 95 |
| 3 | 2-Chloro-3-aminopyridine | Phenylboronic acid | [Pd₂(dba)₃] / P(tBu)₃ | Cs₂CO₃ | Dioxane | Reflux | <5%[22] |
| 4 | 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 82[14] |
This table illustrates the critical role of the ligand in achieving high yields, especially with challenging substrates like aminopyridines (compare entries 3 and 4).
Materials:
-
5-Amino-2-chloropyridine (1.0 equiv)
-
2,6-Dimethylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv)
-
RuPhos (buchwald ligand) (0.04 equiv)
-
Potassium phosphate, K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed Toluene and Water (10:1 v/v)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: To the Schlenk flask, add Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), 5-amino-2-chloropyridine (1.0 equiv), 2,6-dimethylphenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Causality Insight: Using a pre-weighed mixture of catalyst and ligand is acceptable, but adding them separately ensures accuracy. The bulky, electron-rich RuPhos ligand is crucial for promoting the oxidative addition of the less reactive aryl chloride and preventing catalyst inhibition by the amino group.
-
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Insight: The active Pd(0) catalyst is sensitive to oxygen and will be oxidized to an inactive state if not handled under an inert atmosphere.
-
-
Solvent Addition: Add the degassed toluene/water mixture via syringe.
-
Causality Insight: Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) is critical to remove dissolved oxygen. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Coupling of 2-Bromopyridines with Volatile Amines
The synthesis of aminopyridines is fundamental to drug discovery. This protocol addresses a common practical challenge: the use of volatile, low-boiling-point amines. The use of a sealed tube is a field-proven technique to ensure the amine remains in the reaction mixture.[7][23]
Caption: Experimental workflow for Buchwald-Hartwig amination with volatile amines.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Methylamine (2.0 M solution in THF, or condensed as a liquid at -78 °C, 5.0 equiv)
-
Palladium(II) acetate, Pd(OAc)₂ (0.05 equiv)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.10 equiv)
-
Sodium tert-butoxide, NaOt-Bu (2.0 equiv)
-
Anhydrous Toluene
-
Ace-Thred heavy-walled sealed tube with a PTFE screw cap
Procedure:
-
Setup: To the Ace-Thred sealed tube, add 2-bromopyridine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), dppp (0.10 equiv), and NaOt-Bu (2.0 equiv).
-
Causality Insight: The chelating bis(phosphine) ligand dppp is used to prevent the pyridine substrate from inhibiting the palladium catalyst.[7] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.
-
-
Solvent and Amine Addition: Add anhydrous toluene. If using gaseous methylamine, cool the sealed tube to -78 °C (dry ice/acetone bath) and carefully condense the required amount of methylamine gas into the tube. If using a solution, add it via syringe.
-
Causality Insight: The low temperature ensures the volatile amine is handled safely as a liquid. The sealed tube is critical to maintain pressure as the reaction heats, keeping the amine in the solution phase where it can react.
-
-
Sealing: Securely seal the tube with the PTFE cap. Safety Note: Ensure the tube is rated for the expected pressure at the reaction temperature. Never fill the tube more than half full.
-
Reaction: Allow the tube to warm to room temperature behind a blast shield. Then, place it in an oil bath pre-heated to 80 °C and stir for 14 hours.
-
Work-up: Cool the reaction to room temperature. Carefully open the tube in a well-ventilated fume hood. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Part III: Impact on Drug Discovery and Development
The pyridine moiety is a cornerstone of modern medicinal chemistry.[24] It is present in over 95 FDA-approved drugs, including blockbuster treatments like Imatinib (cancer), Abiraterone (prostate cancer), and Omeprazole (acid reflux).[3][4] The reason for its prevalence is its unique ability to improve key pharmacological parameters. The nitrogen atom can act as a hydrogen bond acceptor, engage in π-stacking, and coordinate to metal ions in enzyme active sites.[24] Furthermore, introducing a pyridine ring can enhance metabolic stability, improve aqueous solubility, and modulate protein binding affinity.[4][5]
The palladium-catalyzed cross-coupling reactions detailed in this guide are the primary tools used by medicinal chemists to access novel pyridine-containing drug candidates. They enable:
-
Rapid Library Synthesis: Efficiently creating hundreds of analogs for SAR screening.
-
Late-Stage Functionalization: Modifying complex, drug-like molecules at a late stage in the synthesis, which is often difficult with traditional methods.
-
Access to Novel Chemical Space: Building molecular architectures that were previously inaccessible.
Conclusion
Pyridine derivatives hold a privileged position in chemistry, acting as both powerful modulators of catalytic activity and indispensable building blocks for high-value molecules. Their dual role in palladium-catalyzed cross-coupling reactions has accelerated innovation, particularly in the pharmaceutical industry. A thorough understanding of the mechanistic principles—the steric and electronic effects of ligands, the inherent reactivity of the pyridine ring, and the potential for catalyst inhibition—is paramount for success. The protocols provided herein serve as a validated starting point for researchers to harness the power of this chemistry, enabling the synthesis of the next generation of materials and medicines.
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Utilizing amino acids in the synthesis of fused heterocyclic systems
Utilizing Amino Acids in the Synthesis of Fused Heterocyclic Systems: A Guide for Drug Discovery and Development
Abstract
Fused heterocyclic scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents. The use of naturally occurring and synthetic amino acids as chiral building blocks for the synthesis of these complex architectures offers significant advantages, including stereochemical control, structural diversity, and inherent biocompatibility. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key synthetic strategies that leverage amino acids to construct fused heterocyclic systems. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss their applications in the quest for novel therapeutics.
Introduction: The Strategic Advantage of Amino Acid Synthons
The prevalence of nitrogen-containing heterocyclic cores in pharmaceuticals underscores their importance in molecular recognition and biological activity. Amino acids, as readily available, chiral molecules, provide an elegant and efficient entry point into the synthesis of complex, fused heterocyclic systems. Their bifunctional nature (amine and carboxylic acid) and diverse side chains (R-groups) allow for a multitude of chemical transformations, making them exceptionally versatile starting materials.[1][2] The inherent chirality of amino acids can be effectively transferred to the target molecule, a critical consideration in modern drug design where stereochemistry dictates efficacy and safety.
This guide will focus on several powerful synthetic methodologies that exemplify the utility of amino acids in this domain:
-
The Pictet-Spengler Reaction: A classic and robust method for constructing tetrahydro-β-carbolines and related fused indole systems.
-
Multicomponent Reactions (MCRs): Atom-economical processes for generating molecular diversity and complexity in a single step.
-
Decarboxylative [3+2] Cycloaddition: A powerful technique for the synthesis of pyrrolidine-fused heterocycles.
-
Iodine-Mediated Cyclizations: Emerging methods for novel heterocyclic ring formation through decarboxylative pathways.
The Pictet-Spengler Reaction: A Gateway to Indole Alkaloid Scaffolds
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a new ring.[3][4] Amino acids like tryptophan and histidine are ideal substrates due to their electron-rich aromatic side chains, which readily participate in the cyclization step.[5]
Mechanistic Rationale
The reaction proceeds through the initial formation of a Schiff base (or imine) between the amino acid's primary amine and the carbonyl compound. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. The nucleophilic indole or imidazole ring of the amino acid side chain then attacks this iminium ion, leading to the formation of a spirocyclic intermediate. A subsequent rearrangement and deprotonation yield the fused heterocyclic product.[4] The choice of acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) and solvent can significantly influence reaction rates and yields.[5]
Diagram 1: The Pictet-Spengler Reaction Workflow
Caption: A generalized workflow for the Pictet-Spengler synthesis.
Protocol: Synthesis of a Tetrahydro-β-carboline Derivative
This protocol describes a general procedure for the synthesis of a 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid derivative from L-tryptophan and an aldehyde.
Materials:
-
L-Tryptophan
-
Aldehyde (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-tryptophan (1.0 eq) and the aldehyde (1.1 eq) in DCM.
-
Acid Catalysis: Slowly add trifluoroacetic acid (0.2 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydro-β-carboline derivative.
Table 1: Representative Yields for Pictet-Spengler Reactions with Tryptophan
| Aldehyde/Ketone | Acid Catalyst | Conditions | Yield (%) | Reference |
| Formaldehyde | Physiological pH | aq. solution, 4 days | Not specified | [3] |
| Benzaldehyde | Glacial Acetic Acid | Reflux, 1-16 h | Good | [5] |
| Various Aldehydes | p-Toluene Sulfonic Acid | Toluene, Reflux | Good | [5] |
| Paraldehyde | Dilute H₂SO₄ | aq. solution | Not specified | [3] |
Multicomponent Reactions (MCRs): Building Complexity Efficiently
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a powerful tool in drug discovery for rapidly generating libraries of complex molecules.[6][7] Amino acids and their derivatives are excellent substrates for MCRs, enabling the synthesis of diverse heterocyclic scaffolds.[8]
The Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction is a classic MCR for the synthesis of dihydropyridines, which can be subsequently oxidized to pyridines. By incorporating an amino acid as one of the components, novel functionalized heterocycles can be prepared.[6]
Protocol: Amino Acid-Functionalized Hantzsch Reaction
This protocol outlines the synthesis of a dihydropyridine derivative incorporating an amino acid moiety.
Materials:
-
Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ammonium acetate
-
Ethanol
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine the aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), the amino acid ester hydrochloride (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Heating: Heat the mixture to reflux with stirring.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Decarboxylative [3+2] Cycloaddition: Accessing Fused Pyrrolidines
The 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method for the stereoselective synthesis of five-membered nitrogen-containing heterocycles.[9][10] α-Amino acids are excellent precursors for the in-situ generation of semi-stabilized azomethine ylides through a decarboxylative condensation with aldehydes.[9] These ylides can then react with various dipolarophiles to yield complex, fused pyrrolidine systems.
Mechanistic Overview
The reaction is initiated by the condensation of an α-amino acid with an aldehyde to form an iminium ion. Subsequent decarboxylation generates the azomethine ylide, a 1,3-dipole. This reactive intermediate is then trapped by a dipolarophile (e.g., an alkene or alkyne) in a [3+2] cycloaddition reaction to form the pyrrolidine ring.[9][10]
Diagram 2: Decarboxylative [3+2] Cycloaddition Workflow
Caption: Key steps in the synthesis of fused pyrrolidines.
Protocol: Synthesis of a Pyrrolo[3,4-c]pyrrole-1,3-dione Derivative
This protocol describes a three-component reaction for the synthesis of a fused pyrrolidine system.
Materials:
-
Sarcosine (N-methylglycine)
-
Aldehyde (e.g., isatin)
-
Dipolarophile (e.g., N-phenylmaleimide)
-
Toluene
Procedure:
-
Reaction Setup: To a suspension of isatin (1.0 eq) and N-phenylmaleimide (1.0 eq) in toluene in a round-bottom flask, add sarcosine (1.2 eq).
-
Azeotropic Removal of Water: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration, wash with cold toluene, and dry.
-
Purification: If the product remains in solution, concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography on silica gel.
Iodine-Mediated Synthesis of N-Heterocycles
Recent advances have demonstrated the utility of molecular iodine as a versatile reagent for mediating the synthesis of N-heterocycles from α-amino acids.[1] These reactions often proceed via a Strecker degradation-type mechanism, where the amino acid undergoes decarboxylation and deamination to generate an electrophilic carbon species that participates in subsequent cyclization reactions.[1]
Application in β-Carboline Synthesis
Iodine, in combination with an acid and high temperatures, can facilitate a biomimetic synthesis of β-carboline alkaloids from two different α-amino acids.[1] This one-pot process involves a sequence of decarboxylation, deamination, Pictet-Spengler reaction, and oxidation.[5]
Table 2: Comparison of Synthetic Strategies
| Method | Key Transformation | Advantages | Typical Amino Acid Substrates |
| Pictet-Spengler | Intramolecular electrophilic aromatic substitution | Robust, high yields, direct access to indole alkaloids | Tryptophan, Histidine, Phenylalanine |
| Multicomponent Reactions | One-pot formation of multiple bonds | High atom economy, combinatorial library synthesis | Glycine esters, Alanine esters, various α-amino acids |
| [3+2] Cycloaddition | Decarboxylative azomethine ylide formation | High stereocontrol, access to polycyclic pyrrolidines | Proline, Sarcosine, other secondary amino acids |
| Iodine-Mediation | Decarboxylative cyclization | Metal-free, novel reaction pathways | Tryptophan, Alanine, Phenylalanine |
Conclusion and Future Perspectives
Amino acids are not merely the building blocks of life; they are also powerful and versatile synthons for the construction of complex, fused heterocyclic systems of significant interest to medicinal chemists. The methodologies outlined in this guide—the classic Pictet-Spengler reaction, efficient multicomponent strategies, stereoselective cycloadditions, and innovative iodine-mediated transformations—provide a robust toolkit for researchers in drug discovery and development. The continued exploration of novel reaction pathways involving amino acids will undoubtedly lead to the synthesis of next-generation therapeutics with enhanced efficacy and novel modes of action. The conjugation of amino acids to heterocyclic cores is also a rapidly growing field, aiming to improve the pharmacokinetic properties of drug candidates.[11][12]
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- 10. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]
- 11. chemistry.unpad.ac.id [chemistry.unpad.ac.id]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Aminopyridinols via Buchwald-Hartwig Amination
Introduction: The Significance of Aminopyridinols in Medicinal Chemistry
Aminopyridinols are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and development. Their unique structural motif, featuring both an amino and a hydroxyl group on a pyridine ring, allows for diverse biological interactions and serves as a versatile scaffold for the synthesis of complex molecules. These compounds are integral components of numerous pharmacologically active agents, including kinase inhibitors, anti-inflammatory drugs, and central nervous system therapeutics. The strategic placement of the amino and hydroxyl functionalities enables fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.
Traditionally, the synthesis of aminopyridinols has been fraught with challenges, often requiring multi-step sequences with harsh reaction conditions and limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the approach to constructing the crucial C-N bond in these molecules, offering a more direct, efficient, and milder route.[1]
This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of aminopyridinols, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed protocols, and offer practical insights to navigate the nuances of this powerful transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1] Understanding this mechanism is paramount for rational optimization of reaction conditions.
The cycle can be broadly divided into three key stages:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or triflate), cleaving the C-X bond and forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[2]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst and releasing the aminopyridinol product.
Figure 2: A generalized workflow for the Buchwald-Hartwig amination.
Materials:
-
Protected chloropyridinol (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
Ligand (e.g., BrettPhos, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and base.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the protected chloropyridinol and the amine, followed by the anhydrous, degassed toluene.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Low reaction temperature | - Use a fresh batch of catalyst or a more active precatalyst.- Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere.- Use anhydrous, degassed solvents and high-purity reagents.- Increase the reaction temperature. |
| Hydrodehalogenation | - Presence of water- Slow reductive elimination | - Ensure strictly anhydrous conditions.- Use a slight excess of the amine.- Screen different ligands to find one that promotes faster reductive elimination. |
| O-Arylation | - Suboptimal ligand choice- Use of a less selective catalyst system | - Employ a bulky biarylphosphine ligand such as BrettPhos.- Ensure a palladium-based catalyst system is used, as copper catalysts can favor O-arylation. |
| Low Yield | - Catalyst deactivation- Incomplete reaction- Product degradation | - Increase catalyst loading.- Extend the reaction time.- If the product is base-sensitive, consider a weaker base and a more active catalyst system. |
Conclusion
The Buchwald-Hartwig amination has emerged as an indispensable tool for the synthesis of aminopyridinols, providing a robust and versatile platform for the construction of these valuable pharmaceutical building blocks. By understanding the underlying mechanism and carefully optimizing key reaction parameters, researchers can overcome the inherent challenges of this transformation, including the critical aspect of N- vs. O-arylation selectivity. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel therapeutics, enabling the efficient and reliable synthesis of a diverse array of aminopyridinol derivatives.
References
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available from: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Schön, U., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 239–247. Available from: [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available from: [Link]
-
Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis, 351(18), 3027–3043. Available from: [Link]
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Application Notes & Protocols: Leveraging 6-Amino-5-methylpyridine-3-sulfonic acid for the Development of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into numerous approved kinase inhibitors[1]. This document provides a comprehensive guide for researchers on utilizing 6-Amino-5-methylpyridine-3-sulfonic acid as a foundational scaffold for the development of novel kinase inhibitors. While this specific molecule is a versatile starting material, we will use the Rho-associated coiled-coil containing protein kinases (ROCK), key regulators of cellular contraction and motility, as a representative target to illustrate a complete discovery workflow[2][3]. These protocols and insights are designed to be adaptable to other kinase targets.
Introduction: The Pyridine-Sulfonamide Scaffold in Kinase Inhibition
The pyridine ring is a common feature in kinase inhibitors, often forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket[4]. The sulfonic acid group of this compound (CAS: 40741-48-8, Molecular Weight: 188.20 g/mol ) is an attractive anchor point for chemical modification[5][6]. It can be readily converted to a sulfonamide, a functional group present in many biologically active molecules. This bioisosteric transformation allows for the exploration of diverse chemical space to achieve desired potency and selectivity.
For the purposes of this guide, we will hypothesize the development of a novel ROCK inhibitor, designated RK-Inhib-1 , derived from our starting scaffold. The ROCK kinases (ROCK1 and ROCK2) are compelling targets due to their role in diseases like hypertension, glaucoma, and cancer metastasis[2][3][7].
Target Rationale: Rho-Associated Kinase (ROCK)
The ROCK signaling pathway is a central regulator of the actin cytoskeleton[7]. Extracellular signals activate RhoA GTPase, which in turn activates ROCK. Activated ROCK phosphorylates downstream substrates like Myosin Light Chain Phosphatase (MLCP), leading to increased smooth muscle contraction and cell motility[8][9][10]. Inhibiting ROCK can thus modulate these pathological processes.
Diagram: Simplified ROCK Signaling Pathway
The following diagram illustrates the central role of ROCK in mediating cellular contraction.
Caption: Simplified ROCK signaling cascade leading to actomyosin contraction.
Synthesis and Scaffold Derivatization
The starting material, this compound, can be synthesized from 2-Amino-3-picoline[11]. The key to transforming this molecule into a viable kinase inhibitor library is the conversion of the sulfonic acid to a sulfonamide.
Hypothetical Synthesis of RK-Inhib-1 Precursor:
-
Chlorosulfonation: The sulfonic acid is first converted to the more reactive sulfonyl chloride. This can be achieved using standard reagents like thionyl chloride or phosphorus pentachloride.
-
Amination: The resulting 6-amino-5-methylpyridine-3-sulfonyl chloride is then reacted with a diverse panel of primary or secondary amines. This nucleophilic substitution reaction forms the desired sulfonamide library.
This modular approach allows for the rapid generation of analogs to build a structure-activity relationship (SAR) profile.
Primary Biochemical Screening: IC50 Determination
The initial evaluation of new compounds involves determining their ability to inhibit the target kinase in a purified, cell-free system. A Fluorescence Polarization (FP) assay is a robust, homogeneous method well-suited for high-throughput screening[12][13][14][15].
Principle of the Fluorescence Polarization (FP) Kinase Assay
The FP assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner[14]. In our case, a small fluorescently-labeled peptide substrate (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the kinase phosphorylates a substrate, a phosphospecific antibody, which is a large protein, binds to the phosphorylated tracer. This large complex tumbles much more slowly, leading to a high polarization signal. An effective inhibitor will prevent phosphorylation, thus keeping the polarization signal low.
Diagram: Fluorescence Polarization (FP) Assay Workflow
Caption: Step-by-step workflow for the FP-based ROCK inhibitor assay.
Detailed Protocol: FP-Based ROCK2 Inhibition Assay
This protocol is designed for a 384-well plate format.
Materials:
-
Recombinant active ROCK2 enzyme
-
Fluorescently labeled peptide substrate (tracer)
-
ROCK2 phosphospecific antibody
-
ATP solution
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop Buffer (e.g., 100 mM HEPES pH 7.5, 200 mM EDTA)
-
RK-Inhib-1 and other test compounds, serially diluted in DMSO.
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization[13].
Procedure:
-
Compound Plating: Dispense 100 nL of serially diluted test compounds into the wells of the 384-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Enzyme/Tracer Mix: Prepare a mix of ROCK2 enzyme and fluorescent tracer in Assay Buffer. Add 5 µL of this mix to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Prepare an ATP solution in Assay Buffer. Add 5 µL to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop Reaction: Prepare a mix of Stop Buffer and the phosphospecific antibody. Add 10 µL to each well.
-
Final Incubation: Incubate for at least 30 minutes at room temperature to allow the antibody to bind.
-
Measurement: Read the plate on a fluorescence polarization plate reader (e.g., Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: Convert raw polarization units to % inhibition relative to controls. Plot % inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Representative Data
The following table shows hypothetical data for the IC50 determination of RK-Inhib-1 .
| RK-Inhib-1 Conc. (nM) | Avg. mP Signal | % Inhibition |
| 10000 | 115 | 98.1 |
| 3000 | 121 | 95.2 |
| 1000 | 145 | 83.9 |
| 300 | 210 | 54.8 |
| 100 | 325 | 4.8 |
| 30 | 338 | -1.1 |
| 10 | 341 | -2.3 |
| 0 (No Inhibitor) | 335 | 0.0 |
| No Enzyme | 450 | 100.0 |
| Calculated IC50 | 275 nM |
Secondary Cellular Assay: Assessing Functional Activity
While biochemical assays are crucial for determining direct enzyme inhibition, it is vital to confirm that a compound is active in a cellular context[16]. A wound healing or "scratch" assay is an excellent functional assay for ROCK inhibitors, as it measures the impact on collective cell migration, a process highly dependent on ROCK activity[17].
Diagram: Cell-Based Wound Healing Assay Workflow
Caption: Workflow for a scratch assay to test ROCK inhibitor efficacy.
Detailed Protocol: Wound Healing Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC) or similar adherent cell line
-
Complete growth medium
-
Phosphate-Buffered Saline (PBS)
-
RK-Inhib-1
-
24-well tissue culture plates
-
P200 pipette tip or dedicated scratch tool
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Wound Creation: Once cells are fully confluent, use a P200 pipette tip to make a straight scratch down the center of each well[17].
-
Washing: Gently wash each well twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh growth medium containing the desired concentration of RK-Inhib-1 or vehicle control (e.g., 0.1% DMSO).
-
Initial Imaging (T=0): Immediately place the plate on the microscope stage and capture images of the scratch in predefined locations for each well.
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂) for 16-24 hours.
-
Final Imaging (T=final): Capture images of the exact same locations as in step 5.
-
Analysis: Using image analysis software (like ImageJ), measure the area of the cell-free "wound" at T=0 and T=final. Calculate the percentage of wound closure using the formula: % Closure = [ (Area_T0 - Area_Tfinal) / Area_T0 ] * 100
Representative Data
| Treatment | % Wound Closure (24h) |
| Vehicle (0.1% DMSO) | 35.2% |
| RK-Inhib-1 (1 µM) | 8.1% |
| RK-Inhib-1 (10 µM) | 2.5% |
The data indicates that RK-Inhib-1 effectively inhibits cell migration in a dose-dependent manner, consistent with ROCK inhibition.
Structure-Activity Relationship (SAR) Insights
The initial screening provides a starting point. Medicinal chemistry efforts will focus on modifying the RK-Inhib-1 scaffold to improve potency, selectivity, and drug-like properties. Based on published studies of pyridine-based ROCK inhibitors, several strategies can be employed[3][4][16].
-
Sulfonamide (R-group): The amine component used to form the sulfonamide is a key diversification point. Exploring a range of aliphatic, aromatic, and heterocyclic amines can probe interactions with the solvent-exposed region of the ATP pocket.
-
Pyridine Ring Substitution: Adding small substituents to other positions on the pyridine ring can modulate potency and selectivity. For example, substitutions at the 2-position of the pyridine have been shown to reduce interaction with CYP enzymes, improving the metabolic profile[4].
-
Amino Group Modification: The 6-amino group can be acylated or alkylated to explore additional interactions within the kinase active site.
Systematic exploration of these modifications, guided by iterative cycles of synthesis and testing, will lead to the identification of optimized lead compounds[3].
Conclusion
This compound represents a versatile and promising starting point for the development of novel kinase inhibitors. By employing a rational, structured approach encompassing chemical synthesis, robust biochemical and cellular screening, and systematic SAR exploration, researchers can effectively leverage this scaffold to discover potent and selective modulators of therapeutically relevant kinases like ROCK. The protocols and workflows detailed in this document provide a solid foundation for initiating such a drug discovery program.
References
-
Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028-37. [Link]
-
Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]
-
Green, J., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Gade, N. M., et al. (2013). Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
-
Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Cell Biolabs, Inc.[Link]
-
Wang, Z., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC. [Link]
-
Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc.[Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]
-
Zhang, H., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. [Link]
-
Hama, P., et al. (2016). ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium. PMC. [Link]
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- 5. This compound | CymitQuimica [cymitquimica.com]
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- 9. mybiosource.com [mybiosource.com]
- 10. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
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- 12. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated Method for the Preparation of 6-Aminopyridine-3-sulfonyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-aminopyridine-3-sulfonyl chloride, a critical intermediate in pharmaceutical chemistry. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and safety.
Introduction: The Significance of 6-Aminopyridine-3-sulfonyl Chloride
6-Aminopyridine-3-sulfonyl chloride is a pivotal building block in medicinal chemistry, primarily serving as a precursor for a diverse range of sulfonamide derivatives.[1] Sulfonamides are a cornerstone pharmacophore found in numerous therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The strategic placement of the amino and sulfonyl chloride groups on the pyridine scaffold allows for versatile downstream functionalization, making it an invaluable intermediate for drug discovery and development programs.[1][2] This guide details a reliable, two-step synthetic pathway from commercially available 2-aminopyridine.
Overall Synthetic Strategy
The preparation is executed via a two-step sequence:
-
Sulfonation: An electrophilic aromatic substitution reaction where 2-aminopyridine is sulfonated using concentrated sulfuric acid to yield the stable intermediate, 6-aminopyridine-3-sulfonic acid.
-
Chlorination: The sulfonic acid intermediate is subsequently converted to the target sulfonyl chloride using a potent chlorinating agent, phosphorus pentachloride, with phosphorus oxychloride.
Caption: Mandatory safety workflow for handling hazardous reagents.
Reagent-Specific Hazards:
-
Concentrated Sulfuric Acid: Highly corrosive, causes severe burns. Reacts exothermically with water. [3]* Phosphorus Pentachloride (PCl₅): Corrosive solid. Reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas. [4]Inhalation can cause respiratory damage.
-
Phosphorus Oxychloride (POCl₃): Toxic and corrosive liquid. Reacts with water. Handle with extreme care.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [5]An emergency shower should be readily accessible. [6]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [5]* Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [6][5]* Spills: Evacuate the area. Absorb the spill with an inert, dry material like sand or vermiculite. Do NOT use water. [6]Collect the material in a sealed container for hazardous waste disposal.
References
- Rasayan Journal of Chemistry. (2013).
- SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid.
- Cole-Parmer.
- NJ.gov. Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY.
- DuPont. CSA (Chlorosulfonic Acid)
- RSC Publishing. (2022). Chlorosulfonic acid coated on porous organic polymer as a bifunctional catalyst for the one-pot three-component synthesis of 1,8-naphthyridines.
- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- CymitQuimica. 6-Aminopyridine-3-sulfonyl chloride.
- Chem-Impex. 6-Chloropyridine-3-sulfonyl chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis.
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Pyridine Sulfonation
Welcome to the Technical Support Center for the optimization of pyridine sulfonation. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and mechanistic insights to help you navigate the complexities of this important transformation. Our goal is to provide you with the expertise and practical knowledge to overcome common challenges and achieve optimal results in your pyridine sulfonation reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Question 1: Why is my sulfonation of pyridine yielding no or very low product?
Answer:
The low reactivity of the pyridine ring towards electrophilic aromatic substitution is a primary challenge. The nitrogen atom deactivates the ring by withdrawing electron density, and under the strongly acidic conditions required for sulfonation, the nitrogen is protonated, further deactivating the ring.[1] Several factors could be contributing to low or no yield:
-
Insufficiently Harsh Conditions: Classical sulfonation of pyridine often requires very high temperatures, in the range of 300-350°C, when using concentrated sulfuric acid alone.[1][2] Milder conditions may not be sufficient to drive the reaction.
-
Absence of a Catalyst: The addition of a catalyst, such as mercury(II) sulfate, can significantly lower the required reaction temperature to around 230-240°C and improve yields.[1][2][3][4][5]
-
Inadequate Reaction Time: Sulfonation of pyridine can be a slow process. Ensure the reaction is allowed to proceed for a sufficient duration, which can be up to 24 hours in some methods.[1][2]
-
Reagent Quality and Type: The use of fuming sulfuric acid (oleum) is often necessary to provide a high concentration of the active electrophile, sulfur trioxide (SO₃).[1][3][4] Ensure your sulfonating agent is of high quality and appropriate for the reaction.
-
Moisture: The presence of water can deactivate the sulfonating agent.[5] Ensure all glassware is flame-dried and reagents are anhydrous.
Question 2: How can I improve the regioselectivity of my pyridine sulfonation? I am getting a mixture of isomers.
Answer:
Controlling regioselectivity is a common challenge in pyridine functionalization.[1]
-
Classical Sulfonation (3-Position Selectivity): Traditional electrophilic sulfonation of unsubstituted pyridine almost exclusively yields the pyridine-3-sulfonic acid isomer. This is because the carbocation intermediate formed by attack at the 3-position is the most stable.[1][6][7] If you are obtaining other isomers, it could be due to very high reaction temperatures (around 330°C), which can lead to a mixture of 3- and 4-isomers.[1][3][4] To favor the 3-isomer, it is recommended to maintain the reaction temperature in the range of 230-275°C.[5]
-
C4-Selective Sulfonylation: For selective C4-sulfonylation, modern methods involving pyridine activation are necessary. A one-pot protocol using triflic anhydride (Tf₂O) for activation, followed by the addition of a sulfinic acid salt in the presence of a specific base like N-methylpiperidine in chloroform, has been shown to provide high C4 selectivity.[8][9][10]
Question 3: The reaction conditions are too harsh for my substituted pyridine derivative. Are there milder alternatives?
Answer:
Yes, several milder alternatives to high-temperature sulfonation with oleum exist, which are particularly useful for sensitive substrates.
-
Pyridine Activation with Triflic Anhydride: This method allows the reaction to proceed at much lower temperatures, from -78°C to room temperature. The pyridine is activated with triflic anhydride, followed by the addition of a sodium sulfinate.[1][8][9]
-
Electrochemical Sulfonylation: An electrochemical approach offers a complementary method for meta-sulfonylation of pyridines using nucleophilic sulfinates. This technique proceeds through a dearomatization-rearomatization strategy under mild conditions at room temperature.[11][12]
-
Sulfur Trioxide Complexes: Using complexes of sulfur trioxide with reagents like pyridine (Py·SO₃) or dimethylformamide (DMF·SO₃) can provide a milder way to introduce the sulfonyl group, often used for sulfating alcohols and phenols on various scaffolds.[13][14][15]
Question 4: I am observing significant charring and decomposition of my starting material. How can I prevent this?
Answer:
Charring and decomposition are indicative of excessively harsh reaction conditions for your specific substrate.[1] Here are some strategies to mitigate this:
-
Lower the Reaction Temperature: This is the most direct approach. If using classical methods, try to operate at the lower end of the effective temperature range.
-
Use a Milder Sulfonating Agent: Instead of oleum, consider using concentrated sulfuric acid with a catalyst, or explore the milder alternatives mentioned in the previous question, such as SO₃-amine complexes or pyridine activation methods.[8][9][13]
-
Controlled Addition of Reagents: Slow, dropwise addition of the sulfonating agent or the substrate at a controlled temperature can help to manage the exothermicity of the reaction and prevent localized overheating.[16]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of classical pyridine sulfonation?
A1: The sulfonation of pyridine is an electrophilic aromatic substitution reaction.[6][7] The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid. The pyridine ring is electron-deficient, and under the acidic reaction conditions, the nitrogen atom is protonated, further deactivating the ring. The electrophilic attack occurs preferentially at the 3-position (meta-position) because the resulting carbocation intermediate (sigma complex) is more stable than the intermediates formed from attack at the 2- or 4-positions. Attack at the 2- or 4-position would place a positive charge on the carbon adjacent to the positively charged nitrogen, which is highly unfavorable.[1][7]
}
Classical Pyridine Sulfonation Mechanism.
Q2: What are the typical sulfonating agents used for pyridine?
A2: A variety of sulfonating agents can be used, with the choice depending on the desired reactivity and the substrate's sensitivity.
| Sulfonating Agent | Typical Conditions | Notes |
| Fuming Sulfuric Acid (Oleum) | High temperature (230-350°C) | Highly reactive, often requires a catalyst.[1][17] |
| Concentrated Sulfuric Acid | High temperature, with catalyst | Less reactive than oleum.[1][2] |
| Sulfur Trioxide-Pyridine Complex (Py·SO₃) | Milder, often at or below room temperature | Good for sensitive substrates, less reactive.[13][16] |
| Chlorosulfonic Acid (ClSO₃H) | Can be used for sulfonation, often followed by hydrolysis.[13][14] | Reacts with pyridine exothermically.[13] |
| Sodium Sulfinates | Used in conjunction with pyridine activation or electrochemical methods.[8][11] | Allows for the introduction of a variety of sulfonyl groups. |
Q3: What analytical methods can be used to monitor the progress of a pyridine sulfonation reaction?
A3: Monitoring the reaction is crucial for optimization. Several analytical techniques are suitable:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful method for separating and quantifying the starting material, product, and any byproducts.[5][18][19] Reversed-phase columns are commonly used.
-
Gas Chromatography (GC): GC can be used, particularly for more volatile pyridine derivatives, often coupled with a mass spectrometry (MS) detector for identification.[20]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress, though it may be challenging for highly polar sulfonic acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to analyze aliquots of the reaction mixture (after appropriate workup) to determine the conversion and the ratio of isomers.
Q4: What are some common side products in pyridine sulfonation?
A4: At very high temperatures (e.g., 330°C), in addition to the desired pyridine-3-sulfonic acid, you might observe the formation of the pyridine-4-sulfonic acid isomer and 4-hydroxypyridine.[1][3][4][5] In reactions involving primary amines, bis-sulfonated products can also be a side product.[1]
Experimental Protocols
Protocol 1: Classical Sulfonation of Pyridine to Pyridine-3-sulfonic Acid
This protocol is adapted from established high-temperature methods utilizing a mercury(II) sulfate catalyst.[1][5]
Materials:
-
Pyridine (anhydrous)
-
Fuming sulfuric acid (oleum, 20% SO₃)
-
Mercury(II) sulfate (HgSO₄)
-
Ethanol
-
Crushed ice
-
Standard laboratory glassware for high-temperature reactions, including a three-necked round-bottom flask, mechanical stirrer, dropping funnel, and reflux condenser.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add fuming sulfuric acid. Cool the flask in an ice bath.
-
Pyridine Addition: Slowly add pyridine dropwise from the dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture below 75°C.
-
Catalyst Addition: After the pyridine addition is complete, add a catalytic amount of mercury(II) sulfate to the mixture.
-
Reaction: Heat the reaction mixture to 230-240°C and maintain this temperature for 13-14 hours with continuous stirring.
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice with stirring.
-
To the resulting acidic solution, add ethanol to precipitate the pyridine-3-sulfonic acid.[1]
-
Cool the mixture to below 5°C to maximize the precipitation of the product.
-
-
Purification: Collect the precipitated product by filtration. The crude pyridine-3-sulfonic acid can be purified by recrystallization from water or aqueous ethanol.
Protocol 2: C4-Selective Sulfonylation of Pyridine via Triflic Anhydride Activation
This protocol is based on modern methods for achieving C4-selectivity under milder conditions.[1][8][9]
Materials:
-
Pyridine (anhydrous)
-
Triflic anhydride (Tf₂O)
-
Sodium 4-toluenesulfinate
-
N-methylpiperidine
-
Chloroform (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Flame-dried Schlenk flask
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve pyridine (1.0 equiv.) in anhydrous chloroform.
-
Activation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of triflic anhydride (1.2 equiv.) in anhydrous chloroform and stir the mixture at -78°C for 15 minutes.
-
Base and Sulfinate Addition: Add N-methylpiperidine (3.2 equiv.) to the reaction mixture. In a separate flask, prepare a suspension of sodium 4-toluenesulfinate (1.3 equiv.) in anhydrous chloroform and add this suspension to the reaction mixture at -78°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification:
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
}
Workflow for C4-Selective Pyridine Sulfonylation.
References
-
Yi, W., et al. (2022). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. [Link]
-
Filo. (2024). The mechanism for the sulfonation of pyridine is to be stated. [Link]
-
Pearson. Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at the 3-position. [Link]
-
Al-Horani, R. A., & Desai, U. R. (2016). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC. [Link]
-
den Hertog, H. J., & van der Plas, H. C. (1958). The reactivity of pyridine towards sulphuric acid at elevated temperatures. Recueil des Travaux Chimiques des Pays-Bas. [Link]
-
ResearchGate. (2025). The reactivity of pyridine towards sulphuric acid at elevated temperatures. [Link]
-
Frost, J. R., & Williams, J. M. J. (2011). Ruthenium-Catalyzed Meta Sulfonation of 2-Phenylpyridines. Journal of the American Chemical Society. [Link]
-
Al-Horani, R. A., & Desai, U. R. (2021). Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC. [Link]
-
Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. Chemistry – A European Journal. [Link]
-
Gőbölös, B., et al. (2023). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone. MDPI. [Link]
-
ChemistryViews. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. [Link]
- Tisza, E. T. (1946). Processes for production of pyridine 3-sulphonic acid and its salts.
- Scherer, O., et al. (1992). Production of pyridine-3-sulfonic acid.
-
Friedrich, M., & Manolikakes, G. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. [Link]
-
ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex? [Link]
-
Yi, W., et al. (2024). (PDF) Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. ResearchGate. [Link]
-
SlideShare. (2016). Mechanism of sulphonation 1. [Link]
-
Li, J., et al. (2023). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. Chemical Communications. [Link]
- Google Patents. (2005).
-
McElvain, S. M., & Goese, M. A. (1943). The Sulfonation of Pyridine and the Picolines. Journal of the American Chemical Society. [Link]
-
Quora. (2013). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? [Link]
-
Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. [Link]
-
ATSDR. (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]
Sources
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- 2. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
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- 4. researchgate.net [researchgate.net]
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- 6. The mechanism for the sulfonation of pyridine is to be stated and the rea.. [askfilo.com]
- 7. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
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Technical Support Center: Synthesis of 6-Amino-5-methylpyridine-3-sulfonic Acid
Welcome to the technical support center for the synthesis of 6-Amino-5-methylpyridine-3-sulfonic acid (CAS 40741-48-8). This guide is designed for researchers, chemists, and process development professionals to provide in-depth insights into the common impurities encountered during its synthesis. We will explore the causality behind impurity formation and offer robust troubleshooting strategies to enhance yield, purity, and process consistency.
Section 1: Understanding the Synthetic Landscape
The synthesis of this compound typically involves the electrophilic sulfonation of an aminomethylpyridine precursor. A chemically sound and common approach is the direct sulfonation of 2-Amino-3-methylpyridine. The reaction's outcome is governed by the powerful directing effects of the amino group (an ortho-, para-director) and the methyl group (a weak ortho-, para-director), contrasted with the deactivating nature of the pyridine ring's nitrogen atom. The sulfonic acid group is directed to the C-5 position, which is para to the strongly activating amino group.
This core reaction, while direct, is sensitive to process parameters. Harsh conditions, such as high temperatures and highly concentrated acids, can lead to a variety of side reactions and impurity formation.
Caption: Proposed synthetic pathway and common impurity formation routes.
Section 2: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses the most common questions regarding impurities observed during the synthesis of this compound.
Q1: My final product contains significant amounts of 2-Amino-3-methylpyridine. What is the cause?
A: The presence of the starting material, 2-Amino-3-methylpyridine, can be attributed to two primary causes:
-
Incomplete Reaction: The sulfonation reaction may not have gone to completion. This can be due to insufficient reaction time, temperature, or a suboptimal concentration of the sulfonating agent.
-
Desulfonation: Sulfonation is a reversible process, particularly in the presence of aqueous acid at elevated temperatures.[1][2] If your workup or purification steps involve heating in an acidic aqueous environment, the sulfonic acid group can be cleaved, reverting the product back to the starting material.[3][4]
Q2: I've identified an impurity with the same mass as my product but with different chromatographic properties. Could it be an isomer?
A: Yes, the formation of isomeric impurities is possible. While the electronics of the starting material strongly favor sulfonation at the 5-position, minor amounts of other isomers, such as 6-Amino-5-methylpyridine-4-sulfonic acid , can form. This is often a result of kinetic versus thermodynamic control. Running the reaction at a slightly modified temperature may alter the isomeric ratio.
Q3: The reaction mixture turns dark brown or black, and the isolated product is heavily discolored. What are these impurities?
A: The formation of dark, often intractable, materials is a common sign of substrate degradation. Pyridine derivatives, especially when activated by an amino group, can be sensitive to the harsh, oxidative conditions of high-temperature sulfonation with fuming sulfuric acid.[5] These colored by-products are typically complex polymeric materials and can be challenging to remove.
Q4: Can over-sulfonation occur, leading to a disulfonic acid product?
A: While less common for this specific substrate due to the deactivating effect of the first sulfonic acid group, over-sulfonation is a theoretical possibility under extremely forcing conditions. The introduction of a second sulfonic acid group would result in a 6-Amino-5-methylpyridine-disulfonic acid impurity, which would be significantly more polar than the target compound.
Section 3: Troubleshooting Guide
| Problem Observed | Probable Cause(s) | Recommended Troubleshooting Actions & Rationale |
| High Levels of Unreacted Starting Material | 1. Incomplete sulfonation.2. Desulfonation during workup. | 1. For Incomplete Reaction: Gradually increase the reaction temperature or extend the reaction time. Consider using a stronger sulfonating agent (e.g., higher % oleum), but monitor closely for degradation.2. For Desulfonation: Ensure the workup is performed at low temperatures. When precipitating the product, add the reaction mixture to ice or cold water. Avoid prolonged heating in acidic aqueous media. Neutralize the product to form a salt if purification allows, as the sulfonate salt is less prone to hydrolysis. |
| Presence of Isomeric Impurities | Non-optimal reaction temperature; kinetic product formation. | Systematically vary the reaction temperature. A lower temperature may favor the thermodynamically more stable C-5 isomer, while a higher temperature might increase the rate of formation of kinetic by-products. |
| Product Discoloration / Tar Formation | Substrate degradation due to harsh reaction conditions. | Lower the reaction temperature. If using oleum, try a lower concentration of SO₃. Alternatively, consider a milder sulfonating agent like chlorosulfonic acid in an appropriate solvent, which can sometimes offer better control and fewer degradation by-products.[6][7] |
| Low Overall Yield | A combination of incomplete reaction and product degradation. | Begin by addressing degradation. Lower the reaction temperature to find a balance where the starting material is consumed at a reasonable rate without significant tar formation. Once a cleaner reaction profile is achieved, optimize for conversion by adjusting time or reagent stoichiometry. |
Section 4: Key Experimental Protocols
Protocol 4.1: General HPLC Method for Purity Analysis
This protocol provides a starting point for analyzing the purity of crude and purified this compound. Method optimization will be required.
-
Instrumentation: HPLC or UHPLC system with UV detection.
-
Column: Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 5 µL
-
Expected Elution Profile: The highly polar sulfonic acid product will elute early, while the less polar starting material (2-Amino-3-methylpyridine) will have a longer retention time.
Protocol 4.2: Purification by Recrystallization
Due to its zwitterionic nature, this compound often has low solubility in common organic solvents but good solubility in water.
-
Solvent Selection: An aqueous system is the most likely candidate. The purification relies on the difference in solubility between the product and impurities at different temperatures.
-
Procedure: a. Dissolve the crude solid in a minimum amount of hot deionized water (e.g., 80-90 °C). b. If significant colored impurities are present, consider adding a small amount of activated carbon and hot-filtering the solution through a pad of celite. Caution: This step can lead to product loss. c. Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the flask with a glass rod may be necessary. d. Further cool the flask in an ice bath for at least 1 hour to maximize precipitation. e. Collect the crystalline solid by vacuum filtration. f. Wash the filter cake with a small amount of ice-cold water, followed by a rinse with a water-miscible solvent like acetone or isopropanol to aid drying. g. Dry the purified product under vacuum at 50-60 °C to a constant weight.
Section 5: Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
-
Chemistry LibreTexts. (2021). 4.1.3: Other Aromatic Substitutions. Retrieved from [Link]
-
Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. Retrieved from [Link]
- Google Patents. (1990). US4968835A - Process for the preparation of aminoaryl-sulphonic acids.
-
University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Retrieved from [Link]
- Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
J&K Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. Retrieved from [Link]
- Google Patents. (1977). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
-
Organic Chemistry Portal. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Reddit. (n.d.). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. Retrieved from [Link]
-
YouTube. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthesis of picoline of 2 amino 4 and its purification process.
-
ResearchGate. (2025). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Retrieved from [Link]
- Google Patents. (1992). US5082944A - Production of pyridine-3-sulfonic acid.
-
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]
- Google Patents. (1995). US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine.
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. Retrieved from [Link]
-
YouTube. (2017). Desulfonation. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
PubMed. (n.d.). Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
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- 7. Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 6-Amino-5-methylpyridine-3-sulfonic acid
Welcome to the technical support center for the purification of crude 6-Amino-5-methylpyridine-3-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this zwitterionic compound.
Understanding the Molecule: A Zwitterionic Challenge
This compound possesses both a basic amino group and an acidic sulfonic acid group. This dual functionality means the molecule exists as a zwitterion, or inner salt, at its isoelectric point. This characteristic significantly influences its solubility and chromatographic behavior, often making purification challenging. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthetic route. These can include:
-
Inorganic Salts: Such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), which are byproducts of neutralization or salting-out steps.
-
Unreacted Starting Materials: Residual 2-Amino-3-picoline or other precursors may be present.[1]
-
Reaction Byproducts: Isomeric sulfonic acids or over-sulfonated products can form under harsh sulfonation conditions.
-
Residual Strong Acids: Traces of sulfuric acid (H₂SO₄) used in the sulfonation step may persist.
Q2: Why is my compound so soluble in water, making extraction with organic solvents ineffective?
A2: The zwitterionic nature of this compound, due to the presence of both the amino and sulfonic acid groups, leads to strong intermolecular interactions and high polarity. This results in high solubility in polar solvents like water and very low solubility in most common organic solvents.[2] Standard liquid-liquid extraction techniques are therefore generally not suitable for purification.
Q3: I'm having trouble getting my compound to crystallize. What should I do?
A3: Difficulty in crystallization is a common issue with highly polar, zwitterionic compounds.[3] Several factors could be at play:
-
High solubility: Even in cold solvents, the compound may remain in solution.
-
Presence of impurities: Salts and other contaminants can inhibit crystal lattice formation.
-
Supersaturation: The solution may be supersaturated, requiring nucleation to initiate crystallization.
For troubleshooting, refer to the detailed recrystallization guide below.
Purification Strategy Decision Workflow
The choice of purification technique depends on the nature and quantity of impurities. This workflow can guide your decision-making process.
Sources
Technical Support Center: Overcoming Challenges in the Regioselective Functionalization of Pyridine Rings
Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the pyridine scaffold. The pyridine ring is a cornerstone in pharmaceuticals and agrochemicals, yet its inherent electronic properties present significant hurdles to achieving regioselective functionalization.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges in your laboratory.
Section 1: Understanding the Core Challenge: The Electronic Nature of Pyridine
The primary difficulty in the regioselective functionalization of pyridine stems from its electron-deficient nature. The electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophilic substitution compared to benzene.[3] This electron deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. Conversely, the C3 and C5 positions are comparatively more electron-rich, but still deactivated towards many electrophilic reactions.[4] Furthermore, the nitrogen's lone pair readily coordinates to Lewis acids and transition metals, which can complicate catalytic processes.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of C2 and C4 isomers in my Minisci-type reaction. How can I improve C4 selectivity?
A1: Achieving high C4 selectivity in Minisci reactions is a common challenge due to the intrinsic reactivity of the C2 position.[5] Here are several strategies to favor C4 functionalization:
-
Steric Hindrance: Introducing a bulky substituent at the C2 position can sterically block the approach of the radical nucleophile, thereby favoring attack at the less hindered C4 position.
-
N-Oxide Strategy: Converting the pyridine to a pyridine N-oxide activates the C4 position towards radical attack. The N-oxide can be removed in a subsequent step.[4]
-
Photoredox Catalysis: Recent advances in visible-light photoredox catalysis have enabled C4-selective functionalization by utilizing specific photocatalysts and reaction conditions that favor the generation of radicals that selectively couple at the C4 position.[6][7]
-
Protecting Groups: N-protection of the pyridine ring can alter the electronic distribution and steric environment, sometimes favoring C4 functionalization.[8]
Q2: My Directed ortho-Metalation (DoM) reaction is giving low yields and side products. What are the likely causes?
A2: Directed ortho-Metalation (DoM) is a powerful tool for C2 and C3 functionalization, but it is sensitive to reaction conditions.[9] Common issues include:
-
Incomplete Deprotonation: Ensure your organolithium base (e.g., n-BuLi, LDA) is of high quality and accurately titrated. The reaction must be conducted under strictly anhydrous and inert conditions.
-
Competitive Nucleophilic Addition: The organolithium reagent can add to the C2 or C4 position of the pyridine ring.[10] Using a sterically hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C) can often mitigate this side reaction.[11]
-
Incorrect Directing Group (DMG): The choice of DMG is crucial. Strong directing groups like amides or sulfonamides are effective but can be difficult to remove later.[10] O-carbamates are also effective and can sometimes be easier to cleave.[12]
-
Temperature Control: Maintaining a very low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench is critical to prevent side reactions and decomposition of the lithiated intermediate.
Q3: I am struggling with meta (C3/C5) functionalization. What are the most reliable strategies?
A3: Directing functionalization to the C3 or C5 position is arguably the most significant challenge in pyridine chemistry due to the electronic deactivation at these sites.[1][13] Here are some state-of-the-art approaches:
-
Transition-Metal-Catalyzed C-H Activation: Certain iridium and palladium catalyst systems have been developed that can selectively activate the C3 C-H bond, enabling coupling with various partners.[3][14] These methods often require specific ligands and reaction conditions.
-
Dearomatization-Rearomatization Strategy: This approach involves the temporary dearomatization of the pyridine ring to form an electron-rich intermediate, such as a dihydropyridine. This intermediate then undergoes regioselective functionalization at the C3 position with an electrophile, followed by rearomatization.[1]
-
Zincke Imine Intermediates: A classic reaction that has seen a modern resurgence, the formation of Zincke imines from pyridinium salts allows for subsequent nucleophilic attack at the C3 position, followed by a ring-opening and closing sequence to yield the C3-functionalized pyridine.[1]
Section 3: Troubleshooting Guides
Guide 1: Poor Regioselectivity in Transition-Metal-Catalyzed C-H Arylation
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| Mixture of C2, C3, and C4 isomers | 1. Ligand Inefficiency: The ligand may not be providing sufficient steric or electronic control. 2. Incorrect Catalyst Precursor: The active catalyst may not be forming correctly. 3. Substrate Electronics: The electronic properties of your pyridine substrate may override the directing effect of the catalyst. | 1. Screen Ligands: Experiment with a variety of ligands (e.g., phosphines, N-heterocyclic carbenes, phenanthrolines). Bidentate ligands can sometimes offer better control.[15] 2. Vary Catalyst Source: Try different palladium or iridium sources (e.g., Pd(OAc)₂, [Ir(cod)Cl]₂). 3. Modify Substrate: If possible, install a temporary directing group on the pyridine to enforce the desired regioselectivity. |
| Low Yield of Arylated Product | 1. Catalyst Deactivation: The catalyst may be decomposing under the reaction conditions. 2. Poor Oxidant/Reductant Performance: The oxidant or reductant required for the catalytic cycle may be inefficient. 3. Solvent Effects: The solvent may not be optimal for solubility or reactivity. | 1. Increase Catalyst Loading: A modest increase in catalyst loading can sometimes overcome deactivation pathways. 2. Optimize Additives: Screen different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂) or reductants. 3. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. |
| Homocoupling of Aryl Halide | 1. Reductive Elimination is Faster than Cross-Coupling: The catalyst may be promoting the homocoupling of the aryl halide. | 1. Lower Reaction Temperature: This can sometimes disfavor the homocoupling pathway. 2. Use a Bulky Ligand: A sterically demanding ligand can hinder the formation of the homocoupled product. |
Guide 2: Unsuccessful Pyridine N-Oxide Functionalization
| Symptom | Potential Cause(s) | Troubleshooting Steps |
| No reaction or incomplete conversion | 1. Inefficient N-Oxide Formation: The starting pyridine may not have been fully converted to the N-oxide. 2. Activation Failure: The reagent used to activate the N-oxide (e.g., Ac₂O, POCl₃, PyBroP) may not be effective.[16] 3. Nucleophile is too weak. | 1. Verify N-Oxide Purity: Confirm the purity of your pyridine N-oxide by NMR or LC-MS before proceeding. 2. Screen Activating Agents: Different N-oxides can require different activating agents. For example, PyBroP is a versatile activating agent for a range of nucleophiles.[16] 3. Use a Stronger Nucleophile or Additive: Consider using a more reactive nucleophile or adding a Lewis acid to enhance its reactivity. |
| Formation of undesired isomers | 1. Thermodynamic vs. Kinetic Control: The reaction may be proceeding under thermodynamic control, leading to the most stable isomer, which may not be the desired one. | 1. Lower Reaction Temperature: Running the reaction at a lower temperature can favor the kinetically controlled product. 2. Change the Activating Agent: The choice of activating agent can influence the regioselectivity of the nucleophilic attack. |
| Deoxygenation of N-Oxide without functionalization | 1. Reductive Conditions: The reaction conditions may be too reducing, leading to the removal of the N-oxide without the desired functionalization. | 1. Use a Milder Reducing Agent (if applicable): If a reductant is part of the reaction, switch to a milder one. 2. Avoid Overheating: Excessive heat can sometimes promote deoxygenation. |
Section 4: Experimental Protocols & Methodologies
Protocol 1: C2-Selective Lithiation and Silylation of 3-Chloropyridine
This protocol details a Directed ortho-Metalation (DoM) approach for the functionalization of a pyridine ring.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL).
-
Cooling: Cool the flask to -78 °C in a dry ice/acetone bath.
-
Addition of Base: Slowly add Lithium Diisopropylamide (LDA) (1.1 eq) to the cooled THF.
-
Substrate Addition: Add 3-chloropyridine (1.0 eq) dropwise to the LDA solution, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Electrophilic Quench: Add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise to the reaction mixture.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 3-chloro-2-(trimethylsilyl)pyridine.
Protocol 2: Visible-Light-Mediated C4-Alkylation of Pyridine
This protocol exemplifies a modern photoredox-catalyzed approach to pyridine functionalization.[6]
Step-by-Step Methodology:
-
Setup: In a vial equipped with a magnetic stir bar, combine pyridine (1.0 eq), the desired alkyl radical precursor (e.g., a carboxylic acid, 1.2 eq), a photoredox catalyst (e.g., an iridium or organic dye catalyst, 1-5 mol%), and an appropriate solvent (e.g., acetonitrile).
-
Degassing: Degas the reaction mixture by sparging with nitrogen or argon for 15-20 minutes.
-
Irradiation: Place the vial in front of a blue LED light source and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the C4-alkylated pyridine product.
Section 5: Logic and Workflow Diagrams
Decision-Making for Regioselective Pyridine Functionalization
Caption: A decision-making workflow for selecting a regioselective pyridine functionalization strategy.
Troubleshooting Flowchart for a Failing DoM Reaction
Caption: A troubleshooting flowchart for Directed ortho-Metalation (DoM) reactions.
References
-
Bull, J. A.; Mousseau, J. J.; Pelletier, G.; Charette, A. B. Chemical Reviews, 2012 , 112 (5), 2642–2713.
-
BenchChem. Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM).
-
ResearchGate. Challenges in the functionalization of pyridines.
-
ACS Publications. From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy.
-
PubMed Central. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.
-
ResearchGate. Transition-Metal-Catalyzed Functionalization of Pyridines.
-
ResearchGate. Directed functionalization of pyridine through transition metal catalysis.
-
Tetrahedron Letters, 2008 , 49 (47), 6901-6903. Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents.
-
PubMed. From Pyridine- N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy.
-
Jiao Research Group. Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines.
-
University of Rochester. Directed (ortho) Metallation.
-
ACS Publications. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
-
Arkivoc, 2015 , (ii), 242-268. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
-
ResearchGate. Computational analysis of the reaction of 1 with pyridine.
-
ACS Publications. Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines.
-
Royal Society of Chemistry. C-H Functionalization of Pyridines.
-
PubMed Central. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
-
ACS Publications. Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone.
-
ResearchGate. Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts.
-
PubMed. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines.
-
ResearchGate. Functionalization of pyridine N‐oxides using PyBroP.
-
ACS Publications. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
-
PubMed Central. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
-
PubMed Central. Functionalization of Pyridines at the C4 Position via Metalation and Capture.
-
PubMed Central. Photoredox-Catalyzed C–H Functionalization Reactions.
-
ACS Publications. Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone.
-
BenchChem. Challenges in the functionalization of the furopyridine ring.
-
Sigma-Aldrich. An application of borane as a protecting group for pyridine.
-
BenchChem. Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines.
-
ACS Publications. Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study.
-
Beilstein Journals. Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis.
-
ResearchGate. C-H Functionalization of Pyridines.
-
ACS Publications. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
-
SlideShare. Pyridine CH functionalization.
-
ResearchGate. An Application of Borane As a Protecting Group for Pyridine.
-
PubMed. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs.
-
ResearchGate. Mild Addition of Nucleophiles to Pyridine-N-Oxides.
-
ACS Publications. An Application of Borane As a Protecting Group for Pyridine.
-
ACS Publications. Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes.
-
Semantic Scholar. The Protection and Deprotection of the Pyridine Nitrogen.
-
ResearchGate. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pr.ibs.re.kr [pr.ibs.re.kr]
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- 14. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Yield of 6-Amino-5-methylpyridine-3-sulfonic acid Synthesis
Welcome to the dedicated technical support center for the synthesis of 6-Amino-5-methylpyridine-3-sulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct approach involves the sulfonation of 2-Amino-3-picoline (also known as 2-amino-3-methylpyridine). This electrophilic aromatic substitution reaction typically utilizes a strong sulfonating agent to introduce the sulfonic acid group at the 3-position of the pyridine ring.
Q2: Why is the sulfonation of pyridine derivatives often challenging?
The pyridine ring presents a significant challenge to electrophilic aromatic substitution for two main reasons. Firstly, the nitrogen atom deactivates the ring by withdrawing electron density. Secondly, under the strongly acidic conditions required for sulfonation, the pyridine nitrogen becomes protonated, which further deactivates the ring, making the reaction sluggish and often requiring harsh conditions.[1]
Q3: What are the key factors influencing the yield of this synthesis?
Several factors critically impact the yield:
-
Reaction Temperature: Insufficiently high temperatures can lead to low or no conversion.
-
Strength of Sulfonating Agent: The concentration of sulfur trioxide (SO₃) is a key driver of the reaction.
-
Reaction Time: Adequate time is necessary for the reaction to proceed to completion.
-
Presence of a Catalyst: In some cases, a catalyst can significantly improve reaction rates and yields.
Q4: What are the expected analytical characteristics of this compound?
For characterization, High-Performance Liquid Chromatography (HPLC) is suitable for purity assessment. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.[2]
| Property | Value |
| Molecular Formula | C₆H₈N₂O₃S |
| Molecular Weight | 188.20 g/mol |
| CAS Number | 40741-48-8 |
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield
A low or non-existent yield is a frequent challenge in the sulfonation of pyridine derivatives. Here’s a systematic approach to troubleshooting this issue.
Possible Cause 1: Insufficiently Harsh Reaction Conditions
Classical sulfonation of pyridines often requires very high temperatures, sometimes between 300-350°C when using concentrated sulfuric acid alone.[1]
Solution:
-
Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. A synthesis of 6-aminopyridine-3-sulfonic acid from 2-aminopyridine suggests a reaction temperature of 210°C for 5 hours.[3]
-
Use a Stronger Sulfonating Agent: Employing fuming sulfuric acid (oleum) increases the concentration of the active electrophile, SO₃, which can significantly enhance the reaction rate.[1][4]
Possible Cause 2: Lack of a Catalyst
For many pyridine sulfonations, a catalyst is essential to achieve reasonable yields at lower temperatures.
Solution:
-
Introduce a Catalyst: The use of mercury(II) sulfate as a catalyst has been shown to lower the required reaction temperature to around 230-240°C and improve yields.[1] However, due to the toxicity of mercury compounds, alternative catalysts should be considered if possible. Some syntheses also mention the use of a small amount of aluminum powder.[3]
Possible Cause 3: Inadequate Reaction Time
Sulfonation of deactivated rings can be a slow process.
Solution:
-
Extend Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Some protocols suggest reaction times of up to 24 hours.[1] Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.
Issue 2: Formation of Impurities and Side Products
The formation of byproducts can complicate purification and reduce the overall yield of the desired product.
Possible Cause 1: Sulphone Formation
Under vigorous reaction conditions, the formation of diaryl sulphones can be a troublesome side reaction.[5]
Solution:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and the concentration of the sulfonating agent. Milder conditions, if effective, can help minimize sulphone formation.
Possible Cause 2: Isomer Formation
While the amino and methyl groups on the starting material (2-Amino-3-picoline) direct the sulfonation, there is a possibility of forming other isomers, especially at very high temperatures.[1]
Solution:
-
Precise Temperature Control: Maintain a consistent and optimized reaction temperature to favor the formation of the desired 3-sulfonic acid isomer.
-
Purification: Develop a robust purification method, such as recrystallization from water or aqueous ethanol, to effectively separate the desired product from any isomeric impurities.[1]
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low yield.
Experimental Protocols
Protocol 1: Synthesis of 6-Aminopyridine-3-sulfonic acid (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of 6-aminopyridine-3-sulfonic acid from 2-aminopyridine and should be optimized for 2-amino-3-picoline.[3]
Materials:
-
2-Amino-3-picoline
-
Concentrated Sulfuric Acid
-
Aluminum powder (catalytic amount)
-
Ethanol
-
Crushed ice
-
Deionized water
Procedure:
-
In a suitable reaction vessel, carefully mix 1 mole of 2-amino-3-picoline with 3 moles of concentrated sulfuric acid.
-
Add a small amount of aluminum powder and ethanol.
-
Stir the mixture and heat to 210°C for approximately 5 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration.
-
The crude product can be recrystallized from hot water to yield purified this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Deionized water or aqueous ethanol
Procedure:
-
Dissolve the crude product in a minimum amount of boiling deionized water or a suitable aqueous ethanol mixture.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals under vacuum.
General Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
References
- Technical Support Center: Optimization of Reaction Conditions for Sulfonation of Pyridine Deriv
- 6-Amino-5-nitropyridine-3-sulfonic acid | 62009-38-5 | Benchchem. (URL: )
- (PDF)
- Base-Mediated C4-Selective CÀ H-Sulfonyl
- This compound synthesis - ChemicalBook. (URL: )
- Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC - NIH. (URL: )
- (PDF)
- This compound - CymitQuimica. (URL: )
- SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan Journal of Chemistry. (URL: )
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
- This compound, 97% | 40741-48-8 - J&K Scientific. (URL: )
- Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide - Benchchem. (URL: )
- (PDF)
Sources
Side reactions to consider in the nitration of aminopyridines
Welcome to the technical support center for the nitration of aminopyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this critical but often problematic transformation. The inherent electronic nature of the pyridine ring, combined with the reactivity of the amino group, presents a unique set of challenges that can lead to a variety of side reactions, impacting yield, purity, and regioselectivity.
This document moves beyond standard protocols to provide in-depth, field-tested insights into the causality behind common experimental issues. We will explore the mechanisms of prevalent side reactions and offer robust, self-validating troubleshooting strategies to help you navigate these complexities and achieve your desired synthetic outcomes.
Troubleshooting Guide & FAQs
Question 1: My primary product is 2-Nitraminopyridine, not the expected C-nitro product. Why is the nitro group attacking the amino nitrogen instead of the ring?
Answer: This is a classic and frequently encountered issue in the nitration of 2-aminopyridine. The formation of 2-nitraminopyridine is a result of N-nitration , which competes directly with the desired C-nitration (electrophilic aromatic substitution). The outcome of this competition is primarily dictated by reaction temperature.
-
Mechanistic Insight: At low temperatures (typically below 40°C), the reaction is under kinetic control.[1] The exocyclic amino group's nitrogen is a highly nucleophilic site, and its attack on the electrophilic nitronium ion (NO₂⁺) is kinetically favored, leading to the formation of the N-nitro product, 2-nitraminopyridine.[1][2] This product is often referred to as the kinetic product .[1]
-
The Thermodynamic Product: To favor C-nitration, the reaction needs to be under thermodynamic control. At higher temperatures (50°C or above), the N-nitration becomes reversible. The 2-nitraminopyridine intermediate can undergo an acid-catalyzed intermolecular rearrangement.[1][2] In a strong acidic medium, the nitramino group is protonated, which facilitates its dissociation back into a 2-aminopyridinium ion and a nitronium ion. The liberated nitronium ion can then react with the pyridine ring, which is sufficiently activated at this higher temperature, to form the more stable C-nitro isomers (2-amino-3-nitropyridine and 2-amino-5-nitropyridine).[1] These are the thermodynamic products .[1]
Troubleshooting Steps:
-
Temperature Control is Critical: If 2-nitraminopyridine is your major product, your reaction temperature is too low. Gradually increase the reaction temperature to 50-90°C to facilitate the rearrangement to the C-nitro products.
-
Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the conversion of the nitramine intermediate into the desired C-nitrated products over time.
-
Acid Catalyst: Ensure a sufficiently strong acidic medium (e.g., concentrated sulfuric acid) is used, as it is essential for the intermolecular rearrangement mechanism.[1]
Question 2: I am getting a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. How can I improve the regioselectivity to favor the 5-nitro isomer?
Answer: The formation of both 3-nitro and 5-nitro isomers is typical for the nitration of 2-aminopyridine. The amino group is an ortho-, para-director. In the pyridine ring, this corresponds to the 3- and 5-positions. The 2-amino-5-nitropyridine is almost always the major product, often in a ratio of around 9:1 by weight over the 3-nitro isomer.[1]
-
Mechanistic Insight: The preference for the 5-position over the 3-position is attributed to a concept known as "electric hindrance" .[1][2] In the acidic reaction medium, the ring nitrogen is protonated, carrying a positive charge. The transition state for electrophilic attack at the 3-position (ortho to the amino group) places the incoming positive charge of the nitronium ion in closer proximity to the positively charged ring nitrogen. This creates an unfavorable electrostatic repulsion.[2] Attack at the 5-position (para to the amino group) keeps the positive charges further apart, resulting in a more stable transition state and making it the favored pathway.
Troubleshooting & Optimization:
-
Confirm Reaction Temperature: While "electric hindrance" provides the underlying selectivity, reaction conditions can still influence the ratio. Higher temperatures generally favor the formation of the more stable thermodynamic product (5-nitro isomer).[2] Ensure your reaction is running at an optimal temperature (e.g., 70-90°C) after the initial addition of reagents.
-
Purification Strategy: Achieving perfect selectivity is unlikely. Focus on an efficient separation strategy.
-
Steam Distillation: The 2-amino-3-nitropyridine isomer can form an intramolecular hydrogen bond between the adjacent amino and nitro groups. This chelation reduces its boiling point and makes it volatile with steam, allowing for its separation from the non-volatile 5-nitro isomer.[1]
-
Fractional Crystallization/Sublimation: These methods can also be employed to separate the isomers based on differences in their physical properties.[1]
-
Question 3: My reaction is turning black and forming intractable tars, resulting in very low yield. What is causing this decomposition?
Answer: Severe decomposition, often indicated by dark coloration and tar formation, points to overly harsh reaction conditions or instability of the substrate or products. Aminopyridines are electron-rich and can be sensitive to the strongly oxidizing and acidic environment of nitration.
-
Mechanistic Insight:
-
Oxidative Degradation: The nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent. At excessively high temperatures or with a high concentration of nitric acid, the aminopyridine ring can undergo oxidative degradation, leading to complex polymeric side products (tars).
-
Product Instability: The resulting nitro-aminopyridine products themselves can be unstable under harsh conditions. For certain substrates, the presence of the nitro group can make the compound susceptible to decomposition or even explosive, especially when accumulated in larger batches.[3]
-
Exothermic Reaction: Nitration is a highly exothermic process.[4] If the addition of reagents is too fast or cooling is inadequate, localized "hot spots" can form, leading to runaway reactions and decomposition.
-
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain strict temperature control. Add nitrating agent slowly at low temperature (0-10°C), then allow the reaction to warm to the target temperature. | Prevents runaway exothermic reactions and minimizes oxidative side reactions.[4] |
| Reagent Stoichiometry | Use the minimum effective amount of nitric acid. Avoid large excesses. | Reduces the overall oxidizing potential of the reaction mixture. |
| Order of Addition | Add the aminopyridine (or its solution in H₂SO₄) to the cold nitrating mixture, rather than the other way around. | Ensures the aminopyridine is always in the presence of a large excess of acid, which helps to dissipate heat and control the reaction rate. |
| Substrate Protection | For sensitive substrates like 3-aminopyridine, protecting the amino group before nitration is often necessary to prevent decomposition.[3] | A protecting group like urea reduces the ring's sensitivity to oxidation and directs nitration.[3] |
Question 4: I'm trying to nitrate 3-aminopyridine directly, but it either decomposes or gives a complex mixture. What is the correct strategy?
Answer: Direct nitration of 3-aminopyridine is notoriously difficult. Unlike 2- and 4-aminopyridine where the amino group and ring nitrogen work together to activate specific positions, the electronics of 3-aminopyridine often lead to undesired outcomes under standard nitrating conditions. The use of a protecting group on the amine is the most effective and reliable strategy.
-
Mechanistic Insight: Without protection, the amino group at the 3-position activates the ring for electrophilic attack at the 2-, 4-, and 6-positions. However, the reaction often lacks selectivity and is prone to decomposition.[3] Protecting the amino group fundamentally changes its electronic influence. Converting the amino group into a urea derivative, for example, makes it less activating and provides steric bulk, which helps direct the incoming nitro group with high selectivity.
-
The N,N'-di-(3-pyridyl)-urea Strategy: A proven method involves converting 3-aminopyridine into N,N'-di-(3-pyridyl)-urea by reacting it with phosgene or urea.[3]
-
Protection: This new urea derivative is stable and less susceptible to oxidation.
-
Selective Nitration: Nitration of this urea derivative proceeds smoothly and with extremely high selectivity to the 2-position of both pyridine rings. Yields for this step are consistently over 90%.[3]
-
Deprotection: The resulting N,N'-di-(2-nitro-3-pyridyl)-urea is then hydrolyzed (e.g., with aqueous acid) to cleanly yield the desired 2-nitro-3-aminopyridine in high yield.[3]
-
Experimental Protocols
Protocol 1: Controlled C-Nitration of 2-Aminopyridine
This protocol is designed to favor the formation of the thermodynamic C-nitrated products while minimizing the N-nitramine intermediate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 100 mL).
-
Cooling: Cool the sulfuric acid to 0-5°C using an ice-salt bath.
-
Substrate Addition: While maintaining the low temperature, slowly and portion-wise add 2-aminopyridine (e.g., 0.1 mol). Stir until all solids have dissolved. The formation of the pyridinium sulfate salt is exothermic.
-
Prepare Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 25 mL) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 2-aminopyridine in sulfuric acid. The internal temperature must be strictly maintained below 10°C during the addition.
-
Thermodynamic Rearrangement: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-80°C.
-
Reaction Monitoring: Hold the reaction at this temperature for 2-3 hours, monitoring the disappearance of the 2-nitraminopyridine intermediate (if necessary) by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated base (e.g., aqueous ammonia or NaOH solution), ensuring the temperature is kept low with external cooling.
-
Isolation: The product mixture will precipitate upon neutralization. Collect the solid by filtration, wash with cold water, and dry.
-
Purification: Separate the 3-nitro and 5-nitro isomers via steam distillation or fractional crystallization as required.[1]
Protocol 2: Analysis of Reaction Mixture by HPLC
This protocol provides a general method to quantify the ratio of starting material, intermediates, and products.
-
Sample Preparation: Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in a vial containing a known volume of ice-cold water/acetonitrile solution (e.g., 10 mL). Neutralize with a suitable base (e.g., NaHCO₃).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Analysis: Inject the prepared sample. Identify peaks corresponding to 2-aminopyridine, 2-nitraminopyridine, 2-amino-3-nitropyridine, and 2-amino-5-nitropyridine based on retention times of authentic standards. The relative peak areas can be used to approximate the composition of the reaction mixture.
References
Sources
- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Pyridines
Welcome to the Technical Support Center for pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of substituted pyridines. Recognizing that the pyridine core is a cornerstone of countless pharmaceuticals and functional materials, this resource provides in-depth, field-proven insights to navigate common experimental hurdles. The format is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, addressing specific issues with practical, evidence-based solutions.
Section 1: Classical Pyridine Synthesis – Troubleshooting Common Issues
The classical, named reactions for pyridine synthesis remain workhorses in synthetic chemistry due to their reliability and use of readily available starting materials. However, they are not without their challenges. This section addresses common problems encountered in these foundational methods.
FAQ 1: Hantzsch Pyridine Synthesis - "My yield is consistently low. What are the primary causes and how can I improve it?"
Low yields in the Hantzsch synthesis are a frequent yet solvable issue. The root causes often trace back to suboptimal reaction conditions or incomplete oxidation of the dihydropyridine intermediate.[1]
Causality and Strategic Solutions:
-
Suboptimal Reaction Conditions: The traditional approach of refluxing in ethanol can be slow and inefficient, leading to side reactions or incomplete conversion.[1] Modern catalytic methods have been shown to dramatically improve both reaction times and yields.
-
Incomplete Oxidation: The Hantzsch reaction first produces a 1,4-dihydropyridine (DHP), which must be aromatized to the final pyridine product. Incomplete oxidation is a major source of yield loss.[1]
Troubleshooting Workflow: Low Yield in Hantzsch Synthesis
Caption: A decision tree for troubleshooting low yields in the Hantzsch synthesis.
Quantitative Comparison of Catalysts for Hantzsch Synthesis
The choice of catalyst can profoundly impact the efficiency of the Hantzsch reaction. The following table summarizes the performance of various catalysts for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
| Catalyst | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | NH₄OAc | Ethanol | Reflux | 8 | 65 | [2] |
| p-TSA | NH₄OH | Ethanol | Reflux | 6 | 82 | [2] |
| Tannic Acid | NH₄OAc | H₂O | 80 | 1 | 94 | [2] |
| Fe₃O₄@SiO₂-SO₃H | NH₄OAc | Ethanol | 60 | 0.5 | 96 | [2] |
| UiO-66-NH₂ | NH₄OAc | Ethanol | RT | 0.5 | 98 | [2] |
Analysis: The data clearly shows that catalyzed reactions, particularly with modern heterogeneous catalysts, offer substantial improvements in yield and reaction time while often allowing for milder conditions.[2]
Detailed Protocol: High-Yield Hantzsch Synthesis Using a Heterogeneous Catalyst
This protocol utilizes a solid acid catalyst, Amberlyst-15, which simplifies workup and often improves yields.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 equiv.), β-ketoester (2.0 equiv.), ammonium acetate (1.2 equiv.), and Amberlyst-15 (0.1 g per mmol of aldehyde).
-
Solvent Addition: Add a suitable solvent, such as ethanol or toluene.
-
Reaction: Stir the mixture at 50°C and monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).
-
Catalyst Removal: Cool the reaction mixture to room temperature and filter to remove the Amberlyst-15 resin. Wash the resin with a small amount of the reaction solvent.
-
Oxidation: To the combined filtrate, add an oxidizing agent such as iodine (1.1 equiv.) and reflux until the dihydropyridine intermediate is fully converted to the pyridine (monitor by TLC).
-
Workup and Purification: Concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
FAQ 2: Kröhnke Pyridine Synthesis - "I'm struggling with low yields and reagent quality. What are the critical parameters to control?"
The Kröhnke synthesis is a powerful method for preparing 2,4,6-trisubstituted pyridines, but its success hinges on the quality of the reagents and precise control of reaction conditions.[3]
Causality and Strategic Solutions:
-
Reagent Integrity: The two key reactants, the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl, are prone to degradation. The pyridinium salt must be anhydrous, and the unsaturated carbonyl should be free from polymers.
-
Reaction Conditions: Temperature and solvent choice are critical. Excessive heat can promote side reactions, while insufficient heat will lead to an incomplete reaction. Glacial acetic acid is often a good choice as it serves as both a solvent and a catalyst.
Table: Effect of Reaction Parameters on Kröhnke Synthesis Yield
| Parameter | Typical Conditions | Effect on Yield | Troubleshooting Tip |
| Solvent | Glacial Acetic Acid, Methanol | Polarity and proticity influence reaction rate and selectivity. Acetic acid is often optimal. | Ensure the solvent is anhydrous, as water can interfere with intermediates. |
| Temperature | 80 - 140 °C | Higher temperatures increase rate but can also promote side reactions and decomposition. | Optimize temperature for your specific substrates; a lower temperature for a longer time may improve selectivity. |
| Ammonium Source | Ammonium Acetate | Must be of high purity to serve as an efficient nitrogen source for cyclization. | Use freshly opened, high-purity ammonium acetate. |
Detailed Protocol: Classical Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This protocol is adapted from established procedures for the synthesis of 2,4,6-triarylpyridines.[4]
-
Reactant Preparation: In a round-bottom flask, combine N-phenacylpyridinium bromide (1.0 equiv.), chalcone (1.0 equiv.), and ammonium acetate (8.0 equiv.).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Product Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[4]
FAQ 3: Guareschi-Thorpe & Bohlmann-Rahtz Syntheses - "I'm observing poor regioselectivity and decomposition at high temperatures. How can I address these issues?"
These syntheses offer access to different substitution patterns but can be plagued by issues of regiochemistry and harsh reaction conditions.
Guareschi-Thorpe Synthesis: This reaction condenses cyanoacetic esters with β-dicarbonyl compounds in the presence of ammonia to form substituted 2,6-dihydroxypyridines.[5][6] A modern, greener approach utilizes ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a pH controller, often leading to higher yields and simpler workup as the product precipitates from the reaction mixture.[5][6]
Bohlmann-Rahtz Pyridine Synthesis: This two-step method involves the condensation of an enamine with an alkynone, followed by a high-temperature cyclodehydration. The high temperatures required for the final step can lead to decomposition.
Causality and Strategic Solutions:
-
High-Temperature Decomposition (Bohlmann-Rahtz): The thermal cyclodehydration step is often the bottleneck. The use of acid catalysts can significantly lower the required temperature.
-
Poor Regioselectivity: In both syntheses, the use of unsymmetrical starting materials can lead to mixtures of regioisomers. This is often dictated by steric and electronic factors in the initial Michael addition step.[7]
Troubleshooting Strategies:
-
Catalysis to Reduce Temperature (Bohlmann-Rahtz): Employing a Brønsted acid like acetic acid or a solid acid catalyst such as Amberlyst-15 can lower the required cyclodehydration temperature from 120-160°C to around 50°C.[8] Lewis acids like Yb(OTf)₃ or ZnBr₂ have also been shown to be effective.[9]
-
Improving Regioselectivity: When possible, using symmetrical starting materials is the simplest solution.[7] For unsymmetrical substrates, a careful study of the literature for similar systems is recommended, as the choice of solvent and catalyst can sometimes influence the regiochemical outcome.
Section 2: Modern Synthetic Methods and Purification
While classical methods are invaluable, modern transition-metal-catalyzed reactions and cycloadditions offer alternative and often more efficient routes to complex pyridines. Purification also presents a common set of challenges.
FAQ 4: "What are the advantages of modern transition-metal-catalyzed methods for pyridine synthesis?"
Transition-metal catalysis has revolutionized pyridine synthesis by enabling C-H functionalization and novel cycloaddition pathways.[10] These methods offer several advantages:
-
High Regioselectivity: Catalysts can be designed to direct functionalization to specific positions on the pyridine ring (e.g., C2-selective functionalization), which is often difficult to achieve with classical methods.[10]
-
Broad Substrate Scope: These methods often tolerate a wider range of functional groups.
-
Atom Economy: Cycloaddition reactions, such as the [2+2+2] cycloaddition of alkynes and nitriles, are highly atom-economical ways to construct the pyridine ring.[2]
Workflow: Transition-Metal-Catalyzed vs. Classical Synthesis
Caption: A comparison of the general workflows for classical and modern pyridine synthesis.
FAQ 5: "My substituted pyridine is difficult to purify. What are the best practices for removing impurities?"
Purification of pyridine derivatives can be challenging due to their polarity and basicity. A systematic approach combining acidic washes, chromatography, and recrystallization is often necessary.
Common Impurities and Removal Strategies:
-
Starting Materials: Unreacted starting materials are common impurities.
-
Pyridine (as solvent or byproduct): Pyridine's high boiling point makes it difficult to remove by evaporation alone.
-
Side Products: Byproducts from competing reaction pathways.
Detailed Protocols for Purification:
Protocol 1: Removal of Pyridine Solvent/Byproduct
-
Acidic Wash: After the reaction, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine will be protonated to form water-soluble pyridinium hydrochloride, which will move to the aqueous layer.[11]
-
Copper Sulfate Wash: If the desired product is acid-sensitive, wash the organic layer with a 10-15% aqueous copper(II) sulfate solution. Pyridine forms a water-soluble complex with copper sulfate.[12]
-
Neutralization and Drying: After the acidic or copper sulfate wash, wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful tool for separating pyridine derivatives from impurities with different polarities.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. For many pyridine derivatives, a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point. For very polar compounds, a system like methanol in dichloromethane may be necessary.[13]
-
Column Packing: Pack a column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. For better separation, "dry loading" (adsorbing the sample onto silica gel before adding it to the column) is recommended.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution), and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent final purification step if a suitable solvent can be found.
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal single solvent will dissolve the compound when hot but not when cold.[14] Alternatively, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be used.[14]
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry completely.[15]
References
-
Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synfacts. [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Synthesis of highly substituted 2-pyridones (Microreview). ResearchGate. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
2 approaches to new pyridines. ACS Publications - American Chemical Society. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Kröhnke pyridine synthesis. Wikipedia. [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
- Process for the preparation of substituted pyridines.
- Purification method of pyridine and pyridine derivatives.
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed. [Link]
-
Hantzsch pyridine synthesis. SciSpace. [Link]
-
Column chromatography. University of Arizona. [Link]
-
Hello, i want to know how can i eliminate pyridine by extraction? ResearchGate. [Link]
-
Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. ResearchGate. [Link]
-
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. University of Calgary. [Link]
-
Recrystallization method. Waseda University. [Link]
-
What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link]
-
How to run column chromatography. University of Washington. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]
-
A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate. [Link]
-
Oxidative Synthesis of Kröhnke Pyridines. ChemistryViews. [Link]
-
Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science Publisher. [Link]
-
Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. [Link]
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Technical Support Center: Recrystallization Methods for Purifying Aminopyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical process of recrystallization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows. This document is structured as a dynamic resource, moving from foundational questions to specific, hands-on troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses the most common strategic questions that arise before and during the recrystallization process for aminopyridine derivatives.
Q1: How do I select the optimal solvent for my aminopyridine derivative?
A1: Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent should dissolve the aminopyridine derivative completely when hot (at or near its boiling point) but poorly when cold.[2] This temperature-dependent solubility differential is the driving force for crystallization.
The Causality Behind Solvent Choice:
-
Polarity Matching ("Like Dissolves Like"): Aminopyridines are polar molecules due to the presence of the nitrogen atoms in the ring and the amino group, which can participate in hydrogen bonding.[3] Therefore, polar solvents are generally the best starting point.[3][4]
-
Solubility Data: For 2-aminopyridine, solubility is highest in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF), followed by polar protic solvents like methanol and ethanol. It is least soluble in non-polar solvents like n-hexane and cyclohexane.[5] 4-aminopyridine is very soluble in ethanol and also soluble in water, ether, and benzene.[6][7]
-
Avoid Reactivity: The chosen solvent must be chemically inert towards your compound. For instance, while acetic acid can be a useful solvent for basic compounds, be mindful of potential salt formation which would alter solubility characteristics.[2][8]
A systematic approach is best. Start by testing small quantities of your crude material in a range of solvents, as detailed in the table below.
Table 1: Solvent Selection Guide for Aminopyridine Derivatives
| Solvent | Boiling Point (°C) | Polarity | Typical Use & Rationale |
|---|---|---|---|
| Water | 100 | High | Excellent for highly polar aminopyridines. Its high boiling point creates a large solubility gradient.[2] However, many derivatives have limited water solubility.[9] |
| Ethanol | 78 | High | A very common and effective choice.[9] It dissolves many aminopyridines when hot and allows for good crystal recovery upon cooling.[5][6] |
| Methanol | 65 | High | Similar to ethanol but more volatile. Good for compounds with higher polarity.[2] |
| Isopropanol | 82 | Medium-High | A good alternative to ethanol, with a slightly higher boiling point. |
| Ethyl Acetate | 77 | Medium | An excellent solvent that can often provide a good balance of solubility for moderately polar derivatives.[2] |
| Acetone | 56 | Medium | A strong solvent, but its low boiling point can limit the effective solubility gradient.[2] |
| Toluene | 111 | Low | Useful for less polar derivatives or as part of a mixed-solvent system. |
| Hexane/Heptane | 69 / 98 | Very Low | Generally poor solvents for aminopyridines. Primarily used as the "anti-solvent" or "poor" solvent in a mixed-solvent system.[5] |
Q2: When should I use a single-solvent system versus a mixed-solvent system?
A2:
-
Single-Solvent System: Opt for this method when you can find a single solvent that meets the "highly soluble when hot, poorly soluble when cold" criterion. This is the most straightforward approach.[10]
-
Mixed-Solvent System: This technique is invaluable when no single solvent has the ideal properties.[11] It is commonly used when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot). The system combines a "good" solvent (in which the compound is highly soluble) with a miscible "poor" solvent (in which the compound is sparingly soluble).[12][13] Common pairs for polar compounds like aminopyridines include Ethanol/Water, Acetone/Water, or Toluene/Hexane.[1][12][14]
Q3: My crude product is highly colored. How do I remove colored impurities?
A3: Colored impurities are typically large, conjugated organic molecules that can be effectively removed by adsorbing them onto activated charcoal.[9][10] After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution.[15] Swirl the mixture for a few minutes to allow for adsorption.
Crucial Next Step: The charcoal is a fine powder and must be removed from the hot solution via hot gravity filtration before you allow the solution to cool.[16][17] If you omit this step, the charcoal will contaminate your final product. Use charcoal sparingly, as it can also adsorb your desired compound, leading to reduced yield.[9]
Troubleshooting Guide
This section provides direct answers and actionable solutions to specific problems encountered during recrystallization.
Problem 1: My compound has "oiled out" instead of forming crystals.
Diagnosis: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[18] This happens when the temperature of the solution is above the melting point of your compound at the point of saturation.[18] It is a significant problem because oils tend to trap impurities, defeating the purpose of recrystallization.[18][19]
Common Causes & Solutions:
-
Cause A: The solution is supersaturated at a temperature above the compound's melting point. This is often due to excessively rapid cooling or using a solvent with a boiling point that is too high.
-
Cause B: High concentration of impurities. Impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[20][22]
-
Cause C: Inappropriate solvent choice. The solvent polarity may be too different from your compound, leading to immiscibility of the molten solute.[22]
-
Solution 3: Change the Solvent. Try a solvent with a lower boiling point or a different polarity. For example, if you are using toluene, try switching to ethyl acetate or an ethanol/water mixture.[22]
-
Problem 2: No crystals are forming, even after the solution has cooled to room temperature.
Diagnosis: The solution is likely supersaturated, a stable state where the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.[4][21]
Solutions (to induce nucleation):
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[14][21] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If available, add a single, tiny crystal of the pure compound to the solution.[18][21] This provides a perfect template for further crystal lattice formation.
-
Flash Cool: Briefly place the flask in an ice-water bath for a few minutes.[12] The rapid drop in temperature can sometimes force nucleation. However, be aware that this can lead to the formation of smaller, less pure crystals, so it should be used as a last resort. Once nucleation begins, allow the bulk of the crystallization to proceed slowly at room temperature.
Problem 3: The final yield is very low.
Diagnosis: A low yield means a significant portion of your compound was lost during the process.
Common Causes & Solutions:
-
Cause A: Too much solvent was used. This is the most frequent cause of low recovery.[21] Using more than the minimum amount of hot solvent required for dissolution will leave a large fraction of your product in the mother liquor even after cooling.[1][18]
-
Cause B: Premature crystallization during hot filtration. If crystals form on the filter paper or in the funnel stem during hot filtration, they will be discarded with the insoluble impurities.[12][16]
-
Cause C: Excessive washing with cold solvent. While washing the collected crystals is necessary to remove residual mother liquor, using too much wash solvent, or solvent that isn't ice-cold, will redissolve some of your product.[1][11]
-
Solution 3: Minimize and Chill Wash Solvent. Use only a minimal amount of ice-cold solvent to wash the crystals on the filter.
-
Visualized Workflows and Logic
Diagram 1: General Recrystallization Workflow This diagram outlines the complete, decision-based process for purifying a solid.
Caption: A step-by-step workflow for the recrystallization process.
Diagram 2: Troubleshooting "Oiling Out" This decision tree helps diagnose and solve the common issue of a compound oiling out.
Caption: A decision tree for resolving the "oiling out" phenomenon.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude aminopyridine derivative into an Erlenmeyer flask. Add a boiling chip. In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the flask containing the solid in small portions, swirling after each addition, until the solid just dissolves.[10] Use the absolute minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present or charcoal was used, perform a hot gravity filtration as described in Protocol 3.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[23][24] Slow cooling is essential for the formation of large, pure crystals.[11]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[10]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help them dry. Transfer the crystals to a watch glass and allow them to dry completely.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.[11][13]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent, e.g., water) dropwise with swirling until a faint cloudiness (turbidity) persists.[13][15] This indicates that the solution is saturated.
-
Clarification: Add one or two drops of the hot "good" solvent to just redissolve the turbidity, resulting in a clear, saturated solution.[13]
-
Crystallization & Collection: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol. For the washing step (Step 6), use an ice-cold mixture of the two solvents in the same proportion as your final recrystallization mixture.[13]
Protocol 3: Hot Gravity Filtration
-
Setup: Place a stemless or short-stemmed funnel into the neck of a clean Erlenmeyer flask.[17][23] Place a piece of fluted filter paper in the funnel.[16]
-
Pre-heating: Heat a small amount of pure solvent in a separate flask. Pour a few mL of this boiling solvent through the funnel to heat the glassware and wet the filter paper.[13][16] This prevents premature crystallization in the funnel.
-
Filtration: Bring the solution containing your compound and insoluble impurities to a boil. Pour the boiling mixture through the hot funnel in portions. Keep the solution hot on a hot plate between additions.[17]
-
Rinsing: After all the solution has been transferred, rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any remaining product. If crystals have formed on the filter paper, rinse them through with a minimal amount of fresh, boiling solvent.[16]
References
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- How to recrystallization amine compound and it is not soluble in common organic solvents.
- 2.
- 4-Aminopyridine (4-AP). MP Biomedicals.
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- Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
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- Experiment 2: Recrystallization. University of Toronto Scarborough.
- What is the best solvent for recrystalliz
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
- Synthesis And Characterization Of New 2-amino pyridine Derivatives.
- Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis.
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
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Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 6-Amino-5-methylpyridine-3-sulfonic acid
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 6-Amino-5-methylpyridine-3-sulfonic acid, a key building block in various synthetic pathways. We will explore a primary Reversed-Phase HPLC (RP-HPLC) method, delve into alternative chromatographic approaches, and present a non-HPLC orthogonal technique, supported by experimental design principles and validation strategies grounded in scientific integrity.
The Analytical Challenge: Physicochemical Properties of this compound
This compound is a zwitterionic molecule, possessing both a basic amino group and an acidic sulfonic acid group. This dual nature presents a challenge for traditional RP-HPLC, as it can lead to poor retention and peak shape on standard C18 columns. The high polarity of the molecule further exacerbates this issue. Therefore, a successful HPLC method must be designed to manage these properties effectively to achieve adequate retention and separation from potential impurities.
Understanding Potential Impurities
A robust purity method must be capable of separating the main compound from its potential process-related impurities and degradation products. Based on the common synthesis of this compound from 2-Amino-3-picoline, potential impurities could include:
-
Starting Material: Unreacted 2-Amino-3-picoline.
-
Isomeric Byproducts: Other sulfonated isomers formed during the reaction.
-
Degradation Products: Compounds formed through decomposition of the final product.
Primary Recommended Method: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
For the purity validation of this compound, an Ion-Pair Reversed-Phase HPLC method is recommended as the primary approach. The use of an ion-pairing reagent in the mobile phase effectively neutralizes the charge of the sulfonic acid and amino groups, enhancing retention on a non-polar stationary phase.
Experimental Protocol: IP-RP-HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate with 5 mM Tetrabutylammonium hydrogen sulfate, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-40% B
-
25-30 min: 40% B
-
30-31 min: 40-5% B
-
31-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of 1 mg/mL.
Rationale for Method Design
The choice of a C18 column provides a standard, robust stationary phase. The ion-pairing reagent, tetrabutylammonium hydrogen sulfate, forms a neutral complex with the sulfonic acid group, increasing its hydrophobicity and retention. The acidic pH of the mobile phase ensures the amino group is protonated, which also aids in the ion-pairing mechanism. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
Method Validation According to ICH Q2(R1) Guidelines
Any analytical method used for purity determination must be validated to ensure it is fit for its intended purpose.[1][2] The validation of the proposed IP-RP-HPLC method should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines and would include the following parameters:[3][4][5]
| Validation Parameter | Acceptance Criteria (Illustrative) |
| Specificity | The peak for this compound is pure and resolved from known impurities and a placebo matrix. Peak purity should be > 0.99. |
| Linearity | R² > 0.999 for a minimum of five concentrations across the range of 50-150% of the nominal concentration. |
| Accuracy | 98.0% to 102.0% recovery for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% for peak area and retention time. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | No significant changes in results with deliberate small variations in mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Comparative Analysis of Alternative Methods
While IP-RP-HPLC is a robust primary method, alternative techniques can offer advantages in specific scenarios. Below is a comparison of IP-RP-HPLC with Hydrophilic Interaction Liquid Chromatography (HILIC) and Capillary Electrophoresis (CE).
Alternative Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for highly polar and zwitterionic compounds that are poorly retained in reversed-phase chromatography.[6][7][8][9][10]
-
Column: Zwitterionic HILIC column (e.g., ZIC®-HILIC), 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% to 60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
Alternative Method 2: Capillary Electrophoresis (CE)
CE offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field, making it a powerful orthogonal technique for purity verification.[11][12][13][14][15]
-
Capillary: Fused silica, 50 µm i.d., 60 cm total length (50 cm to detector)
-
Background Electrolyte: 50 mM Phosphate buffer, pH 2.5
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic (50 mbar for 5 s)
-
Detection: UV at 214 nm
Performance Comparison of Analytical Methods
| Parameter | IP-RP-HPLC | HILIC | Capillary Electrophoresis (CE) |
| Principle | Partitioning with ion-pairing | Partitioning into a water-enriched layer on a polar stationary phase | Differential migration in an electric field |
| Advantages | Robust, widely available columns, good for a range of polarities. | Excellent for highly polar and zwitterionic compounds, MS-compatible mobile phases. | High efficiency, low sample and solvent consumption, orthogonal separation mechanism. |
| Disadvantages | Ion-pairing reagents can be harsh on columns and are not ideal for MS. | Can have longer equilibration times, sensitive to mobile phase composition. | Lower concentration sensitivity with UV, reproducibility can be more challenging. |
| Throughput | Moderate | Moderate | High |
| Orthogonality | - | High | Very High |
Visualizing the Workflow
HPLC Purity Validation Workflow
Caption: Workflow for HPLC Purity Validation.
Logical Decision Tree for Method Selection
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The purity validation of this compound requires a well-designed analytical method that can accommodate its zwitterionic and polar nature. An Ion-Pair Reversed-Phase HPLC method serves as a robust and reliable primary approach for routine quality control. However, for orthogonal verification or when mass spectrometry compatibility is paramount, Hydrophilic Interaction Liquid Chromatography and Capillary Electrophoresis present excellent alternatives. The choice of method should be guided by the specific analytical needs, available instrumentation, and the stage of drug development. A thorough validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the chosen method.
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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Baranowska, I., & Płonka, J. (2012). Determination of heterocyclic aromatic amines by capillary electrophoresis coupled to mass spectrometry using in-line preconcentration. Journal of Chromatography A, 1226, 124-130. [Link]
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Chypre, M., et al. (2020). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. Journal of Chromatography B, 1144, 122078. [Link]
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Gala, R., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(17), 6393. [Link]
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Reemtsma, T. (1996). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Journal of Chromatography A, 732(2), 331-338. [Link]
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Ritter, N. M., et al. (2011). Live qualification/validation of purity methods for protein products. Journal of pharmaceutical and biomedical analysis, 54(1), 1-10. [Link]
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Chromatography Forum. HPLC method dev strategies for Zwitterions. [Link]
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Zhelyazkova, B. G., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135-141. [Link]
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Aher, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5773. [Link]
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A Senior Application Scientist's Guide to Pyridine Sulfonation: Comparing Classical and Modern Reagents
Introduction: The Enduring Challenge and Importance of Pyridine Sulfonation
The pyridine ring is a fundamental scaffold in medicinal chemistry and materials science, found in numerous pharmaceuticals and agrochemicals.[1] The introduction of a sulfonic acid (-SO₃H) group can dramatically alter a molecule's properties, often enhancing aqueous solubility and bioavailability—critical parameters in drug design.[2][3] However, the pyridine ring presents a formidable challenge to synthetic chemists. Its electron-deficient nature, a result of the electronegative nitrogen atom, deactivates the ring towards classical electrophilic aromatic substitution (EAS), the very mechanism by which sulfonation occurs.[4][5]
Direct sulfonation of the parent pyridine ring requires forcing, often brutal, reaction conditions that are incompatible with sensitive functional groups.[4][6] This guide provides a comparative analysis of the primary sulfonating agents used for pyridine and its derivatives, from the classical workhorses like oleum to milder, more selective modern reagents. We will delve into the causality behind experimental choices, provide validated protocols, and present a case study on the synthesis of 6-Amino-5-methylpyridine-3-sulfonic acid , a representative substituted pyridinesulfonic acid.
Section 1: The Classical Workhorse: Oleum (Fuming Sulfuric Acid)
Oleum, a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄), is the oldest and most powerful sulfonating agent.[7] Its use is a brute-force approach necessary to overcome the high activation energy barrier of pyridine sulfonation.
Mechanism and Rationale
The active electrophile in this process is believed to be protonated sulfur trioxide, HSO₃⁺, or SO₃ itself.[7] The extreme conditions are required for two reasons:
-
Overcoming Ring Deactivation: The high temperature provides the necessary thermal energy to force the electrophilic attack on the deactivated ring.
-
Reversibility: Sulfonation is a reversible reaction. High temperatures and the presence of a dehydrating agent (excess SO₃) drive the equilibrium toward the sulfonated product.[4]
The reaction overwhelmingly yields the 3-substituted isomer. This regioselectivity is dictated by the stability of the cationic intermediate (the sigma complex). Attack at the 3-position keeps the positive charge away from the electron-withdrawing nitrogen atom, resulting in a more stable intermediate compared to attack at the 2- or 4-positions.[8]
Advantages and Disadvantages
-
Advantages:
-
Low cost and readily available raw material.
-
Effective for simple, robust pyridine scaffolds.
-
-
Disadvantages:
Experimental Protocol: Synthesis of Pyridine-3-Sulfonic Acid via Oleum
This protocol is adapted from historical literature and should be performed with extreme caution by experienced personnel only.[4][6]
Step 1: Reagent Preparation
-
In a specialized high-temperature reaction vessel equipped with a mechanical stirrer and reflux condenser, carefully charge 750 parts by weight of oleum (e.g., 20% SO₃).
-
Cool the vessel in an ice bath.
Step 2: Reaction
-
Slowly add 250 parts of dry pyridine dropwise with vigorous stirring, ensuring the temperature does not exceed 75°C.[6]
-
Add a catalytic amount of mercury(II) sulfate (e.g., 2 parts).
-
Gradually heat the mixture to 230-240°C and maintain this temperature for 12-14 hours.[4]
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool completely to room temperature.
-
In a separate, large vessel, prepare a stirred solution of water and cool it in an ice bath.
-
Very slowly and carefully, pour the reaction mixture onto the stirred ice/water. This is an extremely exothermic process.
-
Neutralize the acidic solution by the slow addition of a base like calcium carbonate until effervescence ceases. This precipitates calcium sulfate.
-
Filter off the calcium sulfate. The filtrate contains the calcium salt of pyridine-3-sulfonic acid.
-
To obtain the free acid, carefully add the stoichiometric amount of sulfuric acid to the filtrate to precipitate calcium sulfate again.
-
Filter the mixture and evaporate the filtrate to dryness to yield pyridine-3-sulfonic acid.
Section 2: The Modern Standard: Sulfur Trioxide-Pyridine Complex (SO₃·py)
The sulfur trioxide-pyridine complex is a stable, non-volatile, and easy-to-handle white solid.[12][13] It serves as a mild electrophilic sulfonating agent, delivering SO₃ in a controlled manner and avoiding the hazards of oleum or free SO₃.[3]
Mechanism and Rationale
The SO₃·py complex itself is the sulfonating agent. It provides a source of electrophilic sulfur trioxide without the associated strong acidity and oxidizing power of oleum. The reaction can often be performed in an inert solvent or, conveniently, using excess pyridine as the solvent.[14] This mildness makes it the reagent of choice for substrates with sensitive functional groups.
Advantages and Disadvantages
-
Advantages:
-
Disadvantages:
-
Higher cost compared to oleum.
-
May be less reactive for highly deactivated pyridine rings.
-
Experimental Protocol: General Sulfonation using SO₃·py Complex
This is a general procedure that can be adapted for various pyridine derivatives.[13]
Step 1: Reagent Preparation
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve the pyridine substrate (1 equivalent) in a suitable solvent (e.g., excess pyridine, dichloroethane, or acetonitrile).
Step 2: Reaction
-
Add the sulfur trioxide-pyridine complex (1.0 to 1.5 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and monitor the reaction progress using TLC or HPLC.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent (e.g., cold pyridine or toluene) to remove impurities.[13]
-
If the product is soluble, the solvent can be removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from an aqueous or alcoholic solution.
Section 3: The Aggressive Alternative: Chlorosulfonic Acid (ClSO₃H)
Chlorosulfonic acid is another powerful sulfonating agent. It is highly reactive and must be handled with extreme care due to its violent reaction with water and its corrosive nature.[15][16]
Mechanism and Rationale
Chlorosulfonic acid acts as a source of SO₃, but the initial product is a sulfonyl chloride (-SO₂Cl), which is subsequently hydrolyzed to the sulfonic acid during aqueous work-up. Its high reactivity allows for sulfonation at temperatures lower than those required for oleum, but it is less controlled than the SO₃·py complex.
Advantages and Disadvantages
-
Advantages:
-
Highly reactive, can sulfonate deactivated rings.
-
Reaction temperatures are often lower than with oleum.
-
-
Disadvantages:
Experimental Protocol: General Sulfonation using Chlorosulfonic Acid
This protocol requires a robust experimental setup to handle the corrosive reagents and HCl byproduct.[16]
Step 1: Reagent Preparation
-
In a flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a scrubber (to neutralize HCl), place the pyridine substrate (1 equivalent).
-
Cool the flask to 0°C in an ice bath.
Step 2: Reaction
-
Slowly add chlorosulfonic acid (2-4 equivalents) dropwise to the substrate, maintaining the low temperature.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat as required (e.g., 60-100°C) to drive the reaction to completion. Monitor by TLC/HPLC.
Step 3: Work-up and Isolation
-
Cool the reaction mixture in an ice bath.
-
Very carefully, quench the reaction by pouring it onto a large amount of crushed ice.
-
The resulting acidic solution is then neutralized with a suitable base (e.g., NaOH or NaHCO₃ solution).
-
The sulfonic acid product is then isolated from the aqueous solution, often by crystallization after adjusting the pH.
Comparative Summary and Data
The choice of sulfonating agent is a critical decision based on the substrate's reactivity, the desired scale, and safety considerations.
| Feature | Oleum / Fuming H₂SO₄ | Sulfur Trioxide-Pyridine (SO₃·py) | Chlorosulfonic Acid (ClSO₃H) |
| Reactivity | Very High | Mild / Moderate | High |
| Typical Temp. | 230 - 350 °C[6] | 70 - 100 °C[14] | 25 - 120 °C |
| Regioselectivity | 3-position[8] | 3-position | 3-position |
| Substrate Scope | Limited to robust molecules | Broad, good for complex molecules[3] | Moderate |
| Key Hazards | Extremely corrosive, high temp/pressure, toxic catalyst[10] | Low; stable solid[12] | Extremely corrosive, reacts violently with water, HCl gas byproduct[15] |
| Work-Up | Difficult; large waste stream | Simple filtration/evaporation | Hazardous quenching required |
| Cost | Low | High | Moderate |
Visualization of Key Processes
General Sulfonation Workflow
The following diagram outlines a typical workflow for a laboratory-scale pyridine sulfonation reaction.
Caption: Generalized workflow for pyridine sulfonation.
Mechanism of Electrophilic Sulfonation
This diagram illustrates the fundamental mechanism of electrophilic aromatic substitution on the pyridine ring.
Caption: Mechanism of electrophilic attack on pyridine.
Case Study: Synthesis of this compound
The target molecule, this compound, is synthesized from 2-Amino-3-methylpyridine (also known as 2-amino-3-picoline).[17][18] The presence of the amino group (-NH₂) makes the ring more electron-rich compared to pyridine, but it is still an acid-sensitive functional group. Therefore, a milder sulfonating agent is highly preferred over oleum to avoid degradation and unwanted side reactions. The SO₃·py complex is the ideal choice.
Proposed Experimental Protocol
Starting Material: 2-Amino-3-methylpyridine (C₆H₈N₂)[18] Reagent: Sulfur trioxide-pyridine complex (SO₃·py)
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask, dissolve 10.8 g (0.1 mol) of 2-Amino-3-methylpyridine in 100 mL of pyridine.
-
Stir the solution at room temperature to ensure complete dissolution.
Step 2: Sulfonation
-
To the stirred solution, add 17.5 g (0.11 mol, 1.1 equivalents) of sulfur trioxide-pyridine complex in three portions over 15 minutes.
-
Heat the reaction mixture to 95°C in an oil bath and maintain this temperature for 6 hours.
-
Monitor the disappearance of the starting material by thin-layer chromatography (Mobile Phase: Ethyl Acetate/Hexane 1:1).
Step 3: Isolation and Purification
-
After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Cool the flask further in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with 30 mL of cold pyridine, followed by 50 mL of cold toluene to remove any residual pyridine.
-
Dry the white solid under vacuum at 60°C to a constant weight to yield this compound.
Conclusion and Recommendations
While oleum-based sulfonation represents the historical foundation of pyridine chemistry, its severe limitations in terms of safety, environmental impact, and substrate compatibility make it unsuitable for modern drug discovery and development.
For researchers and drug development professionals, the sulfur trioxide-pyridine complex is the superior sulfonating agent for pyridine derivatives . Its mild nature, ease of handling, and high selectivity allow for the reliable synthesis of complex sulfonated pyridines, such as this compound, with higher purity and yield. The use of SO₃·py aligns with the principles of green chemistry by avoiding hazardous reagents and minimizing waste, making it the authoritative choice for contemporary synthetic challenges.
References
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- Master Organic Chemistry. (2018, April 30).
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- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
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The "Magic Methyl" Effect: A Comparative Analysis of Methyl-Substituted vs. Unsubstituted Aminopyridine Sulfonic Acids in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. Among the vast arsenal of chemical alterations, the addition of a simple methyl group—often termed the "magic methyl" effect—can profoundly influence a molecule's biological activity. This guide provides an in-depth comparison of methyl-substituted versus unsubstituted aminopyridine sulfonic acids, exploring the causal relationships behind their differential activities and offering practical, field-proven experimental insights.
Introduction: The Aminopyridine Sulfonic Acid Scaffold
Aminopyridine sulfonic acids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The aminopyridine moiety is a common feature in numerous biologically active molecules, while the sulfonic acid group can enhance aqueous solubility and introduce a key hydrogen bond donor/acceptor site, crucial for target engagement.[1][2] The interplay between the basic amino group, the acidic sulfonic acid, and the aromatic pyridine ring creates a unique pharmacophore with diverse therapeutic potential, including anticancer and antimicrobial applications.[3][4][5]
The Influence of Methyl Substitution: A Mechanistic Perspective
The introduction of a methyl group, while seemingly a minor structural change, can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. This is not merely an increase in lipophilicity; the "magic methyl" effect is a multifactorial phenomenon.
Expertise & Experience: From a drug developer's perspective, the decision to add a methyl group is a calculated one, aimed at achieving several potential advantages:
-
Enhanced Target Affinity: A methyl group can promote favorable van der Waals interactions within a protein's binding pocket, increasing the compound's affinity for its target. This can be particularly impactful if the methyl group fills a small hydrophobic pocket that was previously unoccupied by the unsubstituted analog.
-
Conformational Rigidity: The steric bulk of a methyl group can restrict the rotation of nearby bonds, locking the molecule into a more biologically active conformation. This pre-organization can reduce the entropic penalty of binding, leading to a more potent inhibitor.
-
Metabolic Blocking: Methyl groups can be strategically placed to block sites of metabolic oxidation by cytochrome P450 enzymes. This "metabolic shielding" can increase the compound's half-life and oral bioavailability.
-
Altered pKa: The electron-donating nature of a methyl group can subtly alter the pKa of the nearby amino and pyridine nitrogen atoms, which can influence the compound's ionization state at physiological pH and its ability to form key ionic interactions with its target.
Comparative Biological Activity: A Tale of Two Scaffolds
Anticancer Activity
Unsubstituted 4-aminopyridine (4-AP) has demonstrated pro-apoptotic properties in various cancer cell lines, including human acute myeloid leukemia (AML) and breast cancer.[6][7] Mechanistic studies indicate that 4-AP can act as a voltage-gated potassium channel blocker, leading to an increase in intracellular calcium concentration ([Ca2+]i) via the P2X7 receptor pathway, which in turn triggers apoptosis.[6]
The introduction of a methyl group, as in the hypothetical 6-amino-5-methylpyridine-3-sulfonic acid, could potentially enhance this anticancer activity. For instance, if the methyl group can establish additional hydrophobic interactions within the binding site of the potassium channel or an allosteric site on the P2X7 receptor, it could lead to a lower IC50 value.
Data Presentation: Anticancer Activity of Aminopyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 4-Aminopyridine (unsubstituted) | Human AML cells | Not specified, induces apoptosis | P2X7 receptor pathway activation[6] |
| 4-Aminopyridine (unsubstituted) | MCF-7 (Breast Cancer) | Not specified, inhibits proliferation | G1 or S phase cell cycle arrest[7] |
| 4-Amino-N-(quinolin-8-yl)pyridine-3-sulfonamide | HCT-116, MCF-7, HeLa | 4–43 | Inhibition of NF-κB pathway[3] |
Antimicrobial Activity
Sulfonamide derivatives of aminopyridines have shown promise as antimicrobial agents.[4][8] The general mechanism of action for sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
A methyl group on the aminopyridine ring could influence antimicrobial potency in several ways. It might enhance binding to the DHPS active site through hydrophobic interactions. Alternatively, it could alter the electronic properties of the sulfonamide group, making it a more effective mimic of the natural substrate, para-aminobenzoic acid (PABA).
Data Presentation: Antimicrobial Activity of Aminopyridine Sulfonamides
| Compound | Bacterial Strain | MIC (µg/mL) |
| Imidazole[1,2-a]pyridine-sulfonamides | Various bacteria | Not specified, shows activity[9] |
| Thienopyrimidine-sulfonamide hybrids | S. aureus, E. coli | 15-29.67 (zone of inhibition in mm) |
This table presents data on aminopyridine sulfonamide derivatives, highlighting their potential as antimicrobials. The specific impact of a methyl group on the aminopyridine core requires further investigation.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-controlled experimental protocols are paramount.
MTT Assay for Anticancer Activity
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[10][11][12][13]
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (methyl-substituted and unsubstituted aminopyridine sulfonic acids) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualization: MTT Assay Workflow
Caption: Workflow for determining anticancer activity using the MTT assay.
Broth Microdilution Assay for Antimicrobial Activity
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[14][15][16]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after an incubation period.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Mandatory Visualization: Broth Microdilution Workflow
Caption: Workflow for determining antimicrobial activity via broth microdilution.
Conclusion: The Strategic Value of Methyl Substitution
The comparison between methyl-substituted and unsubstituted aminopyridine sulfonic acids underscores a fundamental principle in drug discovery: small structural modifications can lead to significant changes in biological activity. While this guide has drawn upon data from the broader class of aminopyridine derivatives due to a lack of direct comparative studies on the specific sulfonic acid compounds, the underlying principles of the "magic methyl" effect provide a strong rationale for investigating such substitutions.
For researchers in the field, the key takeaway is the importance of a systematic and mechanistically driven approach to lead optimization. The strategic addition of a methyl group should be considered not as a random shot in the dark, but as a hypothesis-driven experiment to probe the structure-activity relationship, enhance target engagement, and improve pharmacokinetic properties. The provided experimental protocols offer a robust framework for validating these hypotheses and generating the high-quality, reproducible data necessary to advance promising compounds through the drug development pipeline.
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A Comparative Guide to the Validation of 6-Amino-5-methylpyridine-3-sulfonic acid Synthesis: An Emphasis on Elemental Analysis
For researchers, scientists, and professionals in drug development, the rigorous validation of a synthesized chemical compound is the bedrock of reliable and reproducible research. The identity, purity, and empirical formula of a novel molecule must be unequivocally confirmed before it can be advanced for further study or application. This guide provides an in-depth, objective comparison of analytical techniques for the validation of synthesized 6-Amino-5-methylpyridine-3-sulfonic acid, with a primary focus on the foundational method of elemental analysis. We will explore the causality behind experimental choices, present supporting data, and contrast this classical technique with modern spectroscopic alternatives.
The Synthetic Pathway: From Precursor to Product
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. A common synthetic route begins with a commercially available precursor, such as 2-amino-3-picoline, and proceeds through sulfonation.
A plausible synthetic approach involves the direct sulfonation of 2-amino-3-picoline. In this reaction, the pyridine derivative is treated with a strong sulfonating agent, such as fuming sulfuric acid (oleum). The reaction is typically heated to drive the electrophilic aromatic substitution to completion. The amino group at the 2-position and the methyl group at the 3-position are activating groups that direct the incoming sulfonic acid group to the 5-position. However, due to the harsh reaction conditions, careful purification is necessary to remove any side products or unreacted starting materials.[1][2]
The rationale for this direct approach lies in its efficiency, though it necessitates a robust purification strategy, often involving recrystallization from a suitable solvent like hot water, to isolate the desired product.[2]
Caption: Synthetic workflow for this compound.
Core Validation: The Power and Precision of Elemental Analysis
Elemental analysis is a cornerstone technique for determining the elemental composition of a compound.[3] It is a destructive method that involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[3][4] The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), nitrogen gas (N₂), and sulfur dioxide (SO₂)—are separated and quantified by detectors.[3][4] From these measurements, the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the original sample are calculated.[5]
This technique provides a fundamental check of a compound's identity and purity. If the experimental percentages match the theoretical values calculated from the expected molecular formula, it provides strong evidence that the correct compound has been synthesized and is free from significant impurities.[6][7]
Theoretical vs. Experimental Data
For this compound (C₆H₈N₂O₃S), the theoretical elemental composition is calculated as follows:
-
Carbon (C): (6 x 12.011) / 188.20 * 100% = 38.28%
-
Hydrogen (H): (8 x 1.008) / 188.20 * 100% = 4.28%
-
Nitrogen (N): (2 x 14.007) / 188.20 * 100% = 14.89%
-
Sulfur (S): (1 x 32.06) / 188.20 * 100% = 17.04%
The following table presents these theoretical values alongside a set of hypothetical experimental results for a synthesized sample. Most academic journals and regulatory bodies consider a deviation of up to ±0.4% between the calculated and found values to be acceptable for claiming a compound's purity.[10][11]
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 38.28 | 38.15 | -0.13 |
| Hydrogen (H) | 4.28 | 4.35 | +0.07 |
| Nitrogen (N) | 14.89 | 14.78 | -0.11 |
| Sulfur (S) | 17.04 | 17.12 | +0.08 |
These experimental values are hypothetical and for illustrative purposes.
A close correlation, as shown in the table, strongly supports the successful synthesis and purification of the target compound. Significant deviations could indicate the presence of residual solvents, starting materials, byproducts, or an incorrect molecular structure altogether.
Experimental Protocol: CHNS Combustion Analysis
-
Sample Preparation: A small amount of the highly purified and dried sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule is introduced into a high-temperature furnace (around 900-1000 °C) where it is combusted in a stream of pure oxygen.
-
Gas Separation: The resulting mixture of gases (CO₂, H₂O, N₂, SO₂) is passed through a column where they are separated, often by gas chromatography.
-
Detection: The separated gases are quantified by a thermal conductivity detector or other specialized detectors.
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Caption: Workflow for CHNS elemental analysis.
A Broader Perspective: Comparative Analytical Techniques
While elemental analysis is crucial for confirming the empirical formula and purity, it provides no information about the specific arrangement of atoms or the compound's structural integrity. For comprehensive validation, it must be complemented by spectroscopic techniques.[6]
| Technique | Information Provided | Nature of Analysis | Key Application |
| Elemental Analysis | Percentage composition of C, H, N, S.[4][12] | Quantitative, Destructive | Confirms empirical formula and purity.[7] |
| NMR Spectroscopy | Detailed map of atomic connectivity and chemical environment.[13][14][15] | Structural, Non-destructive | Unambiguous structure determination.[16][17] |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., -NH₂, -SO₃H, C=C).[18][19] | Structural, Non-destructive | Confirms functional groups and monitors reactions.[20][21] |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns.[22] | Structural, Destructive | Confirms molecular weight and elemental composition. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation in organic chemistry.[23] They provide detailed information about the number and types of hydrogen and carbon atoms and their connectivity within the molecule, allowing for an unambiguous confirmation of the this compound structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[22] For the target compound, one would expect to see characteristic absorption bands for the N-H stretches of the amino group, the aromatic C-H and C=C stretches of the pyridine ring, and the strong, characteristic S=O stretches of the sulfonic acid group.[24][25]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, often to within a few parts per million. This allows for the confirmation of the molecular formula.
An Integrated Approach to Synthesis Validation
The most robust validation strategy employs a combination of these techniques. Elemental analysis serves as a fundamental check on purity and composition, while NMR and FTIR provide definitive structural confirmation.
Caption: Recommended integrated workflow for compound validation.
Conclusion
The validation of a synthesized compound is a multi-faceted process that demands rigorous analytical scrutiny. Elemental analysis remains an indispensable tool, providing a direct and accurate measure of elemental composition and purity that spectroscopic methods alone cannot.[7][26] Its ability to confirm that the empirical formula of the synthesized product matches the theoretical expectation is a critical step in the characterization of any new molecule. However, for complete and unambiguous validation, particularly in the context of drug development and materials science, it is essential to employ a synergistic approach. By combining the quantitative power of elemental analysis with the detailed structural insights from techniques like NMR and FTIR, researchers can establish the identity and purity of compounds like this compound with the highest degree of scientific confidence.
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A Senior Application Scientist's Guide to the Synthetic Routes of Aminopyridine Sulfonic Acids
Aminopyridine sulfonic acids represent a critical class of heterocyclic compounds, serving as versatile building blocks in the development of novel therapeutic agents and functional materials.[1][2] Their amphoteric nature, stemming from the basic amino group and the acidic sulfonic acid moiety, imparts unique physicochemical properties that are highly valued in medicinal chemistry. The strategic introduction of a sulfonic acid group onto the aminopyridine scaffold can be a synthetic challenge, governed by the inherent electronic properties of the pyridine ring and the directing effects of the amino substituent.
This guide provides a comparative analysis of the principal synthetic strategies for accessing these important molecules. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach, offering researchers the critical insights needed to select and optimize the most suitable pathway for their specific target.
Route 1: Direct Electrophilic Aromatic Sulfonation
Direct sulfonation is often the most atom-economical and straightforward approach for introducing a sulfonic acid group, particularly on electron-rich aromatic systems. In the case of aminopyridines, the powerful electron-donating amino group activates the ring towards electrophilic attack.
Causality Behind Experimental Choices
The pyridine ring is intrinsically electron-deficient and generally resistant to electrophilic aromatic substitution. However, the presence of a strongly activating amino group can overcome this deactivation. The directing effect of the amino group is paramount; for instance, in 4-aminopyridine, the amino group directs the incoming electrophile (the sulfonyl group) to the ortho position (C3).[1]
The choice of sulfonating agent is critical and dictated by the need for a potent electrophile. Oleum (fuming sulfuric acid), a solution of sulfur trioxide (SO₃) in sulfuric acid, is a common and powerful choice.[1][3] The reaction requires harsh conditions—high temperatures and long reaction times—to drive the sulfonation to completion on the moderately reactive aminopyridine ring.[3] These stringent conditions are necessary to generate a sufficient concentration of the SO₃ electrophile and overcome the activation energy barrier of the reaction.
Advantages:
-
Simplicity: Often involves a single synthetic step from the parent aminopyridine.
-
Atom Economy: High atom economy as it directly adds the desired functional group.
Disadvantages:
-
Harsh Conditions: Requires high temperatures (e.g., 120°C) and highly corrosive reagents like oleum.[1][3]
-
Regioselectivity Issues: While the amino group is a strong director, over-sulfonation can lead to disubstituted byproducts under the harsh conditions.[3]
-
Limited Substrate Scope: Not suitable for substrates with functional groups sensitive to strong acids and high temperatures.
-
Challenging Purification: The polar nature of both the starting material and the zwitterionic product can complicate separation from unreacted starting material and the reaction medium.[3]
Experimental Protocol: Synthesis of 4-Aminopyridine-3-sulfonic Acid via Direct Sulfonation[1][5]
-
Reaction Setup: In a suitable reaction vessel, carefully dissolve 10 mmol of 4-aminopyridine in 10 mL of 20% oleum (20% SO₃ in H₂SO₄).
-
Heating: Heat the resulting solution to 120°C (393 K).
-
Reaction Monitoring: Maintain the reaction at this temperature for an extended period, for example, 4 days, to ensure the reaction goes to completion.[3]
-
Work-up: After the reaction period, cool the mixture to room temperature. Carefully decant the excess oleum.
-
Purification: The solid crude product is then subjected to recrystallization from water to yield colorless crystals of 4-aminopyridinium-3-sulfonate monohydrate.[1][3]
Workflow for Direct Sulfonation
Caption: Workflow for the synthesis of 4-aminopyridine-3-sulfonic acid.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
The Nucleophilic Aromatic Substitution (SNAr) pathway offers a mechanistically distinct and often milder alternative to direct sulfonation. This strategy relies on the inherent electron deficiency of the pyridine ring, which makes it susceptible to nucleophilic attack, especially at the C2 and C4 positions.[4][5]
Causality Behind Experimental Choices
This route requires a pyridine ring substituted with a good leaving group (e.g., a halogen) at a position activated towards nucleophilic attack (ortho or para to the ring nitrogen). To further enhance reactivity and overcome the need for harsh conditions, the pyridine nitrogen can be oxidized to an N-oxide. This modification withdraws additional electron density from the ring, making it significantly more electrophilic and susceptible to attack by weak nucleophiles like bisulfite.
A published patent details a process for preparing pyridine-3-sulfonic acid starting from 3-chloropyridine.[6] The 3-chloro-pyridine is first oxidized to the 3-chloropyridine-N-oxide. This N-oxide is then heated with sodium bisulfite in an aqueous solution, where the bisulfite ion displaces the chloride ion.[6][7] The final step involves the reduction of the pyridine-3-sulfonic acid-N-oxide, typically via catalytic hydrogenation with a catalyst like Raney nickel, to yield the final product.[6][7][8] This multi-step process allows for precise regiochemical control that is not achievable via direct sulfonation of unsubstituted pyridine.
Advantages:
-
Regiocontrol: The position of the sulfonic acid group is precisely determined by the initial position of the leaving group.
-
Milder Conditions: The sulfonation step (nucleophilic substitution) can often be performed under less harsh conditions than electrophilic sulfonation.
-
Broader Scope: May tolerate functional groups that are sensitive to fuming sulfuric acid.
Disadvantages:
-
Multi-step Synthesis: Requires the preparation of a pre-functionalized pyridine, adding to the overall step count.
-
Substrate Availability: The availability of the required halopyridine precursor can be a limiting factor.
-
N-oxide Chemistry: Involves additional oxidation and reduction steps, which can add complexity and cost to the overall synthesis.
Experimental Protocol: Synthesis of Pyridine-3-sulfonic Acid via SNAr[8][9]
-
Sulfonation Reaction: In an autoclave, dissolve 18.7 kg of sodium bisulfite in 55.8 liters of water. Adjust the pH to 9-9.5 with approximately 14.4 kg of sodium hydroxide. Add 11.7 kg of crude 3-chloropyridine-N-oxide to the solution.
-
Heating: Heat the mixture to 145°C. The reaction will generate a pressure of 4 to 5 bars. Stir at this temperature for 17 hours.
-
Cooling: After the reaction is complete, cool the mixture to 90°C.
-
Reduction Setup: Make the solution alkaline with 1 kg of 50% sodium hydroxide. Under a nitrogen atmosphere, add 0.5 kg of Raney nickel catalyst.
-
Hydrogenation: Heat the suspension to 100-110°C and apply hydrogen gas at 7 bars of pressure. Continue hydrogenation for 16 hours.
-
Isolation: Cool the mixture to 70°C and separate the catalyst via pressure filtration. The pyridine-3-sulfonic acid can then be isolated and purified from the filtrate.
Workflow for SNAr Synthesis
Caption: Multi-step synthesis of pyridine-3-sulfonic acid via SNAr.
Route 3: Modern Metal-Catalyzed and Regioselective Strategies
Modern organic synthesis has seen the development of more sophisticated, albeit less commonly scaled, methods that offer unparalleled regioselectivity. These often involve transition-metal catalysis or novel activation strategies.
Causality Behind Experimental Choices
1. Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination): While not a direct route to sulfonic acids, this reaction is a cornerstone for synthesizing sulfonamides, which are closely related derivatives.[9][10][11] The mechanism involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine.[10][11] This strategy would be applied to first synthesize an aminopyridine from a halopyridine, which could then be subjected to sulfonation. The power of this method lies in its broad substrate scope and high functional group tolerance.[11]
2. Copper-Catalyzed C-S Coupling: Copper catalysis is effective for forming carbon-sulfur bonds.[12] For example, copper catalysts can mediate the coupling of aryl halides or boronic acids with sulfinate salts or thiosulfonates to produce sulfones and sulfonamides.[12][13] These methods provide direct access to the sulfonyl moiety under conditions that are often milder than classical sulfonation.
3. Base-Mediated C-H Sulfonylation: Recent research has demonstrated a highly regioselective C4-sulfonylation of pyridine.[2][14][15] This method involves activating the pyridine ring with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt.[2][14] The choice of base, such as N-methylpiperidine, was found to be crucial for steering the regioselectivity towards the C4 position, avoiding the C2 isomer that often forms under other conditions.[2][15] This approach represents a cutting-edge strategy for precise C-H functionalization.
Advantages:
-
Exceptional Regioselectivity: Can target specific positions on the pyridine ring that are inaccessible by other methods.[14]
-
High Functional Group Tolerance: Metal-catalyzed reactions are often compatible with a wide range of functional groups.
-
Milder Conditions: Typically avoids the use of strong, corrosive acids and high temperatures.
Disadvantages:
-
Cost and Complexity: Often require expensive and air-sensitive metal catalysts and ligands.
-
Multi-step Precursor Synthesis: May require the synthesis of specific precursors like sulfinate salts or aryl halides.
-
Scalability: May not be as readily scalable as classical methods for bulk production.
Comparative Data Summary
The choice of a synthetic route is a multi-factorial decision. The following table summarizes the key performance indicators for the discussed methodologies to aid in this selection process.
| Parameter | Direct Sulfonation | Nucleophilic Aromatic Substitution (SNAr) | Modern Metal-Catalyzed Methods |
| Regioselectivity | Moderate to Good (Substituent Directed)[1] | Excellent (Determined by Leaving Group)[7] | Excellent (Catalyst/Reagent Controlled)[2][14] |
| Typical Yields | Variable; can be high but losses during workup are common[3] | Good to Excellent | Moderate to Excellent |
| Reaction Conditions | Harsh (e.g., Oleum, >120°C)[1][3] | Moderate to Harsh (e.g., 145°C, pressure)[7] | Generally Mild (RT to moderate heating) |
| Substrate Scope | Limited by acid-sensitive groups | Broader; depends on precursor availability | Very Broad; high functional group tolerance |
| Key Advantages | Simplicity, atom economy | Excellent regiocontrol | Unmatched selectivity, mild conditions |
| Key Disadvantages | Harsh conditions, potential side reactions[3] | Multi-step, precursor-dependent | Catalyst cost, complexity, scalability |
Conclusion and Recommendations
The synthesis of aminopyridine sulfonic acids can be approached through several distinct strategies, each with a unique profile of advantages and limitations.
-
Direct Electrophilic Sulfonation remains a viable and direct route, especially for activated substrates like 4-aminopyridine where the desired regiochemistry is favored.[1] It is most suitable for robust molecules in research settings where harsh conditions are manageable and a single-step transformation is prioritized.
-
The Nucleophilic Aromatic Substitution (SNAr) pathway provides a robust solution when precise regiochemical control is non-negotiable and a multi-step synthesis is acceptable.[6][7] This method is particularly valuable for accessing isomers that are difficult or impossible to obtain through direct sulfonation.
-
Modern Metal-Catalyzed and Regioselective Methods represent the state-of-the-art in pyridine functionalization.[2][14] For complex, late-stage functionalization in drug discovery or when constructing highly specialized molecules, the high cost and complexity are justified by the exceptional selectivity and mildness of these transformations.
Ultimately, the optimal synthetic route will depend on the specific target molecule, the required scale, the available starting materials, and the chemist's tolerance for either harsh reaction conditions or multi-step, complex procedures.
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Efficacy of Aminopyridine Derivatives as Kinase Inhibitors: A Comparative Guide
Introduction: The Central Role of Kinases and the Promise of the Aminopyridine Scaffold
Protein kinases are fundamental regulators of cellular processes, acting as molecular switches that govern everything from cell growth and proliferation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2][3] The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.[2]
Among the myriad of chemical scaffolds explored for kinase inhibition, the aminopyridine core has emerged as a particularly versatile and fruitful starting point.[4] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent anchor for designing potent and selective inhibitors.[5] This guide provides a comparative analysis of the efficacy of various aminopyridine derivatives as kinase inhibitors, delving into their structure-activity relationships (SAR), target selectivity, and the experimental methodologies used for their evaluation.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The vast majority of aminopyridine-based kinase inhibitors function as ATP-competitive inhibitors.[6][7] They achieve this by mimicking the adenine moiety of ATP, allowing them to bind to the ATP-binding pocket located in the catalytic domain of the kinase.[8][9] This binding event physically obstructs the binding of ATP, thereby preventing the transfer of a phosphate group to the substrate and inhibiting the kinase's catalytic activity.[10]
The aminopyridine scaffold typically forms one or more hydrogen bonds with the backbone atoms of the kinase hinge region, a critical interaction for potent inhibition.[5] The substituents on the aminopyridine ring are then strategically designed to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, which dictates the inhibitor's potency and selectivity for a particular kinase.[8]
Caption: Mechanism of ATP-competitive inhibition by aminopyridine derivatives.
Comparative Efficacy of Aminopyridine Derivatives
The efficacy of an aminopyridine-based kinase inhibitor is determined by its potency (typically measured as the IC50 value), its selectivity across the human kinome, and its activity in cellular and in vivo models. Below is a comparison of representative aminopyridine derivatives targeting different kinase families.
Targeting Tyrosine Kinases
Tyrosine kinases, such as EGFR, Src, and JAKs, are frequently implicated in cancer and inflammatory diseases.[11]
-
Pyrido[d]pyrimidines for EGFR Inhibition: A series of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[12] These compounds have shown extremely high inhibitory ability, with some analogues exhibiting IC50 values in the sub-nanomolar range against the isolated enzyme.[12][13] The pyridopyrimidine core mimics the quinazoline scaffold found in many successful EGFR inhibitors.[13] Modifications at the 6- and 7-positions of the pyridopyrimidine ring have been explored to enhance solubility and cellular activity.[13][14] For example, the introduction of weakly basic amine side chains at the 7-position led to compounds with increased aqueous solubility while retaining potent enzymatic and cellular inhibition.[13]
-
2-Aminopyridines as JAK2 Inhibitors: The Janus kinase 2 (JAK2) is a key mediator of cytokine signaling, and its aberrant activation is linked to myeloproliferative neoplasms.[15][16] Researchers have designed and synthesized 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.[15] By optimizing the substituents on the 2-aminopyridine scaffold, compounds with high potency and selectivity for JAK2 over other JAK family members have been identified.[15][16] For instance, one study reported a 2-aminopyridine derivative with an IC50 of 3 nM against JAK2 and over 75-fold selectivity against JAK1 and JAK3.[16]
Targeting Serine/Threonine Kinases
Serine/threonine kinases, including MAP kinases, CDKs, and PI3Ks, play crucial roles in cell cycle progression and signal transduction.
-
2-Aminopyridines for MAP4K4 Inhibition: Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is involved in various cellular processes, and its inhibition is being explored for the treatment of diabetes and cancer.[17] A series of 2-aminopyridine-based inhibitors of MAP4K4 have been developed.[17] Medicinal chemistry efforts have focused on optimizing the potency of these compounds while addressing potential liabilities such as time-dependent inhibition of cytochrome P450 enzymes.[17]
-
Aminopyridines as PI3K Inhibitors: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactive in cancer.[18] 2-aminopyridine derivatives have been designed as PI3Kδ inhibitors for hematological cancers.[18] One such derivative, MR3278, demonstrated a potent PI3Kδ inhibitory activity with an IC50 of 30 nM and showed superior antiproliferative activity in acute myeloid leukemia (AML) cell lines compared to the approved drug Idelalisib.[18] Another study focused on developing aminopyridine-based inhibitors of PI3Kγ for inflammatory diseases, successfully improving the oral bioavailability of their lead compounds by transitioning from an aminopyrazine to an aminopyridine core.[19]
-
Dual CDK/HDAC Inhibition with Aminopyridine Scaffolds: A novel approach involves designing dual inhibitors that target both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[20] A series of 2-aminopyridine and 2-aminopyrimidine derivatives have been discovered as potent CDK9/HDAC dual inhibitors.[20] One compound exhibited potent inhibitory activities against both CDK9 (IC50 = 88.4 nM) and HDAC1 (IC50 = 168.9 nM) and demonstrated significant antitumor potency in a xenograft model.[20]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency (IC50) of selected aminopyridine derivatives against their target kinases.
| Derivative Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |
| Pyrido[d]pyrimidine | EGFR | 4-[(3-bromophenyl)amino] derivative | 0.5 - 10 | [13] |
| 2-Aminopyridine | JAK2 | Compound 16m-(R) | 3 | [16] |
| 2-Aminopyridine | PI3Kδ | MR3278 | 30 | [18] |
| 2-Aminopyridine | CDK9 (dual inhibitor) | Compound 8e | 88.4 | [20] |
| 2-Aminopyridine | HDAC1 (dual inhibitor) | Compound 8e | 168.9 | [20] |
Note: IC50 values can vary depending on the specific assay conditions. This table is for comparative purposes only.
Experimental Protocols for Efficacy Evaluation
The evaluation of kinase inhibitor efficacy involves a multi-step process, starting with biochemical assays and progressing to cell-based and in vivo studies.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[21]
Protocol: In Vitro Kinase Inhibition Assay (Radiometric) [22]
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and a buffer containing MgCl2.
-
Inhibitor Addition: Add the aminopyridine derivative at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiation of Reaction: Start the reaction by adding radiolabeled [γ-³³P]ATP. The concentration of ATP is often kept near the Km value for each kinase to provide a more accurate measure of inhibitor potency.[22]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP. This can be done using phosphocellulose paper, which binds the phosphorylated substrate.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
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A Comparative Guide to Novel Catalysts in Pyridine Functionalization: Performance Benchmarking and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in modern pharmaceuticals and agrochemicals, yet its direct and selective functionalization remains a significant challenge for synthetic chemists.[1][2] The inherent electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom often necessitate harsh reaction conditions and can lead to issues with regioselectivity.[1][3][4] This guide provides an in-depth comparison of novel catalytic systems that have emerged to address these challenges, offering milder conditions, improved selectivity, and broader substrate scope. We will delve into the mechanistic underpinnings of these catalysts, present comparative performance data, and provide detailed experimental protocols to enable their practical application.
The Enduring Challenge: Regioselectivity in Pyridine Functionalization
The electronic properties of the pyridine ring inherently favor functionalization at the C2, C4, and C6 positions.[4] However, accessing the C3 and C5 (meta) positions is often crucial for modulating the biological activity of pyridine-containing molecules.[5] Traditional methods have struggled to achieve meta-selectivity without the use of directing groups or multi-step synthetic sequences.[5][6] Recent advancements have focused on innovative strategies to overcome these limitations, including the use of transition-metal catalysis, photoredox catalysis, and dearomatization-rearomatization approaches.[2][5][7]
Novel Catalytic Strategies: A Head-to-Head Comparison
This section benchmarks the performance of three cutting-edge catalytic approaches for pyridine functionalization: Palladium-catalyzed C-H activation of pyridine N-oxides, photoredox-catalyzed functionalization via pyridinyl radicals, and directing group-free meta-C-H functionalization.
Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides
The activation of pyridines as their N-oxides has proven to be a powerful strategy to facilitate C-H functionalization, particularly at the C2 position.[3][4] This approach effectively modulates the electronic properties of the pyridine ring, making the C-H bonds more susceptible to activation by transition metal catalysts.
Mechanistic Rationale: The N-oxide group acts as a traceless directing group, coordinating to the palladium catalyst and positioning it for selective C-H activation at the ortho position.[8][9] The reaction typically proceeds through an oxidative C-C bond formation pathway.[8][9] The use of a silver salt as an oxidant is often crucial for achieving high yields and selectivity.[8][10]
Performance Data:
| Catalyst System | Substrate Scope | Regioselectivity | Yields | Key Advantages | Limitations |
| Pd(OAc)₂ / Ag₂CO₃ | Alkenes, Unactivated Arenes | High (ortho-selective) | Good to Excellent | High regioselectivity, broad substrate scope.[8][9] | Requires pre-formation of the N-oxide and subsequent deoxygenation. |
| Pd(OAc)₂dppf / Cs₂CO₃ | Nonactivated secondary alkyl bromides | High (ortho-selective) | Moderate to Good | Tolerates a variety of functional groups.[11] | May require higher catalyst loadings for challenging substrates. |
Experimental Protocol: Ortho-Alkenylation of Pyridine N-Oxide [8]
-
To a reaction vessel, add pyridine N-oxide (1.0 equiv), the desired alkene (1.2 equiv), Pd(OAc)₂ (5 mol %), and Ag₂CO₃ (1.5 equiv).
-
Add dioxane as the solvent.
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the ortho-alkenylated pyridine N-oxide.
Workflow for Palladium-Catalyzed Ortho-Alkenylation
Caption: General workflow for the Pd-catalyzed ortho-alkenylation of pyridine N-oxides.
Photoredox-Catalyzed Functionalization via Pyridinyl Radicals
Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization, offering mild reaction conditions and unique reactivity patterns.[12][13] In the context of pyridine functionalization, this approach enables the generation of pyridinyl radicals, which can participate in C-C bond-forming reactions with high regioselectivity.[14][15]
Mechanistic Rationale: This method diverges from classical Minisci-type reactions.[14][15] A dithiophosphoric acid catalyst serves multiple roles: as a Brønsted acid to protonate the pyridine, as a single-electron transfer (SET) reductant to generate the pyridinyl radical upon photoexcitation, and as a hydrogen atom transfer (HAT) agent to activate an allylic C-H bond.[14][15] The resulting pyridinyl and allylic radicals then couple with high C4 regioselectivity.[14][15]
Performance Data:
| Catalyst System | Substrate Scope | Regioselectivity | Yields | Key Advantages | Limitations |
| Dithiophosphoric Acid / Visible Light | Pyridines, Allylic C-H bonds | High (C4-selective) | Good | Metal-free, mild conditions, distinct regioselectivity.[14][15] | Primarily demonstrated for allylic coupling partners. |
Experimental Protocol: Photochemical Allylation of Pyridine [16]
-
In a reaction vial, dissolve the pyridine (1.0 equiv), the allylic substrate (10 equiv), and the dithiophosphoric acid catalyst (20 mol %) in a suitable solvent (e.g., acetone).
-
Seal the vial and irradiate the mixture with a 365 nm LED spotlight at 35 °C for 16 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C4-allylated pyridine.
Catalytic Cycle for Photoredox Pyridine Functionalization
Caption: Proposed mechanism for the photochemical organocatalytic allylation of pyridines.
Directing Group-Free Regioselective meta-C-H Functionalization
Achieving meta-selective functionalization of pyridines without the use of a directing group has been a long-standing challenge.[5] Recent breakthroughs have demonstrated that a dearomatization-rearomatization strategy can provide access to these previously difficult-to-obtain isomers.[5][7]
Mechanistic Rationale: This approach involves the temporary conversion of pyridines into electron-rich, dearomatized intermediates, such as oxazino-pyridines.[5][7] These intermediates then undergo regioselective electrophilic functionalization. By simply switching to acidic conditions, the regioselectivity can be shifted from meta to para.[7]
Performance Data:
| Strategy | Substrate Scope | Regioselectivity | Yields | Key Advantages | Limitations |
| Dearomatization-Rearomatization (oxazino-pyridine intermediates) | Broad scope of electrophiles (alkylation, arylation) | High (meta or para, pH-dependent) | Good to Excellent | Directing group-free, tunable regioselectivity, mild conditions.[5][7] | Requires the formation of the dearomatized intermediate. |
Experimental Protocol: meta-C-H Functionalization via Oxazino-Pyridine Intermediate (Conceptual)
Detailed protocols are specific to the chosen electrophile and are available in the cited literature.[5][7]
-
Formation of the oxazino-pyridine intermediate from the parent pyridine.
-
Reaction of the intermediate with the desired electrophile under neutral or basic conditions to achieve meta-functionalization.
-
Alternatively, reaction under acidic conditions to achieve para-functionalization.
-
Rearomatization to yield the functionalized pyridine.
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Amino-5-methylpyridine-3-sulfonic acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 6-Amino-5-methylpyridine-3-sulfonic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. The protocols outlined herein are designed to be self-validating, integrating principles of chemical compatibility, hazard mitigation, and regulatory compliance.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the first step in managing its lifecycle safely. While the toxicological properties of this compound have not been exhaustively investigated, data from structurally similar pyridine and sulfonic acid derivatives provide a strong basis for a conservative risk assessment. The primary hazards are summarized below.
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Classification | Description | Rationale & Key Considerations |
| Acute Toxicity (Oral) | Toxic if swallowed[1]. | Pyridine derivatives often exhibit significant oral toxicity. Ingestion can lead to systemic effects. |
| Acute Toxicity (Dermal) | Fatal or toxic in contact with skin[1]. | The amino and pyridine functionalities can facilitate dermal absorption, posing a severe systemic risk. |
| Skin Corrosion/Irritation | Causes skin irritation[1]. | The sulfonic acid group contributes to the compound's acidic nature, which can irritate or damage skin upon contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1]. | Direct contact can cause significant damage to eye tissue. Immediate and thorough rinsing is critical in case of exposure. |
| Respiratory Irritation | May cause respiratory irritation[2]. | Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract. |
This table synthesizes data from safety data sheets for this compound and closely related analogues.
Given these hazards, all handling and disposal operations must be conducted under the framework of a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA)[3][4][5].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE are non-negotiable. The causality is clear: to prevent the chemical from coming into contact with the body.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. This combination protects against splashes and airborne particles reaching the eyes and face[2].
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber. Nitrile gloves may not offer sufficient protection for prolonged contact. Always consult the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.
-
Body Protection: A fully-buttoned laboratory coat is mandatory. For tasks with a higher risk of splashes, such as spill cleanup, a chemically resistant apron or coveralls should be worn over the lab coat[6].
-
Respiratory Protection: All handling of the solid compound that may generate dust, and all waste packaging procedures, must be performed in a certified chemical fume hood to prevent inhalation[6].
Spill Management Protocol
Accidents can happen, but a well-defined spill response protocol can significantly mitigate the consequences.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control and Ventilate: Ensure the chemical fume hood is operational. Increase ventilation to the area if it is safe to do so.
-
Don PPE: Before attempting any cleanup, don the full PPE ensemble described in Section 2.
-
Contain the Spill: Prevent the spill from spreading and ensure it does not enter any drains[7]. Use a dry, inert absorbent material like sand, earth, or vermiculite to dike the spill[1][8]. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (with caution): For small spills, cautiously neutralize with a suitable agent. A weak base, such as sodium bicarbonate, can be applied to the acidic sulfonic acid group.
-
Collect and Package: Carefully sweep or scoop the absorbed material into a designated, pre-labeled hazardous waste container[9]. Use non-sparking tools for this process[1][8].
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Dispose: Package and label all contaminated materials, including PPE, as hazardous waste for disposal.
Segregation and Disposal Workflow
The proper disposal of this compound requires a systematic approach, from waste generation to final collection. The following workflow provides a logical sequence for these operations.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
A. Waste Segregation and Containerization
-
Identify Waste Streams: Differentiate between waste types:
-
Unused or expired solid this compound.
-
Grossly contaminated items (e.g., weigh boats, pipette tips, gloves).
-
Spill cleanup debris.
-
-
Select Appropriate Containers: Use only chemically compatible containers, typically high-density polyethylene (HDPE), with secure, screw-top lids[10]. Ensure the container is in good condition, free from cracks or residue[10]. The corrosive nature of sulfonic acids can degrade materials like rubber over time[11].
-
Labeling is Paramount: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The date when waste is first added (accumulation start date).
-
Appropriate hazard identification (e.g., Toxic, Irritant).
-
-
Practice Strict Segregation: This compound must be segregated from incompatible chemicals to prevent dangerous reactions[12][13].
-
DO NOT MIX WITH: Strong oxidizing agents, strong bases, or reactive metals[9][14]. Pyridine derivatives are considered hazardous waste and require specific handling[15].
-
Collect waste in dedicated containers. Do not mix different chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
B. Accumulation and Storage
-
Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[10]. This area should be under the direct control of laboratory personnel[16].
-
Secondary Containment: Place the waste container within a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak[13][17].
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste[10]. This minimizes the release of vapors and prevents spills.
C. Final Disposal
-
Contact EHS: Do not attempt to dispose of this chemical through standard trash or down the drain[7]. Disposal must be managed in accordance with federal and state regulations[15].
-
Arrange for Pickup: Once the waste container is full, or if the project involving the chemical is complete, contact your institution's EHS office or designated chemical safety officer to arrange for pickup. You will likely need to complete a chemical waste collection request form[18].
-
Professional Disposal: The waste will be collected by trained EHS personnel or a licensed hazardous waste contractor and transported to an approved Treatment, Storage, and Disposal Facility (TSDF)[19]. Common disposal methods for such organic compounds include high-temperature incineration[15].
Regulatory Framework
The procedures described in this guide are aligned with major regulatory standards governing laboratory safety and hazardous waste management in the United States.
-
OSHA 29 CFR 1910.1450: "Occupational exposure to hazardous chemicals in laboratories" (the "Laboratory Standard") mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals[3][20]. This includes procedures for safe handling and waste disposal.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave"[19]. Laboratories are classified as hazardous waste generators and must comply with regulations for waste identification, storage, and disposal[16][21].
By adhering to this guide, you not only ensure the safety of your laboratory environment but also maintain compliance with these critical federal regulations.
References
- A75706 Safety D
- 2-Amino-6-Methylpyridine Material Safety D
- 2-Amino-5-methylpyridine Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
- 2-Amino-5-chloropyridine Safety Data Sheet. (2025). Thermo Fisher Scientific.
- Appendix K - Incompatible Chemicals. Cornell University Environmental Health and Safety.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Best Practices for Managing Labor
- Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
- Sulfonic Acid Resistant O-Rings and Seals. Marco Rubber & Plastics.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Safety Chemical Hygiene Plan.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Pyridine Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
- Laboratory Safety OSHA Lab Standard.
- OSHA Laboratory Standard. (2023). Compliancy Group.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Safety D
- Preventing Exposure to Hazardous Chemicals in Laboratories.
- Waste Disposal Procedures for Pyridine. University of Washington.
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- 12. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
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- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. danielshealth.com [danielshealth.com]
- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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- 20. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 21. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
